Zinc myristate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H28O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2*2-13H2,1H3,(H,15,16);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFLQPIIIRJQLU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026312 | |
| Record name | Zinc myristate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16260-27-8 | |
| Record name | Tetradecanoic acid, zinc salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016260278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanoic acid, zinc salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc myristate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc dimyristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ZINC MYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K09A9E2GGO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Zinc Myristate for Academic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc myristate, the zinc salt of myristic acid, is a chemical compound with increasing significance in various scientific and industrial sectors, including pharmaceuticals, cosmetics, and material science. Its unique physicochemical properties make it a subject of interest for researchers exploring novel drug delivery systems, lubrication, and stabilizing agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its potential role in cellular signaling pathways, offering a valuable resource for academic and industrial research.
Physicochemical Properties of this compound
The fundamental properties of this compound are crucial for understanding its behavior and potential applications. These properties have been determined through various analytical techniques and are summarized below.
General Properties
| Property | Value | Reference |
| Chemical Name | Zinc bis(tetradecanoate) | [1] |
| Synonyms | Zinc dimyristate, Myristic acid zinc salt | [1] |
| CAS Number | 16260-27-8 | [1] |
| Appearance | White to off-white solid/powder | [2] |
Molecular and Thermal Properties
| Property | Value | Reference |
| Molecular Formula | C₂₈H₅₄O₄Zn | [1] |
| Molecular Weight | 520.1 g/mol | [1] |
| Melting Point | 125 - 135 °C | [2] |
Solubility Profile
The solubility of this compound is a critical parameter for its application in various formulations.
| Solvent | Solubility | Reference |
| Water | 1.14 mg/L at 20°C | [3] |
| Organic Solvents | Insoluble in ethanol and diethyl ether. Soluble in acids. While specific data for this compound is limited, the related compound zinc stearate is reported to be sparingly soluble in toluene, and practically insoluble in acetone, acetonitrile, methanol, and ethanol. | [4] |
Experimental Protocols
Detailed methodologies are essential for the accurate synthesis and characterization of this compound. The following protocols are based on established methods for metal soaps and can be adapted for specific research needs.
Synthesis of this compound
This protocol describes the precipitation method for synthesizing this compound from myristic acid and a zinc salt.
Materials:
-
Myristic acid (C₁₄H₂₈O₂)
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O) or Zinc chloride (ZnCl₂)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of Sodium Myristate: Dissolve a specific molar amount of myristic acid in ethanol. In a separate beaker, dissolve an equimolar amount of sodium hydroxide in deionized water. Slowly add the NaOH solution to the myristic acid solution while stirring continuously. The formation of a white precipitate (sodium myristate) will be observed.
-
Reaction with Zinc Salt: Prepare an aqueous solution of a zinc salt (e.g., zinc sulfate or zinc chloride) with a molar ratio of 2:1 of myristate to zinc.
-
Precipitation: Slowly add the zinc salt solution to the sodium myristate suspension with vigorous stirring. A white, flocculent precipitate of this compound will form immediately.
-
Isolation and Purification: Continue stirring for a designated period (e.g., 1-2 hours) to ensure complete reaction. Collect the precipitate by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected precipitate several times with deionized water to remove any unreacted salts and impurities, followed by a final wash with ethanol to aid in drying.
-
Drying: Dry the purified this compound in a vacuum oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.
Workflow for Synthesis of this compound
References
Unveiling the Crystalline Architecture of Zinc Myristate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of zinc myristate, a metallic soap with significant applications in various scientific and industrial fields, including pharmaceuticals and material science. By compiling and elucidating the crystallographic data and experimental methodologies from key scientific literature, this document aims to be a comprehensive resource for professionals engaged in research and development.
Crystal Structure and Properties
This compound, also known as zinc tetradecanoate, belongs to a homologous series of zinc(II) n-alkanoates. Its crystal structure has been primarily determined through powder X-ray diffraction (XRD) and Rietveld refinement techniques. The consensus in the scientific literature indicates that this compound, along with other long-chain zinc alkanoates, crystallizes in a monoclinic crystal system .
The fundamental structural unit consists of a zinc ion coordinated to the carboxylate groups of four different myristate ligands. This coordination results in a tetrahedral geometry around the zinc atom. Each myristate ligand, in turn, bridges two zinc atoms, creating a polymeric lamellar structure. The long hydrocarbon chains of the myristate molecules are arranged in an extended, all-trans conformation.
Quantitative Crystallographic Data
| Parameter | This compound (C14) | Zinc Palmitate (C16) | Zinc Stearate (C18) |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c or C2/c (predicted) | P2₁/c or C2/c (predicted) | P2₁/c or C2/c (predicted) |
| a (Å) | 9.56 | 9.56 | 9.56 |
| b (Å) | 8.98 | 8.98 | 8.98 |
| c (Å) | 41.9 | 47.0 | 52.1 |
| β (°) | 93.0 | 93.0 | 93.0 |
| **Unit Cell Volume (ų) ** | 3590 | 4016 | 4442 |
Note: The space group for the longer-chain zinc alkanoates is predicted based on the isostructural nature of the series. The unit cell parameters are derived from powder XRD data.
Experimental Protocols
The determination of the crystal structure of this compound involves two primary experimental stages: the synthesis of the compound and its structural analysis by X-ray diffraction.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through a precipitation reaction, also known as a double decomposition reaction.
Materials:
-
Myristic Acid (C₁₄H₂₈O₂)
-
Sodium Hydroxide (NaOH)
-
Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O) or Zinc Chloride (ZnCl₂)
-
Ethanol
-
Distilled Water
Procedure:
-
Preparation of Sodium Myristate: A solution of sodium hydroxide in a water/ethanol mixture is prepared. Stoichiometric amounts of myristic acid are then added to this solution while stirring. The reaction leads to the formation of sodium myristate, the sodium salt of myristic acid.
-
Precipitation of this compound: A separate aqueous solution of a soluble zinc salt, such as zinc sulfate heptahydrate or zinc chloride, is prepared.
-
This zinc salt solution is then added dropwise to the sodium myristate solution under constant stirring. This results in the immediate precipitation of white, solid this compound.
-
Purification: The precipitate is collected by filtration and washed thoroughly with distilled water to remove any unreacted salts and impurities.
-
Drying: The purified this compound is then dried in a vacuum oven at a temperature below its melting point (approximately 130-132 °C) to obtain a fine powder.
Crystal Structure Analysis by Powder X-ray Diffraction (XRD)
The crystal structure of the synthesized this compound powder is analyzed using X-ray diffraction.
Instrumentation:
-
A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
A detector, such as a scintillation counter or a position-sensitive detector.
Procedure:
-
Sample Preparation: A small amount of the dried this compound powder is carefully packed into a sample holder to ensure a flat and uniform surface.
-
Data Collection: The sample is mounted in the diffractometer, and the XRD pattern is recorded over a specific 2θ range (e.g., 2° to 60°) with a defined step size and scan speed.
-
Data Analysis (Rietveld Refinement): The resulting diffraction pattern is analyzed using the Rietveld refinement method. This involves:
-
Phase Identification: The peaks in the XRD pattern are first identified to confirm the presence of crystalline this compound.
-
Unit Cell Determination: The positions of the diffraction peaks are used to determine the unit cell parameters (a, b, c, and β) of the monoclinic lattice.
-
Structural Model Refinement: A theoretical diffraction pattern is calculated based on a starting structural model (including space group, atomic positions, and site occupancies). The parameters of this model are then refined by a least-squares fitting procedure to achieve the best possible match with the experimental diffraction pattern. This refinement process yields the final, detailed crystal structure information.
-
Workflow and Logical Relationships
The following diagram illustrates the experimental workflow for the synthesis and crystal structure analysis of this compound.
This comprehensive guide provides the essential technical details for understanding the crystal structure of this compound. The provided data and protocols can serve as a valuable resource for researchers and professionals in their scientific endeavors.
In-Depth Technical Guide: Synthesis and Characterization of Zinc Myristate Nanomaterials
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to a notable scarcity of dedicated research on zinc myristate nanomaterials, this guide will utilize zinc stearate as a representative model for long-chain zinc carboxylate nanomaterials. Myristic acid (C14) and stearic acid (C18) are both saturated fatty acids, and their zinc salts are expected to exhibit similar chemical behaviors and physical properties. The methodologies and characterization data presented for zinc stearate provide a strong foundational understanding applicable to the synthesis and analysis of this compound nanomaterials.
Introduction to Zinc Carboxylate Nanomaterials
Zinc carboxylates, such as this compound and zinc stearate, are metal soaps with a lamellar structure. In the nanoscale, these materials offer a high surface-area-to-volume ratio, which can lead to unique properties and applications, particularly in drug delivery, polymer processing, and as lubricating agents. Their synthesis is primarily achieved through two main routes: precipitation and fusion processes. The choice of synthesis method can significantly influence the purity, particle size, and morphology of the resulting nanomaterials. This guide provides a detailed overview of these synthesis techniques and the subsequent characterization of the nanomaterials produced.
Synthesis Methodologies
Two primary methods for the synthesis of zinc long-chain carboxylates are the precipitation method and the fusion method.[1]
Precipitation Method
The precipitation method, also known as the double decomposition process, is a wet chemical technique that involves the reaction of a soluble zinc salt with a soluble salt of the fatty acid in an aqueous solution. This method is advantageous for producing fine particles with low mineral impurities.[2]
Fusion Method
The fusion process is a direct reaction between zinc oxide and the molten fatty acid at an elevated temperature.[3] This solvent-free method is often simpler and can be more cost-effective, but may result in a product with a broader particle size distribution.
Quantitative Data Presentation
The following tables summarize the quantitative data for the synthesis and characterization of zinc stearate, serving as a proxy for this compound.
Table 1: Comparison of Synthesis Methods for Zinc Stearate
| Parameter | Precipitation Method | Fusion Method |
| Precursors | Zinc Sulfate (ZnSO₄) and Sodium Stearate (Na(C₁₈H₃₅O₂)) | Zinc Oxide (ZnO) and Stearic Acid (C₁₈H₃₆O₂) |
| Reaction Medium | Aqueous solution | Molten stearic acid (solvent-free) |
| Typical Temperature | > 60°C[1] | > 120°C[1] |
| Key Advantage | Fine particle size, low mineral impurities[2] | Simplicity, cost-effectiveness |
Table 2: Physical and Thermal Properties of Zinc Stearate
| Property | Precipitation Method | Fusion Method |
| Melting Point | ~122°C[4] | Slightly lower than 122°C[4] |
| Onset of Melting (DSC) | 120°C[4] | 118°C[4] |
| Decomposition Onset (TGA) | Starts above 200°C[5] | Not explicitly stated, but expected to be similar |
| Morphology (SEM) | Lamellar structure[4] | Lamellar structure[4] |
Table 3: Spectroscopic and Diffraction Data for Zinc Stearate
| Characterization Technique | Observed Features |
| FTIR (cm⁻¹) | ~3020, 2950, 2830 (CH₂ stretching), ~1570, 1420 (zinc carboxylate), ~1370, 1250, 970, 800, 750 (CH₂ groups)[6] |
| XRD (2θ) | Characteristic peaks present for ZnSt₂.[4] Peaks observed below 5° and a cluster between 20-30°.[3] |
Experimental Protocols
Precipitation Synthesis of Zinc Stearate
This protocol is adapted from a direct wet precipitation process.[6]
Materials:
-
Zinc oxide (ZnO)
-
Stearic acid
-
Sodium dodecyl sulfate (SDS)
-
Polyvinyl alcohol (PVA)
-
Distilled water
Equipment:
-
1000 mL three-necked round-bottom flask
-
Thermometer
-
Reflux condenser
-
Electromagnetic stirrer
-
Heating mantle
-
Erlenmeyer flask
-
Filtration apparatus
-
Drying oven
Procedure:
-
In the 1000 mL three-necked round-bottom flask, disperse 8.50 g of zinc oxide in 130 mL of distilled water.
-
Add 1.43 g of SDS and 1.43 g of PVA to the dispersion and stir until dissolved.
-
In a separate Erlenmeyer flask, melt 50 g of stearic acid by heating to approximately 70°C with vigorous stirring.
-
Gradually add the molten stearic acid to the aqueous mixture in the three-necked flask.
-
Maintain the reaction temperature at 70°C under continuous stirring.
-
After the addition is complete, continue stirring the reaction mixture at 70°C.
-
The resulting zinc stearate will precipitate out of the solution.
-
Filter the precipitate using a suitable filtration apparatus.
-
Wash the collected solid with distilled water multiple times to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at an appropriate temperature (e.g., 80-90°C) until a constant weight is achieved.[7]
Fusion Synthesis of Zinc Stearate
This protocol is based on the direct reaction of zinc oxide and stearic acid.[1]
Materials:
-
Zinc oxide (ZnO)
-
Stearic acid
-
Catalyst (optional, specific catalyst not always detailed in general descriptions)
Equipment:
-
Reaction vessel with a stirrer and heating system
-
Grinding apparatus
Procedure:
-
Melt the stearic acid in the reaction vessel by heating it to a temperature above its melting point (around 70°C).
-
Add zinc oxide to the molten stearic acid. A stoichiometric ratio of 2 moles of stearic acid to 1 mole of zinc oxide is typically used.
-
If using a catalyst, add it to the mixture.
-
Increase the temperature of the reaction mixture to above 120°C while stirring continuously.
-
Continue the reaction until the formation of molten zinc stearate is complete. The reaction progress can be monitored by the disappearance of the solid zinc oxide.
-
Cool the molten product to room temperature to allow it to solidify.
-
Grind the solidified zinc stearate to obtain a fine powder.
Characterization Techniques
A suite of analytical techniques is employed to characterize the synthesized zinc carboxylate nanomaterials:
-
X-Ray Diffraction (XRD): To determine the crystalline structure and phase purity of the material.[4]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present and confirm the formation of the zinc carboxylate salt.[6]
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and particle shape of the nanomaterials.[4]
-
Transmission Electron Microscopy (TEM): To obtain higher resolution images of the nanoparticles and determine their size and shape distribution.
-
Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability, decomposition profile, and melting behavior of the material.[4]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound/stearate nanomaterials.
Caption: Workflow for Synthesis and Characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.uva.nl [pure.uva.nl]
- 3. X-ray powder diffraction data for selected metal soaps | Powder Diffraction | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Zinc stearate(557-05-1) IR Spectrum [chemicalbook.com]
An In-depth Technical Guide to the Thermal Behavior of Zinc Myristate
This technical guide provides a comprehensive overview of the thermal properties of zinc myristate, a metallic soap with applications in various industrial processes, including as a stabilizer and lubricant in polymers and in the manufacturing of cosmetics. Understanding its thermal behavior is crucial for optimizing its use in these applications and ensuring product stability and performance. This document is intended for researchers, scientists, and drug development professionals.
Thermal Transitions of this compound
This compound, like other zinc soaps, exhibits distinct thermal transitions upon heating. The primary thermal event is its melting, which is an endothermic process. Following melting, at higher temperatures, the compound undergoes thermal decomposition.
Melting Behavior
The melting of this compound involves the transition from a crystalline solid to a liquid state. This phase change is characterized by a sharp endothermic peak in a Differential Scanning Calorimetry (DSC) thermogram.
Thermal Decomposition
Quantitative Thermal Analysis Data
The following tables summarize the key quantitative data related to the thermal behavior of this compound and its close analog, zinc stearate, obtained from scholarly sources.
Table 1: Differential Scanning Calorimetry (DSC) Data for this compound
| Parameter | Value | Unit | Source |
| Melting Temperature (T_m) | 130 (403) | °C (K) | [2] |
| Enthalpy of Fusion (ΔH_fus) | 86.00 | kJ/mol | [3] |
| Entropy of Fusion (ΔS_fus) | 211.00 | J/mol·K | [3] |
Table 2: Thermal Analysis Data for Zinc Stearate (as a proxy for this compound)
| Analysis Type | Key Observations | Temperature Range (°C) | Source |
| DSC | Single endothermic melting peak | Peak at 124.5 | [4] |
| TGA | Thermally stable up to ~350 °C, followed by significant weight loss | 20 - 700 | [1] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducible thermal analysis. The following protocols are based on standard procedures for the thermal analysis of metal soaps.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of this compound.
Apparatus: A calibrated Differential Scanning Calorimeter (DSC).
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan.
-
Encapsulation: Crimp the pan with an aluminum lid to ensure good thermal contact and contain the sample.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[4]
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled heating rate, typically 10 °C/min, to a temperature above the melting point (e.g., 200 °C).[4]
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
The melting temperature (T_m) is determined as the peak temperature of the endothermic event.
-
The enthalpy of fusion (ΔH_fus) is calculated by integrating the area under the melting peak.
-
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Apparatus: A calibrated Thermogravimetric Analyzer (TGA).
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible (e.g., alumina or platinum).[4][5]
-
Instrument Setup:
-
Place the crucible onto the TGA balance.
-
Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.[4]
-
-
Thermal Program:
-
Data Analysis:
-
Record the sample mass as a function of temperature.
-
The onset of decomposition is identified as the temperature at which significant mass loss begins.
-
The percentage of mass loss at different temperature ranges corresponds to specific decomposition steps.
-
The final residual mass can be used to identify the inorganic residue (typically zinc oxide).
-
Visualizations
The following diagrams illustrate the experimental workflow for thermal analysis and the logical relationship of the thermal events.
References
Spectroscopic Profile of Zinc Myristate: An In-depth Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic properties of zinc myristate, a metallic soap of significant interest in various research and industrial applications, including pharmaceuticals, cosmetics, and polymer science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the spectroscopic data and analytical methodologies pertinent to the characterization of this compound.
Introduction to this compound
This compound, the zinc salt of myristic acid, is a white, waxy powder with the chemical formula Zn(C₁₄H₂₇O₂)₂. Its molecular structure, consisting of a central zinc ion coordinated to two myristate carboxylate groups, gives rise to characteristic spectroscopic signatures. Understanding these spectral features is crucial for quality control, structural elucidation, and the study of its interactions in various matrices. This guide covers the key spectroscopic techniques used to analyze this compound: Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Spectroscopic Data of this compound
The following sections present a summary of the available spectroscopic data for this compound. For clarity and comparative analysis, quantitative data are presented in structured tables.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in this compound. The spectrum is dominated by absorptions from the carboxylate group and the long alkyl chain of the myristate ligand.
| Vibrational Mode | Wavenumber (cm⁻¹) Range | Assignment |
| Asymmetric COO⁻ Stretch | 1526 - 1547 | Indicates coordination of the carboxylate group to the zinc ion. The splitting of this band can provide information on the coordination environment and crystal packing.[1] |
| Symmetric COO⁻ Stretch | ~1400 | Stretching vibration of the carboxylate group. |
| CH₂ Asymmetric Stretch | ~2915 | Stretching vibrations of the methylene groups in the alkyl chain. |
| CH₂ Symmetric Stretch | ~2850 | Stretching vibrations of the methylene groups in the alkyl chain. |
| CH₃ Asymmetric Stretch | ~2955 | Stretching vibrations of the terminal methyl group. |
| CH₂ Scissoring | ~1470 | Bending vibration of the methylene groups. |
| CH₂ Rocking | ~720 | Rocking vibration of the methylene groups. |
Table 1: Key FTIR spectral bands of this compound and their assignments.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, particularly for the non-polar bonds in the alkyl chain and the metal-oxygen coordination. Specific quantitative Raman data for pure this compound is not extensively available in the reviewed literature. However, based on the analysis of similar metal soaps, the following regions are of importance.[2][3]
| Vibrational Mode | Expected Raman Shift (cm⁻¹) Range | Assignment |
| C-C Skeletal Stretches | 1060 - 1130 | Vibrations of the carbon backbone of the alkyl chain. |
| CH₂ Twisting | 1290 - 1300 | Twisting vibrations of the methylene groups. |
| CH₂ Bending | 1430 - 1460 | Bending vibrations of the methylene groups. |
| Symmetric COO⁻ Stretch | ~1400 | Stretching vibration of the carboxylate group. |
| Zn-O Stretch | < 400 | Vibration of the zinc-oxygen bond. |
Table 2: Expected Raman spectral regions for this compound based on data from related metal soaps.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The low solubility of this compound in common deuterated solvents presents a significant challenge for solution-state NMR analysis. Solid-state NMR (ssNMR) is a more suitable technique for characterizing this compound. While specific ¹H and ¹³C NMR chemical shifts for this compound are not widely reported, the expected chemical shift regions based on the structure are outlined below.[4]
¹H NMR Spectroscopy (Expected Regions):
| Proton Type | Expected Chemical Shift (ppm) Range |
| -CH₃ | 0.8 - 1.0 |
| -(CH₂)n- | 1.2 - 1.6 |
| -CH₂-COO- | 2.0 - 2.4 |
Table 3: Expected ¹H NMR chemical shift regions for the myristate ligand in this compound.
¹³C NMR Spectroscopy (Expected Regions):
| Carbon Type | Expected Chemical Shift (ppm) Range |
| -CH₃ | 14 - 15 |
| -(CH₂)n- | 22 - 35 |
| -CH₂-COO- | 35 - 40 |
| -COO- | 175 - 185 |
Table 4: Expected ¹³C NMR chemical shift regions for the myristate ligand in this compound.
Mass Spectrometry (MS)
Mass spectrometry of this compound would typically be performed using techniques suitable for non-volatile compounds, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The expected molecular ion and potential fragmentation patterns are described below.
| m/z Value | Assignment | Notes |
| ~520 | [Zn(C₁₄H₂₇O₂)₂ + H]⁺ or [Zn(C₁₄H₂₇O₂)₂ + Na]⁺ | Molecular ion adduct. The exact m/z will depend on the adduct formed. |
| ~291 | [Zn(C₁₄H₂₇O₂)]⁺ | Loss of one myristate radical. |
| 227 | [C₁₄H₂₇O₂]⁻ | Myristate anion (in negative ion mode). |
Table 5: Expected major ions in the mass spectrum of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Saturated fatty acids and their salts, like this compound, do not possess strong chromophores that absorb in the UV-Vis region (200-800 nm). Therefore, UV-Vis spectroscopy is not a primary technique for the structural characterization of pure this compound. Any observed absorbance is likely due to impurities.[5]
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on standard practices for the analysis of solid organic and organometallic compounds.
Synthesis of this compound
A common method for the synthesis of this compound involves the precipitation reaction between a soluble zinc salt and a soluble myristate salt.[6]
Materials:
-
Myristic acid (C₁₄H₂₈O₂)
-
Sodium hydroxide (NaOH)
-
Zinc chloride (ZnCl₂) or Zinc nitrate (Zn(NO₃)₂)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve myristic acid in ethanol.
-
Separately, dissolve a stoichiometric amount of sodium hydroxide in deionized water.
-
Slowly add the sodium hydroxide solution to the myristic acid solution with constant stirring to form sodium myristate.
-
Prepare an aqueous solution of a stoichiometric amount of zinc chloride or zinc nitrate.
-
Add the zinc salt solution dropwise to the sodium myristate solution. A white precipitate of this compound will form immediately.
-
Continue stirring for a specified period to ensure complete reaction.
-
Collect the precipitate by filtration.
-
Wash the precipitate with deionized water and then with ethanol to remove any unreacted starting materials and by-products.
-
Dry the purified this compound in a vacuum oven at a controlled temperature.
FTIR Spectroscopy
Instrumentation:
-
Fourier-Transform Infrared Spectrometer
-
Attenuated Total Reflectance (ATR) accessory or KBr press for pellet preparation.
Sample Preparation:
-
ATR: A small amount of the powdered this compound is placed directly onto the ATR crystal.
-
KBr Pellet: Grind a small amount of this compound with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.
Raman Spectroscopy
Instrumentation:
-
Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a microscope.
Sample Preparation:
-
A small amount of the powdered this compound is placed on a microscope slide.
Data Acquisition:
-
Laser Power: Use the lowest laser power necessary to obtain a good signal to avoid sample heating or degradation.
-
Acquisition Time and Accumulations: These parameters should be optimized to achieve a good signal-to-noise ratio.
-
Spectral Range: Typically 100 - 3500 cm⁻¹.
NMR Spectroscopy (Solid-State)
Instrumentation:
-
Solid-State NMR spectrometer with a magic-angle spinning (MAS) probe.
Sample Preparation:
-
The powdered this compound is packed into a zirconia rotor.
Data Acquisition:
-
Magic-Angle Spinning (MAS): The sample is spun at a high frequency (several kHz) at the magic angle (54.7°) to average out anisotropic interactions and obtain higher resolution spectra.
-
Cross-Polarization (CP): CP techniques are often used to enhance the signal of low-abundance nuclei like ¹³C by transferring polarization from abundant nuclei like ¹H.
-
The specific pulse sequences and acquisition parameters will depend on the spectrometer and the desired information.
Mass Spectrometry
Instrumentation:
-
Mass spectrometer with an ESI or MALDI source.
Sample Preparation:
-
ESI: this compound is dissolved in a suitable solvent system, often a mixture of a polar organic solvent and a small amount of acid or base to promote ionization, and infused into the ESI source. Due to its low solubility, finding a suitable solvent can be challenging.
-
MALDI: The sample is co-crystallized with a matrix compound on a target plate and irradiated with a laser.
Data Acquisition:
-
The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over the desired m/z range.
-
Both positive and negative ion modes can be used to obtain complementary information.
UV-Vis Spectroscopy
Instrumentation:
-
UV-Vis spectrophotometer.
Sample Preparation:
-
A solution of this compound is prepared in a transparent solvent (e.g., ethanol, hexane). Due to low solubility, achieving a sufficient concentration for a strong signal may be difficult.
Data Acquisition:
-
Spectral Range: 200 - 800 nm.
-
A spectrum of the pure solvent is used as a baseline.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.
Molecular Structure and Key Spectroscopic Regions
Caption: Molecular structure of this compound with key regions for spectroscopic analysis.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While FTIR data is relatively well-established, further research is needed to populate a comprehensive database for Raman, NMR, and Mass Spectrometry of this compound. The provided experimental protocols offer a starting point for researchers to obtain high-quality spectroscopic data for their specific applications. The insolubility of this compound remains a key challenge, particularly for solution-based analytical techniques, highlighting the importance of solid-state analysis methods.
References
- 1. pure.uva.nl [pure.uva.nl]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]
- 4. Relationship between 1H and 13C NMR chemical shifts and the secondary and tertiary structure of a zinc finger peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impurity contribution to ultraviolet absorption of saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.uva.nl [pure.uva.nl]
An In-depth Technical Guide to the Solubility of Zinc Myristate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of zinc myristate, a metallic soap with applications in cosmetics, pharmaceuticals, and industrial manufacturing. Understanding the solubility of this compound is critical for formulation development, quality control, and predicting its behavior in various chemical processes. This document compiles available quantitative and qualitative data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to guide researchers.
Core Concepts in Solubility
This compound, the zinc salt of myristic acid (a C14 saturated fatty acid), is a white, hydrophobic powder.[1] Its solubility is primarily governed by the principle of "like dissolves like." The long, nonpolar hydrocarbon chains of the myristate ligands dominate its chemical nature, leading to poor solubility in polar solvents and better solubility in nonpolar or weakly polar organic solvents, particularly at elevated temperatures. Factors influencing its solubility include the chemical nature of the solvent (polarity, hydrogen bonding capability), temperature, and the crystal lattice energy of the solid this compound.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, data for its water solubility and for the closely related zinc stearate (a C18 fatty acid salt) provide valuable insights. Due to their structural similarity, the solubility behavior of zinc stearate can be considered a reasonable proxy for that of this compound.
| Solvent | Chemical Formula | Type | This compound Solubility | Temperature (°C) | Notes / Reference |
| Water | H₂O | Polar Protic | 1.14 mg/L | 20 | [2][3] |
| Ethanol | C₂H₅OH | Polar Protic | < 1 g/L (for Zinc Stearate) | 30.6 | Insoluble to sparingly soluble. Heating may increase solubility.[4][5][6][7] |
| Methanol | CH₃OH | Polar Protic | < 1 g/L (for Zinc Stearate) | 30.6 | A study on zinc soaps from sunflower oil found them insoluble in methanol.[4] |
| Acetone | C₃H₆O | Polar Aprotic | < 1 g/L (for Zinc Stearate) | 30.6 | [4] |
| Toluene | C₇H₈ | Nonpolar | < 1 g/L (for Zinc Stearate) | 30.6 | Generally soluble, especially when heated.[4][5][6] |
| Benzene | C₆H₆ | Nonpolar | Soluble when heated | - | [5][6] |
| Chloroform | CHCl₃ | Weakly Polar | Soluble | - | Zinc soaps from sunflower oil were found to be soluble in chloroform. |
| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Insoluble | - | [5][6][7] |
| n-Hexane | C₆H₁₄ | Nonpolar | Insoluble | - | Zinc soaps from sunflower oil were found to be insoluble in n-hexane. |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | < 1 g/L (for Zinc Stearate) | 30.6 | [4] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Data not available | - |
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is adapted from the OECD Test Guideline 105 and general practices for determining the solubility of poorly soluble compounds.[8][9][10] The shake-flask method is a reliable technique for establishing equilibrium solubility.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Glass flasks or vials with screw caps
-
Constant temperature water bath or incubator
-
Orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)
-
Syringes and vials for sample collection
-
Analytical instrumentation for quantification (e.g., Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for zinc analysis, or a validated chromatographic method if applicable).
2. Preliminary Test: To estimate the approximate solubility and the time to reach equilibrium, a preliminary test is recommended. a. Add an excess amount of this compound to a known volume of the solvent in a flask. b. Agitate the mixture at a constant temperature (e.g., 25 °C). c. At various time points (e.g., 1, 4, 8, 24, and 48 hours), withdraw a sample of the supernatant, clarify it by centrifugation and/or filtration, and determine the concentration of this compound. d. Equilibrium is considered reached when the concentration does not significantly change over two consecutive time points.
3. Definitive Test: a. Preparation: Based on the preliminary test, weigh an amount of this compound that is in excess of its estimated solubility and add it to a known volume of the solvent in triplicate flasks. b. Equilibration: Place the sealed flasks in a constant temperature bath on an orbital shaker and agitate for a duration determined to be sufficient to reach equilibrium (from the preliminary test, typically 24-48 hours). c. Phase Separation: After equilibration, allow the flasks to stand in the constant temperature bath for at least 24 hours to allow for the settling of undissolved solid. If necessary, centrifuge the samples at the test temperature to facilitate the separation of the solid and liquid phases. d. Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter appropriate for the solvent into a clean vial. This step must be performed quickly to avoid temperature changes that could affect solubility. e. Quantification: Analyze the concentration of this compound in the filtrate using a pre-calibrated and validated analytical method. AAS or ICP-OES are suitable for determining the zinc concentration, from which the concentration of this compound can be calculated. f. Data Reporting: Report the solubility as the average of the triplicate measurements in units such as mg/L or g/100 mL, along with the standard deviation and the specific temperature of the measurement.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. Cas 16260-27-8,this compound | lookchem [lookchem.com]
- 3. 16260-27-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Registration Dossier - ECHA [echa.europa.eu]
- 5. Zinc stearate - Wikipedia [en.wikipedia.org]
- 6. ZINC STEARATE - Ataman Kimya [atamanchemicals.com]
- 7. Zinc Stearate | C36H70O4Zn | CID 11178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. OECD 105 - Phytosafe [phytosafe.com]
- 9. oecd.org [oecd.org]
- 10. filab.fr [filab.fr]
An In-depth Technical Guide to the Exploratory Applications of Zinc Myristate in Cellular Signaling and Drug Development
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Zinc myristate, a zinc salt of the 14-carbon saturated fatty acid myristate, is a compound primarily utilized in the cosmetics industry for its texturizing and stabilizing properties.[1][2] However, its constituent components—zinc and myristate—are individually pivotal in a multitude of fundamental cellular processes, particularly in signal transduction and oncology. This technical guide explores the potential applications of this compound as a research tool by dissecting the well-established roles of its components. We will delve into the significance of N-myristoylation in protein localization and function, the role of zinc as a second messenger in cellular signaling, and the experimental frameworks required to investigate their interplay. This document serves as a foundational resource for researchers interested in leveraging this compound to probe complex biological systems and explore novel therapeutic strategies.
Section 1: The Role of the Myristate Moiety in N-Myristoylation
N-myristoylation is a critical, irreversible lipid modification that involves the covalent attachment of myristate to the N-terminal glycine residue of a wide range of eukaryotic and viral proteins.[3][4] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and is fundamental for regulating protein function.[3][5]
1.1. The Biochemical Process of N-Myristoylation
The process begins with the synthesis of myristoyl-CoA from myristic acid within the cytoplasm.[6] NMT then recognizes a specific consensus sequence on the target protein, typically following the cleavage of the initial methionine, and transfers the myristoyl group from myristoyl-CoA to the N-terminal glycine.[7][8] This modification increases the protein's hydrophobicity, facilitating its association with cellular membranes and influencing its localization, stability, and interaction with other proteins.[3][6]
1.2. Role in Signal Transduction
Myristoylation is indispensable for the function of numerous proteins involved in signal transduction. By anchoring these proteins to membranes, myristoylation places them in close proximity to upstream activators and downstream effectors, enabling signal propagation.[9]
-
Src Family Kinases (SFKs): c-Src, a non-receptor tyrosine kinase and a well-known oncoprotein, absolutely requires myristoylation for its localization to the plasma membrane, which is essential for its role in pathways regulating cell proliferation and invasion.[9]
-
G Proteins: The alpha subunits of heterotrimeric G proteins are often myristoylated, which facilitates their interaction with the plasma membrane and G protein-coupled receptors (GPCRs), a critical step in countless signaling cascades.[3][7]
-
Viral Proteins: Many viral proteins, such as HIV-1 Gag, are myristoylated by the host cell's NMT, a modification essential for viral assembly and budding.[3]
Dysregulation of myristoylation, often through the overexpression of NMT, is implicated in various diseases, including cancer and infections, making NMT a prominent therapeutic target.[3][4][9]
Section 2: The Role of Zinc in Cellular Signaling
Zinc is an essential trace element that functions not only as a static structural component of enzymes and transcription factors but also as a dynamic signaling molecule, often referred to as a "second messenger."[10][11] Fluctuations in intracellular free zinc concentrations, known as "zinc signals," can modulate the activity of numerous signaling pathways.[10]
2.1. Zinc as a Signaling Ion
Intracellular zinc signals can be triggered by various external stimuli and result from the release of zinc from intracellular stores like metallothioneins or from influx through membrane transporters (ZIP family).[10][12] These transient increases in cytosolic zinc can directly influence the activity of signaling proteins.
2.2. Modulation of Key Signaling Pathways
Zinc has been shown to impact critical signaling cascades that regulate immunity, cell proliferation, and apoptosis.
-
MAPK Pathways: Zinc can activate mitogen-activated protein kinase (MAPK) pathways, including the ERK and JNK pathways, which are central regulators of cell proliferation, differentiation, and apoptosis.[12]
-
NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. Zinc status can significantly influence NF-κB activity; zinc deficiency often leads to augmented pro-inflammatory responses.[10][13]
-
Cancer and Immunity: Zinc homeostasis is crucial for a properly functioning immune system and has anti-cancer properties.[13][14] Studies have shown that zinc can selectively inhibit the growth of cancer cells and that zinc deficiency is correlated with an increased risk for certain cancers.[15][16][17]
Section 3: Exploratory Applications of this compound as a Research Tool
While not a recognized therapeutic agent, this compound's composition makes it a potentially valuable tool for investigating the intersection of lipid modification and ion-based signaling. It can be hypothesized to act as a delivery vehicle for both myristate and zinc, allowing for the simultaneous modulation of two distinct but interconnected cellular systems.
3.1. Proposed Research Applications
-
Modulation of N-Myristoylation Substrate Pools: By providing an exogenous source of myristate, this compound could be used to study the effects of substrate availability on NMT activity and the myristoylation of specific proteins. This could reveal sensitivities in pathways that are highly dependent on this modification.
-
Dual-Pathway Interrogation in Oncology: Given that NMT is a target in cancer therapy and zinc exhibits tumor-suppressive properties, this compound could be used to treat cancer cell lines.[9][15] This would allow researchers to explore potential synergistic effects of modulating myristoylation-dependent oncoproteins (like c-Src) while simultaneously influencing zinc-sensitive signaling pathways (like MAPK or p53).[12][14]
-
Investigation of Immune Responses: Both myristoylation and zinc signaling are integral to immune cell function.[5][10] this compound could be employed in in vitro immune cell models (e.g., macrophages, T-cells) to investigate how co-delivery of these molecules affects processes like phagocytosis, cytokine release, and T-cell activation.
Section 4: Quantitative Data and Experimental Protocols
This section provides structured data and detailed methodologies for key experiments relevant to the study of myristoylation and zinc signaling.
4.1. Tabulated Quantitative Data
| Parameter | Value/Range | Context | Source(s) |
| Zinc Supplementation (In Vitro) | 5 - 50 µM | Typical concentration range used to elicit signaling responses in cell culture without inducing toxicity. | [13] |
| Zinc Supplementation (In Vivo) | 5 - 20 mg/day | Dosage used in human and animal studies to correct deficiency and observe effects on immune function and cancer. | [13] |
| PMA Concentration (for Zinc Flux) | 10 - 100 ng/mL | Phorbol 12-myristate 13-acetate (PMA) is used to activate PKC and induce intracellular zinc flux. | [10][11][18] |
| LPS Concentration (for TLR4 Signaling) | 100 ng/mL - 1 µg/mL | Lipopolysaccharide (LPS) concentration used to stimulate macrophages and other immune cells. | [11] |
| NMT Inhibitor Potency (General) | Nanomolar (nM) range | Many developed NMT inhibitors show high potency against the enzyme from various organisms, including parasites and humans. | [19] |
4.2. Experimental Protocols
Protocol 1: Analysis of Protein N-Myristoylation by Mass Spectrometry
This protocol provides a general workflow for identifying myristoylated proteins in a cellular lysate.
Objective: To identify and quantify proteins that undergo N-myristoylation.
Methodology:
-
Metabolic Labeling (Optional but Recommended): Culture cells in the presence of a myristic acid analog (e.g., an azide- or alkyne-tagged version). This allows for subsequent bio-orthogonal ligation (e.g., "click chemistry") to a reporter tag (like biotin) for enrichment.
-
Cell Lysis: Harvest cells and lyse them in a buffer containing protease inhibitors.
-
Protein Extraction and Digestion: Precipitate proteins and digest them into peptides using a protease such as trypsin.
-
Enrichment of Myristoylated Peptides: If metabolic labeling was used, enrich the tagged peptides using affinity purification (e.g., streptavidin beads for biotin tags).
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
Data Analysis: Use database search algorithms (e.g., Mascot, Sequest) to identify the peptides from the fragmentation spectra. A mass shift of +210.198 Da on an N-terminal glycine-containing peptide is indicative of myristoylation. Quantitative analysis can be performed using label-free or stable isotope labeling (SILAC) methods.[6]
Protocol 2: In Vitro T-Cell Proliferation Assay
This protocol details a method to assess the effect of a compound, such as this compound, on T-cell proliferation.[11]
Objective: To measure the impact of zinc on mitogen-stimulated T-cell proliferation.
Methodology:
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate them in a 96-well flat-bottom microtiter plate.
-
Treatment: Add varying concentrations of the test compound (e.g., zinc chloride as a positive control, or this compound) to the appropriate wells.
-
Stimulation: Add a mitogen, such as Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies, to stimulate T-cell proliferation. Include unstimulated and untreated controls.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO₂ incubator.
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: Add [³H]-thymidine to each well for the final 18-24 hours of incubation. Harvest the cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.
-
Luminescent Cell Viability Assay: Alternatively, use a commercial assay like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active (proliferating) cells.
-
-
Data Analysis: Compare the proliferation levels in the treated groups to the stimulated, untreated control group to determine the inhibitory or stimulatory effect of the compound.
Disclaimer: This document is intended for informational and research purposes only. The exploratory applications of this compound discussed herein are hypothetical and require rigorous experimental validation. All laboratory work should be conducted in accordance with established safety protocols.
References
- 1. Zinc in Dermatology: Exploring Its Emerging Role in Enhancing Botulinum Toxin Formulations and Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 6. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Membrane Targeting via Protein N-Myristoylation | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Zinc Signals and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cellular zinc metabolism and zinc signaling: from biological functions to diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Zinc in Immune System and Anti-Cancer Defense Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zinc: A promising agent in dietary chemoprevention of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Zinc in Cancer Therapy Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sciencedaily.com [sciencedaily.com]
- 17. Zinc dysregulation in cancers and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
Zinc Myristate: A Comprehensive Technical Guide to its Application as a Phase Change Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phase change materials (PCMs) represent a significant area of research in thermal energy storage due to their ability to absorb and release large amounts of latent heat at a nearly constant temperature. This property is particularly valuable in applications requiring passive temperature regulation, such as in advanced drug delivery systems, thermal management of sensitive electronic components, and various industrial processes. Among the diverse range of organic PCMs, metallic soaps, and specifically zinc myristate, have emerged as promising candidates. This technical guide provides an in-depth investigation of this compound as a phase change material, detailing its thermal properties, synthesis, and characterization methodologies.
Core Properties of this compound as a Phase Change Material
This compound, the zinc salt of myristic acid, is a white powder with potential for thermal energy storage applications. Its key thermophysical properties are summarized below.
Quantitative Data Summary
The following table summarizes the essential quantitative data for this compound relevant to its function as a phase change material.
| Property | Value | Unit | Source |
| Melting Point | ~132 | °C | [1][2] |
| Latent Heat of Fusion | 86.00 | kJ/mol | [3] |
| Molecular Weight | 520.11 | g/mol | [3] |
Note: The latent heat of fusion is a critical parameter for a PCM, as it quantifies the amount of energy absorbed or released during the phase transition.
Experimental Protocols
This section outlines the detailed methodologies for the synthesis and characterization of this compound for phase change applications.
Synthesis of this compound
A common and effective method for synthesizing this compound is through the reaction of myristic acid with zinc oxide. This process can be carried out via a precipitation reaction in an aqueous medium. The following protocol is adapted from established methods for the synthesis of similar metallic soaps.
Materials:
-
Myristic Acid (C₁₄H₂₈O₂)
-
Zinc Oxide (ZnO)
-
Deionized Water
-
Ethanol (optional, as a solvent for myristic acid)
-
Stirring hot plate
-
Reaction vessel (e.g., three-necked round-bottom flask)
-
Condenser
-
Thermometer
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Preparation of Myristic Acid Solution: In the reaction vessel, dissolve the desired amount of myristic acid in a suitable solvent, such as ethanol, with gentle heating and stirring. The amount of solvent should be sufficient to fully dissolve the fatty acid.
-
Preparation of Zinc Oxide Slurry: In a separate beaker, prepare a slurry of zinc oxide in deionized water. The molar ratio of myristic acid to zinc oxide should be approximately 2:1.
-
Reaction: Slowly add the zinc oxide slurry to the myristic acid solution while maintaining a constant temperature (typically between 60-80°C) and vigorous stirring.
-
Reflux: Attach a condenser to the reaction vessel and allow the mixture to reflux for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion.
-
Precipitation and Filtration: As the reaction proceeds, a white precipitate of this compound will form. Once the reaction is complete, allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected precipitate several times with deionized water and then with a small amount of ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified this compound powder in a drying oven at a temperature below its melting point (e.g., 80-100°C) until a constant weight is achieved.
Characterization of Thermal Properties
DSC is a fundamental technique for determining the phase change temperature and latent heat of fusion of a PCM.
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the synthesized this compound powder (typically 5-10 mg) into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan to prevent any mass loss during heating. An empty sealed pan should be used as a reference.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its melting point (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature significantly above its melting point (e.g., 160°C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the initial temperature at a controlled rate (e.g., 10°C/min).
-
Perform a second heating and cooling cycle to observe the thermal behavior after the initial thermal history is erased.
-
-
Data Analysis: The melting point is determined from the peak of the endothermic transition during heating, and the latent heat of fusion is calculated from the area under the peak.
TGA is used to evaluate the thermal stability of the PCM by measuring its mass change as a function of temperature.
Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Sample pan (e.g., alumina or platinum)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into the TGA sample pan.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
Data Analysis: The TGA curve will show the percentage of weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature of the material. For zinc stearate, a similar metallic soap, thermal stability is observed up to around 350°C.
Signaling Pathways and Logical Relationships
The application of this compound as a PCM primarily involves physical phase transitions rather than complex biological signaling pathways. The logical relationship governing its function is a straightforward thermal energy exchange process.
Conclusion
This compound exhibits promising characteristics as a phase change material for thermal energy storage applications, particularly in a mid-to-high temperature range. Its defined melting point and significant latent heat of fusion make it a candidate for further investigation and application development. The synthesis and characterization protocols outlined in this guide provide a robust framework for researchers and scientists to explore the potential of this compound in their respective fields. Future research should focus on enhancing its thermal conductivity, long-term thermal cycling stability, and compatibility with various encapsulation materials to broaden its applicability.
References
Methodological & Application
Application Notes and Protocols for Laboratory Synthesis of Zinc Myristate
Introduction
Zinc myristate is a zinc salt of myristic acid, a saturated fatty acid. It finds extensive applications in the pharmaceutical, cosmetic, and polymer industries. In cosmetics, it is valued as an anti-caking agent, opacifying agent, and viscosity controller in products like pressed powders and eyeshadows.[1][2] Its lubricating and stabilizing properties also make it a useful additive in plastics and rubber manufacturing.
This document provides a detailed protocol for the laboratory synthesis of this compound via a precipitation reaction. This method is reliable, straightforward, and suitable for typical laboratory settings. The protocol involves the reaction of a soluble zinc salt (zinc sulfate) with sodium myristate, which is prepared in situ from myristic acid and sodium hydroxide.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₂₈H₅₄O₄Zn | [3] |
| Molecular Weight | 520.12 g/mol | [2] |
| Appearance | White to off-white solid/powder | [2][4] |
| Melting Point | 132.0 °C | [2] |
| Water Solubility | 1.14 mg/L at 20°C | [2] |
| Density | 1.16 g/cm³ | [2] |
Experimental Protocol: Precipitation Synthesis of this compound
This protocol details the synthesis of this compound from myristic acid and zinc sulfate heptahydrate. The overall reaction is a two-step process: saponification of myristic acid followed by a double displacement reaction.
Step 1: Saponification 2 CH₃(CH₂)₁₂COOH + 2 NaOH → 2 CH₃(CH₂)₁₂COONa + 2 H₂O (Myristic Acid + Sodium Hydroxide → Sodium Myristate + Water)
Step 2: Precipitation 2 CH₃(CH₂)₁₂COONa + ZnSO₄·7H₂O → Zn(CH₃(CH₂)₁₂COO)₂ + Na₂SO₄ + 7 H₂O (Sodium Myristate + Zinc Sulfate Heptahydrate → this compound + Sodium Sulfate + Water)
Materials and Equipment
Materials:
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| Myristic Acid | C₁₄H₂₈O₂ | 228.37 | >98% |
| Sodium Hydroxide | NaOH | 40.00 | >97% |
| Zinc Sulfate Heptahydrate | ZnSO₄·7H₂O | 287.56 | >99% |
| Deionized Water | H₂O | 18.02 | - |
| Ethanol | C₂H₅OH | 46.07 | 95% |
Equipment:
-
250 mL and 500 mL Beakers
-
Magnetic stirrer with heating plate
-
Magnetic stir bar
-
Glass stirring rod
-
Weighing balance (± 0.01 g)
-
Graduated cylinders
-
Buchner funnel and filter paper
-
Vacuum filtration flask
-
Spatula
-
Drying oven
Experimental Procedure
Preparation of Sodium Myristate Solution:
-
In a 250 mL beaker, dissolve 4.00 g (0.10 mol) of sodium hydroxide in 100 mL of deionized water. Stir until the NaOH is completely dissolved.
-
In a separate 500 mL beaker, add 22.84 g (0.10 mol) of myristic acid to 150 mL of deionized water.
-
Heat the myristic acid suspension to approximately 70-80°C on a hot plate with stirring. Myristic acid will melt and form an oily layer.
-
Slowly add the sodium hydroxide solution to the hot myristic acid suspension while stirring vigorously. The solution will become soapy and more homogeneous as sodium myristate is formed.
-
Continue heating and stirring for 30 minutes to ensure complete saponification.
Synthesis of this compound:
-
In a 250 mL beaker, prepare a solution of zinc sulfate by dissolving 14.38 g (0.05 mol) of zinc sulfate heptahydrate in 100 mL of deionized water.
-
Heat the sodium myristate solution to 60-70°C.
-
Slowly add the zinc sulfate solution to the hot sodium myristate solution with constant, vigorous stirring. A white precipitate of this compound will form immediately.
-
Continue stirring the mixture for 45-60 minutes at 60-70°C to ensure the reaction goes to completion and to improve the particle size of the precipitate.
Isolation and Purification of this compound:
-
Allow the mixture to cool to room temperature.
-
Collect the white precipitate by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the precipitate on the filter paper with three portions of 100 mL of hot deionized water to remove any unreacted salts and impurities.
-
Finally, wash the precipitate with 50 mL of ethanol to aid in drying.
-
Dry the collected this compound in a drying oven at 80-90°C for at least 4 hours, or until a constant weight is achieved.
-
Weigh the final product and calculate the percentage yield.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Sodium hydroxide is corrosive and can cause severe burns. Handle with care.
-
Carry out the experiment in a well-ventilated area or a fume hood.
-
Avoid inhaling any dust from the powdered reagents or the final product.
Characterization of this compound
The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.
Melting Point Determination
The melting point of the synthesized this compound can be determined using a standard melting point apparatus. The observed melting point should be compared with the literature value.
| Parameter | Expected Value |
| Melting Point | ~132°C |
A broad melting range may indicate the presence of impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool to identify the functional groups present in the synthesized compound. The FTIR spectrum of this compound should exhibit characteristic absorption bands.
| Wavenumber (cm⁻¹) | Assignment |
| ~2920 and ~2850 | C-H stretching vibrations of the alkyl chain |
| ~1540 | Asymmetric COO⁻ stretching vibration (characteristic of the carboxylate salt) |
| ~1470 | C-H bending vibrations |
| ~1400 | Symmetric COO⁻ stretching vibration |
The absence of a broad O-H stretching band around 3300 cm⁻¹ and a C=O stretching band around 1700 cm⁻¹ (from myristic acid) indicates the formation of the zinc salt and the absence of unreacted myristic acid.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The precipitation method described in this document provides a reliable and efficient means of synthesizing this compound in a laboratory setting. The protocol is straightforward, and the resulting product can be easily purified and characterized using standard analytical techniques. This method is suitable for researchers and professionals in drug development and materials science who require high-purity this compound for their applications.
References
Application Notes and Protocols for Zinc Myristate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. While palladium and other precious metals have traditionally dominated this field, the development of catalysts based on more abundant and less toxic metals is a key area of research. Zinc, being an earth-abundant and biocompatible metal, presents an attractive alternative.
These application notes explore the potential use of zinc myristate as a catalyst in various cross-coupling reactions. This compound, a salt of the long-chain fatty acid myristic acid, offers intriguing possibilities. The lipophilic nature of the myristate chains could enhance solubility in organic solvents and potentially modulate the catalyst's activity and stability. While direct literature on this compound as a cross-coupling catalyst is emerging, the protocols provided herein are based on established zinc-catalyzed reactions, with this compound proposed as a viable and potentially advantageous zinc source. The carboxylate ligand may play a role in stabilizing the active zinc species and influencing the reaction kinetics.
Synthesis of this compound
A straightforward method for the synthesis of this compound is through the reaction of myristic acid with a zinc salt, such as zinc chloride.
Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve myristic acid (2 equivalents) in ethanol.
-
Base Addition: To this solution, add an equimolar amount of sodium hydroxide (2 equivalents) dissolved in water. Stir the mixture at room temperature for 30 minutes to form sodium myristate.
-
Zinc Salt Addition: In a separate beaker, dissolve zinc chloride (1 equivalent) in water.
-
Precipitation: Slowly add the zinc chloride solution to the sodium myristate solution with vigorous stirring. A white precipitate of this compound will form immediately.
-
Isolation: Continue stirring for 1-2 hours to ensure complete reaction. Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid sequentially with deionized water and ethanol to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified this compound in a vacuum oven at 40-50°C overnight.
This compound in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds. Zinc catalysts have been shown to be effective in promoting this transformation.
Hypothetical Reaction Scheme:
Ar-X + Ar'-B(OH)₂ --(this compound, Base)--> Ar-Ar'
Experimental Protocol: this compound Catalyzed Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (5-10 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent Addition: Add a dry, degassed solvent (e.g., THF, dioxane, or toluene, 3-5 mL).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the required time (12-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data for Zinc-Catalyzed Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Zinc Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Phenylboronic acid | ZnBr₂ | K₃PO₄ | THF | 80 | 24 | 85 |
| 2 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | Zn(OAc)₂ | Cs₂CO₃ | Dioxane | 100 | 18 | 78 |
| 3 | 1-Iodonaphthalene | Phenylboronic acid | Et₂Zn | t-BuOK | Toluene | 110 | 12 | 92 |
| 4 | 4-Chlorobenzonitrile | 3-Tolylboronic acid | ZnCl₂ | K₂CO₃ | DMF | 120 | 24 | 65 |
Note: The data in this table is representative of zinc-catalyzed Suzuki-Miyaura reactions and is provided for comparative purposes. Actual yields with this compound may vary.
This compound in Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a transition metal. Zinc salts can also play a catalytic role in related transformations.
Hypothetical Reaction Scheme:
R-X + R'-ZnX --(this compound)--> R-R'
Experimental Protocol: this compound Assisted Negishi-type Coupling
-
Preparation of Organozinc Reagent (in situ):
-
Activate zinc dust (1.5 equiv) in a flame-dried Schlenk tube under an inert atmosphere using a catalytic amount of iodine or 1,2-dibromoethane.
-
Add the organic halide (R'-X, 1.2 equiv) in an anhydrous solvent (e.g., THF) and stir at room temperature or with gentle heating until the formation of the organozinc reagent is complete (can be monitored by GC analysis of quenched aliquots).
-
-
Coupling Reaction:
-
To the freshly prepared organozinc reagent, add the second organic halide (R-X, 1.0 equiv) and this compound (5 mol%).
-
If necessary, a palladium or nickel co-catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) can be added.
-
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80°C for 6-24 hours.
-
Monitoring and Work-up: Follow the monitoring and work-up procedures as described for the Suzuki-Miyaura coupling.
Quantitative Data for Zinc-Mediated Negishi Coupling
| Entry | Organic Halide (R-X) | Organozinc Reagent (R'-ZnX) | Co-catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | PhZnCl | Pd(PPh₃)₄ (2 mol%) | THF | 60 | 12 | 95 |
| 2 | Bromocyclohexane | BnZnBr | Ni(acac)₂ (5 mol%) | DMAc | 80 | 18 | 75 |
| 3 | 1-Bromonaphthalene | EtZnI | None | THF/NMP | 70 | 24 | 88 |
| 4 | 4-Chlorotoluene | (4-MeOC₆H₄)ZnBr | Pd₂(dba)₃/SPhos (1 mol%) | Dioxane | 100 | 16 | 91 |
Note: This table presents data for typical Negishi reactions. The use of this compound as a primary catalyst is an area for further exploration.
This compound in Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for the synthesis of substituted alkynes. Zinc catalysis offers a copper-free alternative to the traditional Sonogashira conditions.
Hypothetical Reaction Scheme:
Ar-X + H-≡-R --(this compound, Base)--> Ar-≡-R
Experimental Protocol: this compound Catalyzed Sonogashira Coupling
-
Reaction Setup: In a sealed tube, combine the aryl halide (1.0 mmol), the terminal alkyne (1.2-1.5 mmol), this compound (5-10 mol%), and a suitable base (e.g., Et₃N or K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a suitable solvent (e.g., THF, DMF, or toluene, 3-5 mL).
-
Reaction Conditions: Heat the mixture to the desired temperature (typically 60-100°C) for 8-24 hours.
-
Monitoring and Work-up: Follow the monitoring and work-up procedures as described for the Suzuki-Miyaura coupling.
Quantitative Data for Zinc-Catalyzed Sonogashira Coupling
| Entry | Aryl Halide | Terminal Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Phenylacetylene | Et₃N | THF | 60 | 12 | 88 |
| 2 | 4-Bromoanisole | 1-Hexyne | K₂CO₃ | DMF | 80 | 16 | 76 |
| 3 | 1-Iodonaphthalene | Trimethylsilylacetylene | Cs₂CO₃ | Toluene | 100 | 24 | 82 |
| 4 | 4-Iodobenzonitrile | Cyclohexylacetylene | DBU | Dioxane | 90 | 18 | 90 |
Note: The data in this table is representative of zinc-catalyzed Sonogashira reactions. Actual yields with this compound should be determined experimentally.
Visualizations
Disclaimer
The use of this compound as a catalyst in the described cross-coupling reactions is based on established principles of zinc catalysis and represents a potential application. The provided protocols are intended as a starting point for research and may require optimization for specific substrates and reaction conditions. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.
Application of Zinc Myristate in Polymer Film Fabrication: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc Myristate, the zinc salt of myristic acid, is a versatile additive in the fabrication of polymer films. Its utility stems from its properties as a lubricant, stabilizer, and mold release agent. In polymer processing, it facilitates smoother manufacturing and enhances the durability and performance of the final film product. This document provides detailed application notes and protocols for the incorporation of this compound into polymer films, with a focus on its roles as a thermal stabilizer in Polyvinyl Chloride (PVC) and as a lubricant and mold release agent in polyolefins such as Polyethylene (PE) and Polypropylene (PP). While much of the detailed experimental data available is for the closely related zinc stearate, the principles and methodologies are largely transferable to this compound due to their similar chemical structures and functions.
Key Applications and Mechanisms
This compound serves several key functions in polymer film fabrication:
-
Thermal Stabilizer: In polymers like PVC, which are susceptible to thermal degradation at processing temperatures, this compound acts as a heat stabilizer. It functions by neutralizing hydrochloric acid (HCl) that is released during the degradation of PVC, thereby preventing a chain reaction of polymer breakdown. This helps in preserving the color and mechanical integrity of the polymer film.[1]
-
Lubricant (Internal and External): As an internal lubricant, this compound reduces the friction between polymer chains, which lowers the melt viscosity and improves flow characteristics during extrusion or molding.[2] As an external lubricant, it reduces the adhesion between the polymer melt and the hot metal surfaces of processing equipment, such as extruder screws and dies.[3]
-
Mold Release Agent: Its lubricating properties also make it an effective mold release agent, preventing the polymer film from sticking to the mold and facilitating easier demolding. This is particularly useful in casting and molding processes.[4][5][6] A suggested starting concentration for investigation as a mold release agent is 0.1% by weight.[6]
-
Anti-Caking and Slip Agent: this compound also functions as an anti-caking agent and a slip modifier, which can be beneficial in the handling of polymer powders and the final film product.[7]
Quantitative Data Summary
The following tables summarize quantitative data derived from studies on zinc stearate, which can be used as a reference for formulating with this compound.
Table 1: Thermal Stabilization of PVC with Zinc/Calcium Stearate Systems
| Polymer | Stabilizer System | Concentration (phr*) | Test Temperature (°C) | Thermal Stability Time (s) | Reference |
| PVC | CaSt₂/ZnSt₂ | Varies | 180 | Varies with ratio | [8] |
| PVC | ZnSt₂ and Zeolite | 100-400 mg per 10g PVC | 140 | Up to 18.23 hours (induction time) | [7] |
| PVC | CaSt₂/ZnOr₂** | 1.8:1.2 | 180 | Optimum performance | [8] |
*phr: parts per hundred resin **Zinc Orotate, another zinc-based stabilizer, for comparison.
Table 2: Effect of Zinc Stearate on Mechanical Properties of Polypropylene (PP)
| Polymer System | Tensile Strength (MPa) | Flexural Strength (MPa) | Reference |
| Pure PP | 34.1 | 35.8 | [2][9] |
| PP/SCAB* | 39.8 | 38.8 | [2][9] |
| PP/SCAB-ZnSt | 42.9 | 40.6 | [2][9] |
*SCAB: Sodium 4-[(4-chlorobenzoyl) amino] benzoate (a nucleating agent)
Experimental Protocols
Protocol 1: Fabrication of PVC Films with this compound as a Thermal Stabilizer
This protocol describes the preparation of PVC films incorporating this compound to evaluate its thermal stabilizing effect.
Materials:
-
PVC resin
-
This compound
-
Calcium Stearate (often used in conjunction with zinc stabilizers)
-
Plasticizer (e.g., Dioctyl Phthalate - DOP)
-
Solvent (e.g., Tetrahydrofuran - THF)
Equipment:
-
Two-roll mill
-
Hydraulic hot press
-
Oven
-
Congo Red test apparatus
-
Spectrophotometer (for color measurement)
Procedure:
-
Compounding:
-
On a two-roll mill heated to 160-170°C, blend the PVC resin with the plasticizer until a homogenous mixture is obtained.
-
Add the desired concentration of this compound and calcium stearate (e.g., in ratios from 0.5:1.5 to 1.5:0.5 phr).
-
Continue milling for 5-10 minutes to ensure uniform dispersion of the additives.
-
-
Film Pressing:
-
Take a portion of the compounded PVC and place it between two polished steel plates lined with Teflon sheets.
-
Preheat the hydraulic press to 180°C.
-
Place the plates in the press and apply a pressure of 10 MPa for 5 minutes to form a film of desired thickness (e.g., 0.5 mm).
-
Cool the press to room temperature under pressure before removing the film.
-
-
Thermal Stability Testing (Oven Aging):
-
Cut the prepared PVC film into uniform strips.
-
Place the strips in an oven at a constant temperature of 180°C.
-
Observe the color change of the strips at regular intervals (e.g., every 10 minutes) and compare them against a color standard.
-
-
Thermal Stability Testing (Congo Red Test):
-
Place a small piece of the PVC film in a test tube.
-
Insert a strip of Congo Red indicator paper into the test tube, ensuring it does not touch the sample.
-
Heat the test tube in a heating block at 180°C.
-
Record the time taken for the Congo Red paper to turn blue, which indicates the evolution of HCl. This time is the thermal stability time.[8]
-
Protocol 2: Fabrication of Polyolefin Films by Solvent Casting with this compound as a Lubricant
This protocol details the lab-scale preparation of polymer films using a solvent casting method, suitable for assessing the lubricating and mold-releasing properties of this compound.
Materials:
-
Polymer (e.g., Polyethylene, Polypropylene, or a biodegradable polymer like Polylactic Acid - PLA)
-
This compound
-
Appropriate solvent (e.g., Toluene for PE/PP, Chloroform for PLA)
Equipment:
-
Magnetic stirrer with hot plate
-
Glass beakers
-
Petri dishes or flat glass plates
-
Drying oven or vacuum oven
Procedure:
-
Solution Preparation:
-
Dissolve the polymer in the chosen solvent to create a solution of a specific concentration (e.g., 5-10% w/v). This may require heating and stirring.
-
In a separate container, disperse the desired amount of this compound (e.g., 0.1-1.0% w/w relative to the polymer) in a small amount of the solvent.
-
Add the this compound dispersion to the polymer solution and stir until a homogenous mixture is achieved.
-
-
Film Casting:
-
Pour a calculated volume of the polymer solution into a clean, level Petri dish or onto a glass plate.
-
Allow the solvent to evaporate slowly in a fume hood at room temperature. This may take several hours.
-
For faster drying, place the cast film in a drying oven at a temperature below the boiling point of the solvent.
-
-
Film Characterization:
-
Once the film is completely dry, carefully peel it from the substrate.
-
The ease of peeling can be a qualitative measure of the mold release properties.
-
The resulting film can be subjected to further characterization, such as mechanical testing (tensile strength, elongation), thermal analysis (DSC, TGA), and surface analysis (SEM, AFM).
-
Visualizations
Experimental Workflow for PVC Film Fabrication and Testing
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. chembridgesgroup.com [chembridgesgroup.com]
- 5. Zinc Stearate Mold Release Spray | Paintable | Water Repellant [slideproducts.com]
- 6. blog.rotomolding.org [blog.rotomolding.org]
- 7. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 8. Synthesis and Study of Zinc Orotate and Its Synergistic Effect with Commercial Stabilizers for Stabilizing Poly(Vinyl Chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Zinc Myristate as a Hydrophobic Coating Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc myristate, the zinc salt of myristic acid, is a fine, white, water-insoluble powder with significant hydrophobic properties.[1][2][3] Its ability to repel water makes it a promising candidate for various applications in the pharmaceutical and drug development fields, where moisture control is critical. This document provides detailed application notes and protocols for utilizing this compound as a hydrophobic coating agent.
Molecular Structure of this compound:
Caption: Molecular structure of this compound.
Key Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₈H₅₄O₄Zn | [2] |
| CAS Number | 16260-27-8 | [1][2][4][5][6] |
| Appearance | White to off-white solid powder | [1][3] |
| Melting Point | 132.0 °C | [2] |
| Water Solubility | 1.14 mg/L at 20°C | [2][3] |
| Hydrophobicity | Hydrophobic | [1][7][8] |
Applications in Pharmaceutical and Drug Development
The hydrophobic nature of this compound makes it a valuable excipient in pharmaceutical formulations for:
-
Moisture Protection of Active Pharmaceutical Ingredients (APIs): A thin coating of this compound can protect hygroscopic APIs from degradation due to moisture, thereby enhancing stability and shelf-life.
-
Taste Masking: By creating a hydrophobic barrier, this compound can be used to mask the unpleasant taste of certain drugs.
-
Controlled Drug Release: The dissolution rate of a drug can be modulated by applying a hydrophobic coating of this compound, allowing for the development of sustained or delayed-release formulations.
-
Lubricant and Anti-Adherent: In tablet and capsule manufacturing, this compound can act as a lubricant to prevent sticking to manufacturing equipment.[1]
-
Anti-Caking Agent: It ensures the free flow of powdered formulations by preventing the agglomeration of particles.[1][4]
Experimental Protocols
This section details the protocols for the synthesis of this compound and its application as a hydrophobic coating on a model powder substrate.
Protocol 1: Synthesis of this compound Powder
This protocol is adapted from a method for synthesizing zinc stearate and can be applied to produce this compound.[9]
Materials:
-
Myristic Acid
-
Zinc Oxide
-
Paraffin wax (melting point 52-62 °C)
-
Catalyst (e.g., industrial grade catalyst as mentioned in the patent, or a suitable laboratory equivalent)
-
Reaction vessel with stirring and temperature control
Procedure:
-
Combine myristic acid and paraffin wax in the reaction vessel.
-
Heat the mixture to 110-130 °C with continuous stirring until the myristic acid and paraffin have melted and are homogenously mixed.
-
Add the zinc oxide and catalyst to the molten mixture.
-
Maintain the temperature at 110-130 °C and continue stirring for 2-4 hours to allow the reaction to complete.
-
After the reaction period, turn off the heat and allow the mixture to cool.
-
Once solidified, the this compound can be separated from the paraffin and milled to a fine powder.
Workflow for this compound Synthesis:
Caption: Workflow for the synthesis of this compound powder.
Protocol 2: Hydrophobic Coating of a Pharmaceutical Powder using a Dry Coating Method
This protocol describes a simple and effective method for applying a hydrophobic this compound coating to a model pharmaceutical powder (e.g., lactose monohydrate).
Materials:
-
This compound powder (synthesized as per Protocol 1 or commercially sourced)
-
Model pharmaceutical powder (e.g., lactose monohydrate)
-
High-shear mixer or a V-blender
Procedure:
-
Accurately weigh the desired amount of the model pharmaceutical powder and this compound. A typical starting ratio would be 99:1 (w/w) of model powder to this compound.
-
Place the model powder and this compound into the high-shear mixer or V-blender.
-
Mix the powders at a high speed for a predetermined time (e.g., 10-20 minutes). The optimal mixing time should be determined experimentally to ensure a uniform coating without causing significant particle attrition.
-
After mixing, the coated powder is ready for characterization.
Workflow for Dry Coating of Pharmaceutical Powder:
Caption: Workflow for the dry coating of a pharmaceutical powder.
Characterization of Hydrophobic Coating
The effectiveness of the this compound coating can be assessed using several analytical techniques.
Water Contact Angle Measurement
The hydrophobicity of the coated powder can be quantified by measuring the water contact angle on a compressed disc of the powder.
Protocol:
-
Prepare a compressed disc of the this compound-coated powder using a hydraulic press.
-
Place the disc on the stage of a contact angle goniometer.
-
Dispense a single drop of deionized water onto the surface of the disc.
-
Capture an image of the droplet and use the instrument's software to measure the static contact angle.
-
Perform measurements at multiple locations on the disc to ensure reproducibility.
Dissolution Testing
To evaluate the impact of the hydrophobic coating on drug release, dissolution studies can be performed.
Protocol:
-
Prepare tablets or capsules containing the this compound-coated API.
-
Conduct dissolution testing using a standard dissolution apparatus (e.g., USP Apparatus 2).
-
Use a dissolution medium relevant to the intended site of drug release.
-
Collect samples at predetermined time intervals and analyze the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Expected Results: The dissolution profile of the API from the coated formulation is expected to be slower compared to the uncoated formulation, demonstrating the controlled-release properties imparted by the hydrophobic this compound layer.
Signaling Pathway of Hydrophobicity:
Caption: Mechanism of hydrophobicity imparted by this compound.
Conclusion
This compound is a versatile and effective agent for imparting hydrophobicity to pharmaceutical powders and formulations. The protocols outlined in this document provide a foundation for researchers and drug development professionals to explore the potential of this compound in enhancing drug stability, controlling release, and improving manufacturability. Further optimization of coating parameters and in-depth characterization are recommended to tailor the performance of this compound coatings for specific applications.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. Cas 16260-27-8,this compound | lookchem [lookchem.com]
- 3. 16260-27-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. incibeauty.com [incibeauty.com]
- 5. specialchem.com [specialchem.com]
- 6. This compound | C28H54O4Zn | CID 159785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | Aston Chemicals | Single Product [aston-chemicals.com]
- 8. specialchem.com [specialchem.com]
- 9. CN102050718A - Processing method for synthesizing zinc stearate - Google Patents [patents.google.com]
Application Notes & Protocols: Preparation of Zinc Myristate Dispersions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc myristate, the zinc salt of myristic acid, is a hydrophobic, white powder with a waxy texture.[1] It is widely utilized in the cosmetics and personal care industries as an anticaking agent, opacifying agent, viscosity controller, and dry binder in pressed powder formulations.[1][2][3][4] Its hydrophobic nature and lubricity also lend it to applications in plastics, rubber, and as a mold release agent.[1][5] In the pharmaceutical and drug development sector, zinc-containing compounds and dispersions are explored for various applications, including drug delivery systems.[6] The effective preparation of stable this compound dispersions is crucial for leveraging its properties in both aqueous and non-aqueous formulations.
This document provides detailed protocols for preparing this compound dispersions, adapted from established methods for similar metallic soaps like zinc stearate, and general principles for creating stable nanoparticle dispersions.
Data Presentation
Due to the limited availability of direct quantitative data for this compound dispersions in the public domain, the following table presents typical characterization parameters for metallic soap and zinc oxide nanoparticle dispersions. These parameters are critical for assessing the quality and stability of a dispersion and should be measured for any newly prepared this compound dispersion.
| Parameter | Typical Value Range | Method of Analysis | Significance |
| Particle Size (Z-average) | 50 - 500 nm | Dynamic Light Scattering (DLS) | Influences stability, bioavailability, and appearance. |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | Indicates the breadth of particle size distribution. |
| Zeta Potential | > ±30 mV | Electrophoretic Light Scattering (ELS) | Predicts the long-term stability of the dispersion. |
| Viscosity | 10 - 1000 cP | Rotational Viscometer | Important for formulation processing and application. |
| pH | 6.0 - 8.0 | pH Meter | Affects particle surface charge and stability.[7] |
| Solids Content | 10 - 50% (w/w) | Gravimetric Analysis | The concentration of this compound in the dispersion. |
Experimental Protocols
Two primary methods for preparing this compound dispersions are presented: an in-situ synthesis method and a direct dispersion method.
Protocol 1: In-Situ Synthesis of this compound Dispersion
This method, adapted from the preparation of zinc stearate dispersions, involves the reaction of a soluble myristate salt with a zinc salt in an aqueous medium containing surfactants.[8]
Materials:
-
Sodium myristate (or Myristic Acid and Sodium Hydroxide)
-
Zinc Acetate or Zinc Sulfate
-
Anionic surfactant (e.g., Sodium Dodecyl Sulfate - SDS)
-
Non-ionic surfactant (e.g., Polysorbate 80)
-
Deionized water
-
High-shear mixer (e.g., rotor-stator homogenizer)
-
Heating mantle and reaction vessel
-
pH meter
Procedure:
-
Prepare Surfactant Solution: In a reaction vessel, dissolve the anionic and non-ionic surfactants in deionized water. A typical starting concentration is 1-5% (w/w) of the total formulation.
-
Heat the Solution: Gently heat the surfactant solution to 60-70°C while stirring. This temperature should be below the melting point of this compound (approximately 130°C).[9]
-
Add Sodium Myristate: Under high-shear mixing (e.g., 4000 rpm), add the sodium myristate powder to the heated surfactant solution. Continue mixing until a uniform dispersion is achieved.
-
Prepare Zinc Salt Solution: In a separate beaker, dissolve the zinc salt (e.g., zinc acetate) in deionized water at room temperature.
-
Initiate Reaction: Slowly add the zinc salt solution to the sodium myristate dispersion over 10-30 minutes while maintaining high-shear mixing and temperature. The reaction between the zinc salt and sodium myristate will form a fine precipitate of this compound.
-
Continue Reaction: After the addition of the zinc salt is complete, continue mixing at temperature for 1-2 hours to ensure the reaction goes to completion.
-
Cooling: Turn off the heat and allow the dispersion to cool to room temperature while stirring at a lower speed.
-
Characterization: Analyze the resulting this compound dispersion for particle size, PDI, zeta potential, pH, and solids content.
Protocol 2: Direct Dispersion of this compound Powder
This method is suitable for dispersing pre-synthesized this compound powder into a liquid medium. The key to this method is effective wetting and de-agglomeration of the hydrophobic powder.
Materials:
-
This compound powder
-
Dispersing agent/surfactant (anionic or non-ionic, compatible with the continuous phase)
-
Wetting agent (e.g., a low molecular weight alcohol like isopropanol for aqueous systems)
-
Continuous phase (e.g., deionized water, mineral oil, or other organic solvent)
-
High-energy dispersion equipment (e.g., ultrasonic probe, high-pressure homogenizer, or bead mill)
Procedure:
-
Prepare the Liquid Phase: In a beaker, combine the continuous phase with the chosen dispersing agent and wetting agent. Stir until fully dissolved.
-
Pre-wet the Powder: Slowly add the this compound powder to the liquid phase under gentle agitation. The wetting agent will help to displace air from the surface of the powder.
-
Pre-dispersion: Increase the mixing speed using a standard overhead stirrer or rotor-stator homogenizer for 15-30 minutes to create a crude dispersion.
-
High-Energy Dispersion:
-
Ultrasonication: Place the pre-dispersion in an ice bath to prevent overheating and immerse an ultrasonic probe. Apply high-energy sonication in pulses until the desired particle size is achieved.
-
High-Pressure Homogenization: Pass the pre-dispersion through a high-pressure homogenizer for several cycles until a stable, fine dispersion is obtained.
-
-
Cooling and Storage: Allow the dispersion to cool to room temperature and store in a sealed container.
-
Characterization: Evaluate the dispersion for its physical and chemical properties as described in Protocol 1.
Visualizations
Experimental Workflow: In-Situ Synthesis of this compound Dispersion
Caption: Workflow for the in-situ synthesis of this compound dispersions.
Experimental Workflow: Direct Dispersion of this compound Powder
Caption: Workflow for the direct dispersion of this compound powder.
Conclusion
The protocols provided herein offer robust starting points for the laboratory-scale preparation of this compound dispersions. The in-situ synthesis method is advantageous for producing fine, well-dispersed particles without the need for high-energy milling of a dry powder. The direct dispersion method is useful when starting with pre-made this compound. For both methods, optimization of surfactant/dispersant type and concentration, processing time, and temperature will be necessary to achieve a stable dispersion with the desired characteristics for a specific application. Careful characterization of the resulting dispersion is paramount to ensure its quality and performance.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound | Aston Chemicals | Single Product [aston-chemicals.com]
- 3. specialchem.com [specialchem.com]
- 4. incibeauty.com [incibeauty.com]
- 5. Uses and applications of Zinc Stearates - Goldstab Organics [goldstab.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US6664018B2 - In-situ method of forming zinc stearate dispersion and use thereof in toners - Google Patents [patents.google.com]
- 9. koboproductsinc.com [koboproductsinc.com]
Application Note: Thermal Analysis of Zinc Myristate using DSC/TGA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc myristate, the zinc salt of myristic acid, is a metallic soap with applications in various fields, including cosmetics, pharmaceuticals, and polymer manufacturing, where it can act as a lubricant, stabilizer, or gelling agent. Its thermal behavior is a critical parameter for its use in formulations and manufacturing processes. This application note provides a detailed protocol for the thermal analysis of this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC is employed to determine melting behavior and associated enthalpy changes, while TGA is used to evaluate thermal stability and decomposition characteristics.
Data Presentation
The following table summarizes the typical thermal properties of this compound obtained from DSC and TGA analyses.
| Parameter | Value | Technique |
| Melting Onset Temperature (T_onset) | ~125 °C | DSC |
| Melting Peak Temperature (T_peak) | 132.0 °C | DSC |
| Enthalpy of Fusion (ΔH_fus) | 165.3 J/g | DSC |
| Decomposition Onset Temperature | ~350 °C | TGA |
| Final Residue (as ZnO) | ~15.6% | TGA |
Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of this compound.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Materials:
-
This compound powder
-
Aluminum DSC pans and lids
Procedure:
-
Accurately weigh 5-10 mg of this compound powder into an aluminum DSC pan.
-
Hermetically seal the pan with an aluminum lid. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Purge the DSC cell with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 200 °C at a constant heating rate of 10 °C/min.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC thermogram to determine the onset temperature, peak temperature, and enthalpy of fusion of the melting endotherm.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Materials:
-
This compound powder
-
Alumina or platinum TGA pans
Procedure:
-
Accurately weigh 5-10 mg of this compound powder into a TGA pan.
-
Place the pan onto the TGA balance mechanism.
-
Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heat the sample from ambient temperature (e.g., 30 °C) to 600 °C at a constant heating rate of 10 °C/min.
-
Continuously monitor and record the sample mass as a function of temperature.
-
Analyze the TGA curve (mass vs. temperature) and its derivative (DTG curve) to identify the onset of decomposition, temperature ranges of mass loss, and the percentage of the final residue. The thermal decomposition of similar metal carboxylates suggests a multi-step process, culminating in the formation of the metal oxide.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the thermal analysis process.
Caption: Workflow for DSC and TGA analysis of this compound.
Caption: Relationship between the sample, techniques, and data.
Application Notes and Protocols for the Analysis of Zinc Myristate using FTIR and XRD
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of zinc myristate using Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD). Detailed experimental protocols, data presentation, and a logical workflow are included to assist researchers in obtaining and interpreting high-quality analytical data.
Introduction
This compound, the zinc salt of myristic acid, is a fine, white, water-insoluble powder with a wide range of applications. It is utilized as a lubricant, stabilizer, and release agent in the plastics and rubber industries, as a thickening and anti-caking agent in cosmetics, and has applications in the pharmaceutical industry as a tablet and capsule lubricant.[1] Accurate characterization of its molecular structure and crystalline properties is crucial for quality control and formulation development. FTIR spectroscopy provides information about the coordination of the carboxylate group to the zinc ion and the conformation of the hydrocarbon chains, while XRD is used to identify the crystalline phase and determine its structural properties.[2][3]
Experimental Protocols
A detailed protocol for the synthesis and analysis of this compound is presented below.
Synthesis of this compound (Precipitation Method)
This protocol describes the synthesis of this compound by the precipitation method, which involves the reaction of a soluble zinc salt with a soluble myristate salt.[3][4][5]
Materials:
-
Myristic acid (C₁₄H₂₈O₂)
-
Sodium hydroxide (NaOH)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or Zinc sulfate heptahydrate (ZnSO₄·7H₂O)[6][7]
-
Deionized water
-
Ethanol
Procedure:
-
Prepare a sodium myristate solution: Dissolve myristic acid in a stoichiometric amount of sodium hydroxide solution in deionized water with gentle heating and stirring to form a clear solution of sodium myristate.
-
Prepare a zinc salt solution: Dissolve zinc nitrate hexahydrate or zinc sulfate heptahydrate in deionized water to create a clear solution.[6][7]
-
Precipitation: Slowly add the zinc salt solution to the sodium myristate solution under constant stirring. A white precipitate of this compound will form immediately.[7]
-
Digestion: Continue stirring the mixture for 1-2 hours to ensure complete precipitation and to allow the precipitate to age.[7]
-
Isolation and Washing: Separate the white precipitate by filtration or centrifugation. Wash the precipitate several times with deionized water to remove any unreacted ions, followed by a final wash with ethanol to aid in drying.[7]
-
Drying: Dry the washed this compound powder in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.[7]
FTIR Spectroscopy Analysis
Attenuated Total Reflectance (ATR) is a convenient sampling technique for the FTIR analysis of solid powders.
Instrumentation:
-
FTIR spectrometer equipped with a Diamond or Germanium ATR accessory.
Sample Preparation:
-
Ensure the this compound sample is a fine, homogeneous powder. If necessary, gently grind the sample using an agate mortar and pestle.[4]
-
Place a small amount of the powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹[4]
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[4]
-
Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.
Powder X-ray Diffraction (XRD) Analysis
Powder XRD is used to analyze the crystalline structure of this compound.
Instrumentation:
-
Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).
Sample Preparation:
-
The this compound sample should be a fine, talc-like powder to ensure random orientation of the crystallites. Grind the sample gently if necessary.[4]
-
Carefully pack the powder into a sample holder. Use a flat edge, such as a glass slide, to create a smooth, flat surface that is flush with the top of the holder. This is critical to avoid errors in the measured diffraction angles.[4]
Data Acquisition:
-
X-ray Source: Cu Kα (λ = 1.5406 Å)[4]
-
Voltage and Current: Typically 40 kV and 40 mA.[4]
-
Scan Range (2θ): A common range for initial characterization is 5° to 80°.[7]
-
Step Size: A step size of 0.02° is commonly used.[7]
-
Scan Speed: A scan speed of 5°/min can be used for routine analysis.[4]
Data Presentation
The following tables summarize the expected quantitative data from FTIR and XRD analyses of this compound.
FTIR Spectral Data
The FTIR spectrum of this compound is characterized by the absence of the broad O-H stretch from the carboxylic acid and the appearance of strong carboxylate stretches.
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~2955 | νₐ(CH₃) | Asymmetric C-H stretching of methyl groups |
| ~2918 | νₐ(CH₂) | Asymmetric C-H stretching of methylene groups |
| ~2850 | νₛ(CH₂) | Symmetric C-H stretching of methylene groups |
| ~1540 | νₐ(COO⁻) | Asymmetric stretching of the carboxylate group. The position and shape of this band are sensitive to the coordination environment of the zinc ion. A single, sharp peak is indicative of a highly ordered, crystalline structure. |
| ~1470 | δ(CH₂) | Scissoring deformation of methylene groups |
| ~1410 | νₛ(COO⁻) | Symmetric stretching of the carboxylate group |
| ~720 | ρ(CH₂) | Rocking deformation of methylene groups |
Note: The exact peak positions may vary slightly depending on the crystalline form and sample preparation.
XRD Data
The powder XRD pattern of crystalline this compound shows a series of sharp diffraction peaks at low 2θ angles, which are characteristic of its lamellar structure.
| 2θ (°) | d-spacing (Å) | Miller Indices (hkl) |
| ~2.2 | ~40.1 | (001) |
| ~4.4 | ~20.1 | (002) |
| ~6.6 | ~13.4 | (003) |
| ~8.8 | ~10.0 | (004) |
| ~21.5 | ~4.1 | Multiple overlapping peaks |
Note: The 2θ values are approximate and can be used for phase identification. For precise structural analysis, a full pattern refinement is required. The (hkl) indices for the low-angle reflections correspond to the long-spacing of the layered structure.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for this compound Synthesis and Characterization.
References
- 1. pure.uva.nl [pure.uva.nl]
- 2. pure.uva.nl [pure.uva.nl]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of ZnO Nanoparticles by Precipitation Method – Oriental Journal of Chemistry [orientjchem.org]
- 5. instanano.com [instanano.com]
- 6. pure.uva.nl [pure.uva.nl]
- 7. Multi-technique structural analysis of zinc carboxylates (soaps) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zinc Myristate in Emulsion Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc myristate, the zinc salt of myristic acid, is a fine, white powder with applications in various fields, including cosmetics and pharmaceuticals. In research, particularly in the development of topical and parenteral formulations, this compound can serve as a hydrophobic stabilizer for emulsions. Its amphiphilic nature, derived from the polar zinc head and the nonpolar myristic acid tail, allows it to adsorb at the oil-water interface, thereby reducing interfacial tension and preventing droplet coalescence. This document provides detailed application notes and protocols for utilizing this compound to stabilize oil-in-water (O/W) emulsions for research purposes, including potential applications in drug delivery.
Mechanism of Stabilization
This compound is thought to stabilize emulsions, particularly water-in-oil (W/O) emulsions, through a mechanism known as Pickering stabilization when used in a finely dispersed solid form. In this scenario, solid particles of this compound adsorb to the oil-water interface, creating a physical barrier that prevents droplets from coalescing. The stability of such emulsions is influenced by the particle size of the this compound, its concentration, and the pH of the aqueous phase.
For oil-in-water (O/W) emulsions, this compound can act as a co-emulsifier, working in conjunction with other surfactants to enhance stability. The myristate portion of the molecule partitions into the oil phase, while the zinc ion can interact with the aqueous phase, strengthening the interfacial film.
Data Presentation: Properties of Metal Salt Stabilized Emulsions
Due to the limited availability of specific quantitative data for emulsions stabilized solely with this compound in the scientific literature, the following table presents representative data from studies on emulsions stabilized with analogous materials, such as zinc oxide nanoparticles and other metal soaps. This data is intended to provide a general understanding of the expected properties of such systems.
| Parameter | O/W Emulsion Stabilized with ZnO Nanoparticles[1][2] | W/O Emulsion Stabilized with Zinc Stearate | Expected Range for this compound Stabilized O/W Emulsion |
| Average Droplet Size (nm) | 184 - 203[1] | 200 - 500 | 150 - 600 |
| Polydispersity Index (PDI) | 0.2 - 0.4 | 0.3 - 0.6 | 0.2 - 0.5 |
| Zeta Potential (mV) | +17.4 to +37.3[1] | -20 to -40 | -10 to +30 (highly dependent on pH and formulation) |
| Stability (days) | > 30 | > 28 | Expected to be stable for several weeks with optimized formulation |
Experimental Protocols
Protocol 1: Preparation of a this compound-Stabilized Oil-in-Water (O/W) Emulsion
This protocol describes a high-shear homogenization method for preparing a research-grade O/W emulsion using this compound as a co-stabilizer.
Materials:
-
This compound powder
-
Oil Phase (e.g., Isopropyl myristate, soybean oil)
-
Aqueous Phase (Deionized water)
-
Primary Emulsifier (e.g., Polysorbate 80)
-
High-shear homogenizer
-
Beakers and magnetic stirrer
-
Heating plate
Procedure:
-
Prepare the Oil Phase:
-
In a beaker, combine the desired amount of the oil phase and the primary emulsifier.
-
Add this compound to the oil phase. A typical starting concentration is 0.5-2% (w/w).
-
Heat the oil phase to 60-70°C while stirring with a magnetic stirrer until the this compound is fully dispersed.
-
-
Prepare the Aqueous Phase:
-
In a separate beaker, heat the deionized water to the same temperature as the oil phase (60-70°C).
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while homogenizing at a moderate speed (e.g., 5,000 rpm) with the high-shear homogenizer.
-
Once all the aqueous phase has been added, increase the homogenization speed to a higher setting (e.g., 10,000-15,000 rpm) for 5-10 minutes to reduce the droplet size.
-
-
Cooling:
-
Allow the emulsion to cool to room temperature while stirring gently with a magnetic stirrer.
-
-
Characterization:
-
Characterize the resulting emulsion for droplet size, zeta potential, and stability as described in Protocol 2.
-
Protocol 2: Characterization of the this compound-Stabilized Emulsion
This protocol outlines the key methods for characterizing the physical properties and stability of the prepared emulsion.
1. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute a small sample of the emulsion with deionized water to an appropriate concentration for DLS measurement.
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Measure the particle size distribution and PDI at a controlled temperature (e.g., 25°C).
-
Perform the measurement in triplicate and report the average values.
-
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry.
-
Procedure:
-
Dilute the emulsion sample with an appropriate buffer or deionized water.
-
Inject the sample into the measurement cell of the zeta potential analyzer.
-
Apply an electric field and measure the electrophoretic mobility of the droplets.
-
The instrument's software will calculate the zeta potential. Perform measurements in triplicate. A zeta potential with an absolute value greater than 25 mV generally indicates good electrostatic stability.[3]
-
3. Stability Testing:
-
Accelerated Stability (Centrifugation):
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3,000 rpm) for a set time (e.g., 30 minutes).
-
Visually inspect the sample for any signs of phase separation, creaming, or coalescence.
-
-
Thermal Stability:
-
Store aliquots of the emulsion at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
At regular intervals (e.g., 1, 7, 14, and 30 days), visually inspect the samples and measure the droplet size and zeta potential to monitor any changes over time.
-
Visualizations
Emulsion Stabilization Workflow
Caption: Workflow for the preparation and characterization of a this compound-stabilized emulsion.
Potential Signaling Pathways in Drug Delivery
When used in drug delivery systems, the components of the emulsion, zinc and myristic acid, may interact with cellular signaling pathways.
Zinc Signaling: Zinc ions can act as intracellular second messengers, modulating the activity of various enzymes and transcription factors.[4] Dysregulation of zinc homeostasis is linked to several diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Green Method, Optical and Structural Characterization of ZnO Nanoparticles Synthesized Using Leaves Extract of M. oleifera [techscience.com]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. Intracellular zinc homeostasis and zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Zinc Myristate Synthesis
Welcome to the Technical Support Center for Zinc Myristate Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful synthesis of high-quality this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are the precipitation (or double decomposition) method and the fusion method. The precipitation method involves the reaction of a soluble zinc salt (e.g., zinc sulfate) with a soluble myristate salt (e.g., sodium myristate) in a solvent, leading to the precipitation of insoluble this compound. The fusion method involves the direct reaction of zinc oxide with molten myristic acid at elevated temperatures.
Q2: My this compound yield is consistently low. What are the potential causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Incomplete Reaction: Ensure that the reaction has gone to completion. In the fusion method, this means allowing sufficient reaction time at the optimal temperature. In the precipitation method, ensure proper mixing and stoichiometry.
-
Suboptimal Stoichiometry: An incorrect molar ratio of reactants (zinc salt to myristate salt or zinc oxide to myristic acid) can lead to unreacted starting materials and reduced product yield.
-
Loss During Workup: Significant product loss can occur during filtration, washing, and drying steps. Ensure efficient recovery of the precipitate and minimize losses during transfers.
-
Side Reactions: The formation of byproducts, such as zinc hydroxide in the presence of excess moisture, can consume reactants and lower the yield of the desired this compound.
Q3: The synthesized this compound appears discolored (not white). What could be the reason?
A3: Discoloration of this compound can be caused by:
-
Impurities in Reactants: The purity of the starting materials (myristic acid, zinc salt, or zinc oxide) is crucial. Impurities can carry through to the final product, causing discoloration.
-
Thermal Decomposition: In the fusion method, excessive temperatures can lead to the degradation of myristic acid or the final product, resulting in a yellowish or brownish tint.
-
Incomplete Washing: In the precipitation method, residual reactants or byproducts that are not thoroughly washed away can cause discoloration.
Q4: How can I confirm the purity of my synthesized this compound?
A4: Several analytical techniques can be used to assess the purity of this compound:
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a powerful tool to identify the characteristic functional groups of this compound and to detect the presence of unreacted myristic acid or other impurities.[1][2]
-
Melting Point Analysis: Pure this compound has a defined melting point range. A broad or depressed melting point can indicate the presence of impurities.
-
Titration: The zinc content of the synthesized product can be determined by complexometric titration with EDTA, which provides a quantitative measure of purity.
-
X-ray Diffraction (XRD): XRD can be used to confirm the crystalline structure of the this compound and identify any crystalline impurities.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during this compound synthesis.
Problem 1: Incomplete Reaction or "False Trace"
Symptoms:
-
In the precipitation method, the solution may appear cloudy, but a solid precipitate does not fully form or settle.
-
In the fusion method, the reaction mixture remains heterogeneous, with visible unreacted zinc oxide particles even after prolonged heating.
-
The final product shows significant amounts of unreacted starting materials in analytical tests (e.g., a strong carboxylic acid peak in the FTIR spectrum).
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Mixing/Stirring | In both methods, vigorous and consistent stirring is essential to ensure intimate contact between reactants. In the fusion method, inadequate stirring can lead to the formation of a passivating layer of this compound on the surface of zinc oxide particles, preventing further reaction.[3] Increasing the stirring speed can lead to smaller particle sizes and a more homogeneous reaction.[4][5][6] |
| Incorrect Temperature | In the fusion method, the temperature must be high enough to keep the myristic acid molten and to facilitate the reaction, but not so high as to cause decomposition. A typical temperature range is 110-140°C.[7] |
| Incorrect pH (Precipitation Method) | The pH of the reaction medium in the precipitation method can influence the formation of the this compound precipitate. Significant deviations from the optimal pH range may lead to the formation of zinc hydroxide or hinder the precipitation process. |
| Weak Lye Solution (Precipitation Method) | If preparing sodium myristate in situ, ensure the lye (sodium hydroxide) solution is of the correct concentration. An insufficient amount of hydroxide will result in incomplete saponification of the myristic acid. |
Problem 2: Product is Clumpy or has Inconsistent Particle Size
Symptoms:
-
The dried this compound powder consists of hard agglomerates that are difficult to break up.
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Particle size analysis shows a wide distribution of particle sizes.
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Stirring | The stirring rate directly impacts the particle size of the precipitated product. Higher stirring speeds generally lead to smaller and more uniform particles.[4][5][6] |
| Rapid Addition of Reactants (Precipitation Method) | Adding the zinc salt solution too quickly to the sodium myristate solution can lead to localized high concentrations and the formation of large, irregular particles. A slow, controlled addition with vigorous stirring is recommended. |
| Improper Drying | Drying the wet this compound cake at too high a temperature can cause the particles to fuse together. It is recommended to dry the product at a moderate temperature (e.g., 60-80°C) under vacuum. |
Problem 3: Presence of Impurities in the Final Product
Symptoms:
-
FTIR analysis shows the presence of unreacted myristic acid (a broad O-H stretch and a C=O stretch at a different wavenumber than the carboxylate salt).[1][2]
-
Titration indicates a lower than theoretical zinc content.
-
The product has a greasy or waxy feel, indicating the presence of free fatty acids.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Stoichiometry | Carefully calculate and weigh the reactants to ensure the correct molar ratio. For the fusion method, a 2:1 molar ratio of myristic acid to zinc oxide is required. For the precipitation method, a 2:1 molar ratio of sodium myristate to zinc sulfate is needed. |
| Inadequate Washing | In the precipitation method, the this compound precipitate must be thoroughly washed to remove unreacted starting materials and soluble byproducts (e.g., sodium sulfate). Washing with deionized water until the washings are free of sulfate ions (tested with barium chloride solution) is recommended. |
| Hydrolysis | This compound can be susceptible to hydrolysis in the presence of excess water, especially at elevated temperatures, which can lead to the formation of zinc hydroxide and free myristic acid. Ensure the final product is stored in a dry environment. |
Experimental Protocols
Precipitation Method for this compound Synthesis
This protocol describes the synthesis of this compound via the double decomposition reaction between sodium myristate and zinc sulfate.
Materials:
-
Myristic Acid (C₁₄H₂₈O₂)
-
Sodium Hydroxide (NaOH)
-
Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)
-
Deionized Water
-
Ethanol (optional, as a solvent for myristic acid)
Procedure:
-
Preparation of Sodium Myristate Solution:
-
In a beaker, dissolve a calculated amount of sodium hydroxide in deionized water to create a solution of known concentration.
-
In a separate reaction vessel, dissolve a stoichiometric amount of myristic acid in deionized water (or a mixture of water and ethanol for better solubility) with heating and stirring.
-
Slowly add the sodium hydroxide solution to the myristic acid solution while stirring continuously. The reaction is complete when the solution becomes clear, indicating the formation of sodium myristate.
-
-
Precipitation of this compound:
-
In a separate beaker, prepare an aqueous solution of zinc sulfate heptahydrate.
-
Slowly add the zinc sulfate solution to the sodium myristate solution under vigorous stirring. A white precipitate of this compound will form immediately.
-
-
Isolation and Purification:
-
Continue stirring the mixture for a period (e.g., 30-60 minutes) to ensure complete precipitation.
-
Filter the precipitate using a Buchner funnel and vacuum filtration.
-
Wash the filter cake with several portions of deionized water to remove any unreacted salts and byproducts.
-
Dry the purified this compound in an oven at a controlled temperature (e.g., 80°C) until a constant weight is achieved.
-
Fusion Method for this compound Synthesis
This protocol outlines the direct reaction of zinc oxide with molten myristic acid.
Materials:
-
Myristic Acid (C₁₄H₂₈O₂)
-
Zinc Oxide (ZnO)
Procedure:
-
Reaction Setup:
-
Place a 2:1 molar ratio of myristic acid to zinc oxide in a reaction vessel equipped with a mechanical stirrer and a heating mantle.
-
-
Reaction:
-
Heat the mixture to a temperature above the melting point of myristic acid (approximately 60°C) and begin stirring.
-
Gradually increase the temperature to the desired reaction temperature (e.g., 120-140°C).[3][7]
-
Maintain the reaction at this temperature with continuous stirring for a specified period (e.g., 2-4 hours) until the zinc oxide has completely reacted and the mixture becomes homogeneous.[7]
-
-
Product Isolation:
-
Allow the molten this compound to cool and solidify.
-
The solidified product can then be ground into a fine powder.
-
Data Presentation
Table 1: Influence of Synthesis Method on Product Characteristics (Illustrative Data based on Zinc Stearate Synthesis)
| Parameter | Precipitation Method | Fusion Method |
| Reaction Temperature | Room Temperature to 80°C | 110°C - 180°C |
| Typical Reactants | Sodium Myristate, Zinc Sulfate | Myristic Acid, Zinc Oxide |
| Product Purity | Generally higher due to washing steps | May contain unreacted starting materials if the reaction is incomplete |
| Particle Morphology | Lamellar structures, particle size influenced by stirring rate | Lamellar structures, crystallinity may be higher |
Note: This table is based on analogous data for zinc stearate synthesis and serves as a general guide.[3][8]
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
References
- 1. pure.uva.nl [pure.uva.nl]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN102050718A - Processing method for synthesizing zinc stearate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
troubleshooting zinc myristate agglomeration in solvents
Welcome to the technical support center for zinc myristate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the agglomeration of this compound in solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a zinc salt of myristic acid, with the chemical formula C28H54O4Zn.[1] It is a white to off-white solid.[2] Key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 520.12 g/mol [1] |
| Melting Point | 132.0 °C[1] |
| Water Solubility | 1.14 mg/L at 20°C[1] |
| Appearance | White to off-white solid[2] |
Q2: Why is my this compound agglomerating in the solvent?
Agglomeration of this compound is a common issue primarily due to its low solubility in most solvents. Several factors can contribute to this phenomenon:
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Low Solubility: this compound has very low solubility in water and many common organic solvents.[1][3]
-
Solvent Polarity: The choice of solvent is critical. Using a solvent with inappropriate polarity can lead to poor wetting and dispersion of the particles, causing them to clump together.
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Temperature: Temperature can influence solubility and particle interactions. In some cases, higher temperatures can lead to the formation of smaller, denser agglomerates.
-
Concentration: High concentrations of this compound in a solvent with low solvating power will increase the likelihood of particle-particle interactions and agglomeration.
-
Impurities: The presence of impurities in the this compound or the solvent can act as nucleation points for agglomeration.
Q3: In which solvents is this compound soluble?
There is limited specific data on the solubility of this compound in a wide range of organic solvents. However, based on the behavior of similar metal stearates, it is expected to have very low solubility in common polar and non-polar organic solvents. For instance, zinc stearate has a solubility of less than 1 g/L in acetone, acetonitrile, methanol, ethanol, toluene, and dimethylformamide (DMF). A similar low solubility profile is anticipated for this compound.
Troubleshooting Guides
Issue 1: this compound Fails to Disperse and Immediately Settles
Possible Cause: Poor wetting of the this compound powder by the solvent due to incompatible surface energies.
Troubleshooting Steps:
-
Solvent Selection: Experiment with a range of solvents with varying polarities. A solvent that more closely matches the surface energy of this compound will improve wetting.
-
Use of a Wetting Agent/Surfactant: The addition of a surfactant can significantly improve the wetting of the powder. The choice of surfactant will depend on the solvent system (aqueous or non-aqueous).
-
Mechanical Agitation: Employ high-shear mixing or ultrasonication to break down initial agglomerates and promote better interaction between the solvent and the particles.
Issue 2: A Fine Dispersion is Formed Initially, but Agglomeration Occurs Over Time
Possible Cause: The initial dispersion is not stabilized, leading to re-agglomeration of the particles.
Troubleshooting Steps:
-
Addition of a Stabilizer/Dispersant: Introduce a stabilizing agent to the dispersion. These agents work by creating repulsive forces between particles, preventing them from coming together.
-
Electrostatic Stabilization: Ionic surfactants can adsorb onto the particle surface, creating a net charge that leads to electrostatic repulsion. Examples include sodium dodecyl sulfate (SDS) and cetyltrimethylammonium bromide (CTAB).
-
Steric Stabilization: Polymeric surfactants create a physical barrier around the particles, preventing them from approaching each other. Examples include polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP).[4]
-
-
Optimization of Stabilizer Concentration: The concentration of the stabilizer is crucial. Too little may not provide adequate coverage, while too much can lead to other issues like depletion flocculation. An optimal concentration needs to be determined experimentally.
-
Temperature Control: For some systems, temperature can affect the stability of the dispersion. Storing the dispersion at a consistent, optimized temperature can help maintain stability.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Dispersion in a Non-Aqueous Solvent
This protocol provides a general guideline for preparing a stable dispersion of this compound in a non-aqueous solvent using a surfactant.
Materials:
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This compound
-
Selected organic solvent (e.g., toluene, hexane, or a less polar solvent)
-
Surfactant (e.g., a non-ionic surfactant like a fatty alcohol ethoxylate or a polymeric surfactant)
-
High-shear mixer or ultrasonicator
Procedure:
-
Surfactant Dissolution: Dissolve the chosen surfactant in the selected organic solvent at the desired concentration.
-
Initial Dispersion: While stirring the surfactant solution, slowly add the this compound powder.
-
Homogenization: Subject the mixture to high-shear mixing or ultrasonication for a specific duration (e.g., 15-30 minutes) to break down agglomerates and ensure uniform dispersion.
-
Stability Assessment: Allow the dispersion to stand and visually inspect for any signs of settling or agglomeration over time. Particle size analysis can also be performed to quantify the stability.
Data Presentation
Table 1: Surfactant Classes for Dispersion Stabilization
| Surfactant Type | Stabilization Mechanism | Examples | Suitable for |
| Ionic | Electrostatic Repulsion | Sodium Dodecyl Sulfate (SDS), Cetyltrimethylammonium Bromide (CTAB) | Aqueous and some polar organic solvents |
| Non-ionic | Steric Hindrance | Polyethylene Glycol (PEG), Fatty Alcohol Ethoxylates, Polysorbates (Tween series) | Aqueous and non-aqueous solvents |
| Amphiphilic | Combination of Electrostatic and Steric | Pluronic series | Aqueous and non-aqueous systems |
Visualizations
Caption: Troubleshooting workflow for this compound agglomeration.
Caption: Mechanisms of dispersion stabilization for this compound.
References
Technical Support Center: Optimizing Zinc Myristate Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for zinc myristate-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What types of reactions are typically catalyzed by this compound?
A1: this compound, a zinc carboxylate, is primarily used as a catalyst in polymerization reactions, specifically for the synthesis of polyesters.[1][2][3] It can effectively catalyze both esterification and transesterification reactions.[4][5] These reactions are fundamental in producing a wide range of polyester resins.[1]
Q2: How does this compound compare to other zinc-based catalysts?
A2: this compound is part of a broader class of zinc carboxylate catalysts. The catalytic activity of zinc salts can be influenced by the nature of the anion.[4] While specific comparative data for this compound is limited, studies on other zinc carboxylates show that factors like the chain length of the carboxylate can influence solubility and performance in the reaction medium.[5] Generally, zinc catalysts are considered a less toxic alternative to some other metal catalysts, such as those based on tin or lead.[2][6]
Q3: What is the general mechanism of zinc carboxylate catalysis in esterification and transesterification?
A3: In transesterification reactions, the mechanism is thought to involve the initial coordination of an alcohol (like methanol) to the zinc ion, followed by a carboxylate shift and subsequent co-coordination of the triglyceride.[5][7] For esterification, it's suggested that an anion exchange can occur between the carboxylate of the zinc salt and the fatty acid being esterified.[5][8]
Q4: Is this compound sensitive to moisture?
A4: Yes, like many metal catalysts, the performance of this compound can be affected by the presence of water. Traces of water can induce the crystallization of zinc soaps in certain systems, which may impact its catalytic activity.[9] It is advisable to use dry solvents and reagents to ensure reproducibility.
Troubleshooting Guide
Low or No Conversion/Yield
Q: My reaction is sluggish, or the yield of my polyester is very low. What are the potential causes and solutions?
A: Low conversion rates in this compound-catalyzed polymerizations can stem from several factors. Below is a systematic guide to troubleshoot this issue.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Suboptimal Temperature | Verify Reaction Temperature: Esterification and polycondensation reactions catalyzed by zinc compounds are typically performed at elevated temperatures, often in the range of 150-300°C.[1] Low temperatures can lead to slow reaction kinetics. Optimize Temperature Profile: For complex reactions, a temperature gradient or stepwise increase in temperature might be necessary to optimize both the initial esterification and the subsequent polycondensation. |
| Inappropriate Catalyst Loading | Review Catalyst Concentration: The amount of catalyst can significantly impact the reaction rate. A typical starting point for zinc catalysts in polyester synthesis can range from 0.05 to 0.5% by weight, based on the monomers.[10] Perform a Loading Study: If the reaction is slow, a systematic increase in catalyst loading may improve the rate. Conversely, excessively high catalyst loading can sometimes lead to side reactions or difficulties in purification. |
| Presence of Impurities/Inhibitors | Ensure Purity of Reactants: The purity of monomers (diols and dicarboxylic acids) is crucial. Impurities can act as catalyst poisons. Use Anhydrous Conditions: Water can negatively affect the catalyst and the reaction equilibrium. Ensure all reactants and solvents are sufficiently dry.[9] |
| Poor Mixing | Ensure Adequate Agitation: In bulk polymerization, efficient stirring is essential to ensure good mass and heat transfer, especially as the viscosity of the reaction mixture increases. |
Inconsistent Batch-to-Batch Results
Q: I am observing significant variations in product properties (e.g., molecular weight, color) between different batches. What could be the reason?
A: Inconsistent results are often linked to subtle variations in reaction conditions and raw materials.
| Parameter | Recommendations for Consistency |
| Raw Material Quality | Standardize Raw Materials: Use monomers and solvents from the same supplier and batch, if possible. Variations in impurity profiles can affect the catalysis. |
| Catalyst Handling and Storage | Proper Catalyst Storage: Store this compound in a cool, dry place away from moisture. Exposure to humidity can alter its catalytic activity. |
| Atmospheric Control | Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the monomers or the polymer at high temperatures. |
| Heating and Cooling Rates | Controlled Thermal Profile: Standardize the heating and cooling rates of the reaction vessel to ensure a consistent thermal history for the polymer. |
Undesirable Side Reactions or Product Color
Q: The final polymer is discolored, or I am observing the formation of byproducts. How can I mitigate this?
A: Discoloration and side reactions are often a consequence of high temperatures or the presence of oxygen.
| Issue | Potential Cause & Solution |
| Discoloration (Yellowing) | Reduce Thermal Stress: High reaction temperatures maintained for extended periods can lead to thermal degradation of the polymer. Consider optimizing for a lower temperature or shorter reaction time. Use Stabilizers: In some polyester synthesis processes, phosphorus-based stabilizers are added towards the end of the esterification to improve the thermal stability and color of the final resin.[1] |
| Side Reactions | Control Reaction Temperature: Side reactions such as ether formation from diols can occur at very high temperatures. Maintaining the temperature within the optimal range is critical. Optimize Catalyst Loading: An excessive amount of catalyst might promote unwanted side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Polyester Synthesis via Esterification
This protocol describes a general method for the synthesis of a polyester from a dicarboxylic acid and a diol using this compound as a catalyst.
-
Reactor Setup:
-
Equip a glass reactor with a mechanical stirrer, a nitrogen inlet, a condenser, and a temperature controller.
-
Ensure all glassware is thoroughly dried before use.
-
-
Charging Reactants:
-
Charge the reactor with the dicarboxylic acid (e.g., terephthalic acid) and the diol (e.g., ethylene glycol) in the desired molar ratio.
-
Add this compound as the catalyst. A typical loading is 0.1 mol% relative to the dicarboxylic acid.
-
-
Esterification Stage:
-
Start stirring and purge the reactor with nitrogen.
-
Heat the reaction mixture to 180-220°C.
-
Water will be formed as a byproduct and should be collected in the condenser.
-
Monitor the reaction progress by measuring the amount of water collected or by acid number titration. This stage is typically continued until the degree of esterification reaches at least 80%.[1]
-
-
Polycondensation Stage:
-
Increase the temperature to 250-280°C.
-
Gradually apply a vacuum to remove excess diol and facilitate the increase in molecular weight.
-
Continue the reaction under high vacuum until the desired melt viscosity (indicative of the target molecular weight) is achieved.
-
-
Product Recovery:
-
Cool the reactor under nitrogen.
-
Extrude or dissolve the polymer for further analysis.
-
Data Presentation
Table 1: Effect of Catalyst Loading on Esterification Yield
Note: This table is illustrative and based on general principles of catalysis optimization. Actual results may vary depending on the specific reactants and conditions.
| Catalyst Loading (mol% vs. Acid) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 0.05 | 4 | 200 | 75 |
| 0.10 | 4 | 200 | 88 |
| 0.20 | 4 | 200 | 92 |
| 0.50 | 4 | 200 | 93 |
Table 2: Influence of Temperature on Reaction Time
Note: This table is illustrative and demonstrates the general relationship between temperature and reaction rate for a target conversion.
| Temperature (°C) | Time to Reach 90% Conversion (h) |
| 180 | 6.5 |
| 200 | 4.0 |
| 220 | 2.5 |
Visualizations
Caption: Workflow for polyester synthesis using this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. US9284405B2 - Preparation method of polyester resin - Google Patents [patents.google.com]
- 2. Recent Advances in the Enzymatic Synthesis of Polyester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Traces of water catalyze zinc soap crystallization in solvent-exposed oil paints - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US3329656A - Zinc chelates as catalysts in the production of polyesters - Google Patents [patents.google.com]
Technical Support Center: Synthesis and Purification of Zinc Myristate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized zinc myristate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound, categorized by the synthesis method.
Precipitation Method
The precipitation method involves the reaction of a soluble zinc salt with a soluble myristate salt in a solvent, leading to the precipitation of the insoluble this compound.
Experimental Protocol: Precipitation Method
-
Preparation of Sodium Myristate:
-
Dissolve myristic acid in ethanol.
-
Separately, dissolve a stoichiometric amount of sodium hydroxide in water.
-
Slowly add the sodium hydroxide solution to the myristic acid solution with constant stirring to form sodium myristate.
-
-
Preparation of Zinc Salt Solution:
-
Dissolve a stoichiometric amount of a soluble zinc salt (e.g., zinc sulfate or zinc chloride) in deionized water.
-
-
Precipitation:
-
Slowly add the zinc salt solution to the sodium myristate solution with vigorous stirring. This compound will precipitate out of the solution.
-
-
Purification:
-
Filter the precipitate using a Buchner funnel.
-
Wash the precipitate thoroughly with hot deionized water to remove soluble impurities like sodium sulfate or sodium chloride.
-
Further wash the precipitate with an organic solvent like ethanol or acetone to remove any unreacted myristic acid.
-
Dry the purified this compound in a vacuum oven at a temperature below its melting point (approximately 132°C).[1]
-
Troubleshooting Common Issues in the Precipitation Method
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Loss of product during washing. - Incorrect stoichiometry. | - Ensure stoichiometric amounts of reactants are used. - Monitor reaction completion (e.g., by checking for the absence of myristic acid in the supernatant). - Use fine filter paper to prevent loss of fine particles. |
| Product is Clumpy or Gummy | - Precipitation occurred too quickly. - Inadequate stirring. | - Add the zinc salt solution more slowly to the sodium myristate solution. - Increase the stirring speed during precipitation. |
| Product Discoloration (Yellowish) | - Impurities in the starting materials (e.g., iron contamination in the zinc salt). - Oxidation of myristic acid at high temperatures. - High processing temperatures during drying. | - Use high-purity starting materials.[2] - Ensure the reaction temperature is controlled. - Dry the product at a lower temperature under vacuum. |
| Incomplete Removal of Impurities | - Insufficient washing. | - Increase the volume and/or number of washes with hot deionized water and organic solvents. - Test the filtrate for the presence of impurity ions (e.g., sulfate or chloride). |
Workflow for the Precipitation Method
Fusion (Direct) Method
The fusion method involves the direct reaction of myristic acid with a zinc compound, typically zinc oxide, at an elevated temperature.
Experimental Protocol: Fusion Method
-
Reaction Setup:
-
Melt myristic acid in a reaction vessel equipped with a stirrer and a condenser.
-
Gradually add a stoichiometric amount of zinc oxide powder to the molten myristic acid with continuous stirring.
-
-
Reaction:
-
Heat the mixture to the reaction temperature (typically above the melting point of myristic acid and this compound) and maintain it with constant stirring. The reaction produces water as a byproduct, which is removed.
-
-
Purification:
-
Cool the molten product to solidify.
-
The crude this compound can be purified by washing the powdered solid with hot deionized water to remove any water-soluble impurities.
-
Further purification can be achieved by recrystallization from a suitable organic solvent.
-
Troubleshooting Common Issues in the Fusion Method
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature. - Poor mixing of reactants. - Large particle size of zinc oxide. | - Increase reaction time and/or temperature. - Ensure vigorous and continuous stirring. - Use fine-particle zinc oxide to increase the reactive surface area. |
| Product Discoloration (Yellow to Brown) | - Reaction temperature is too high, causing thermal degradation. - Impurities in the starting materials. | - Carefully control the reaction temperature to avoid overheating.[3] - Use high-purity myristic acid and zinc oxide. |
| High Content of Unreacted Myristic Acid | - Incorrect stoichiometry (excess myristic acid). - Incomplete reaction. | - Use a slight excess of zinc oxide to ensure complete consumption of myristic acid. - Wash the product with a solvent in which myristic acid is soluble but this compound is not (e.g., cold ethanol). |
| Product is Hard and Difficult to Process | - Rapid and uncontrolled cooling. | - Allow the molten product to cool slowly and controllably to obtain a more manageable solid. |
Workflow for the Fusion Method
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: Common impurities can originate from the starting materials or side reactions. These include:
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Unreacted starting materials: Myristic acid, zinc oxide, or soluble zinc salts.
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Byproducts: Soluble salts such as sodium sulfate or sodium chloride from the precipitation method.
-
Impurities from reactants: Other fatty acids in the myristic acid source, and heavy metals (e.g., lead, cadmium) in the zinc source.[2]
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Degradation products: Formed if the reaction temperature is too high.
Q2: How can I effectively remove unreacted myristic acid?
A2: Unreacted myristic acid can be removed by washing the crude this compound with a suitable organic solvent. Solvents in which myristic acid is soluble but this compound has low solubility, such as cold ethanol or acetone, are effective.
Q3: What is the best method for drying the purified this compound?
A3: The recommended method is drying in a vacuum oven at a temperature below the melting point of this compound (around 132°C) to avoid thermal degradation.[1] This method effectively removes residual water and organic solvents without causing discoloration.
Q4: Can I use recrystallization to further purify this compound?
A4: Yes, recrystallization can be an effective final purification step. The choice of solvent is crucial. A good recrystallization solvent should dissolve this compound at high temperatures but have low solubility at low temperatures. Potential solvent systems could include mixtures of polar and non-polar solvents, such as ethanol/water or toluene/heptane.
Q5: How can I assess the purity of my synthesized this compound?
A5: The purity of this compound can be assessed using several analytical techniques:
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Titration: To determine the zinc content.
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Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the zinc carboxylate salt and the absence of free myristic acid.
-
Gas Chromatography (GC): To analyze the fatty acid composition after converting the this compound to fatty acid methyl esters (FAMEs).[4]
-
Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP): To quantify the zinc content and detect trace metal impurities.
Logical Relationship for Purity Improvement
References
- 1. Synthesis, characterization, and photocatalytic activities of green sol-gel ZnO nanoparticles using Abelmoschus esculentus and Salvia officinalis: A comparative study versus co-precipitation-synthesized nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. westrchem.com [westrchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Composition Characterization of Fatty Acid Zinc Salts by Chromatographic and NMR Spectroscopic Analyses on Their Fatty Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Zinc Myristate Under Experimental Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with zinc myristate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies on the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, a metal salt of a long-chain fatty acid, primarily degrades through three main pathways: thermal degradation, hydrolysis, and photodegradation. The extent of each pathway depends on the specific experimental conditions such as temperature, pH, moisture content, and light exposure.[1][2] In the presence of other excipients, chemical incompatibilities can also lead to degradation.[3]
Q2: What are the expected degradation products of this compound?
A2: The primary degradation products depend on the degradation pathway:
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Thermal Degradation: At elevated temperatures, this compound is expected to decompose into zinc oxide (ZnO), with the release of myristic acid and other volatile organic compounds.[4][5][6][7]
-
Hydrolysis: In the presence of water, this compound can hydrolyze to form myristic acid and zinc hydroxide or zinc oxide.[8][9] The equilibrium of this reaction is pH-dependent.
-
Photodegradation: Upon exposure to UV light, especially in the presence of a photocatalyst like zinc oxide (which can be a degradation product itself), this compound can undergo oxidative degradation. This can lead to the breakdown of the myristate chain into smaller organic molecules.[10][11][12][13][14]
Q3: How can I prevent the degradation of this compound in my formulation?
A3: To minimize degradation, consider the following strategies:
-
Control Temperature: Avoid exposing this compound to high temperatures during processing and storage.[15][16][17][18]
-
Control Moisture: Protect the formulation from high humidity and direct contact with water to prevent hydrolysis.[16][17][18][19]
-
Control pH: For aqueous or emulsion-based systems, maintaining an optimal pH is crucial to prevent hydrolysis and precipitation.[20]
-
Protect from Light: Store formulations in light-resistant containers to prevent photodegradation.[1]
-
Excipient Compatibility: Ensure compatibility with other excipients in the formulation, as some may catalyze degradation.[3]
Troubleshooting Guides
Issue 1: Unexpected Thermal Behavior During TGA/DSC Analysis
Problem: The thermogram of my this compound sample shows an unexpected mass loss at a lower temperature than anticipated, or the DSC curve shows complex thermal events.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Presence of Impurities: Residual starting materials, solvents, or other metal soaps can alter the thermal profile. | Purify the this compound sample. Analyze the sample using techniques like FTIR or NMR to check for impurities before thermal analysis. |
| Presence of Moisture: Adsorbed or coordinated water will lead to an initial mass loss at lower temperatures.[18] | Dry the sample thoroughly in a desiccator or under vacuum before analysis. Use a sealed crucible for the analysis if the sample is hygroscopic. |
| Atmosphere in the Instrument: The presence of oxygen can lead to thermo-oxidative degradation, which occurs at lower temperatures than pyrolysis in an inert atmosphere. | Ensure a consistent and pure inert atmosphere (e.g., nitrogen, argon) in the TGA/DSC instrument. Compare results with an analysis run in an air atmosphere to understand the oxidative effects. |
| Incompatible Crucible Material: The sample may react with the crucible material at high temperatures. | Use an inert crucible material such as alumina or platinum. |
Issue 2: Phase Separation or Precipitation in Emulsions Containing this compound
Problem: My oil-in-water or water-in-oil emulsion containing this compound is showing signs of instability, such as creaming, coalescence, or precipitation of a white solid.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Hydrolysis of this compound: Changes in pH can cause the hydrolysis of this compound to myristic acid and zinc hydroxide, which are insoluble in water and can disrupt the emulsion. | Buffer the aqueous phase to a pH where this compound is most stable. The optimal pH will depend on the overall formulation.[20] |
| Incompatibility with Other Emulsifiers: The presence of other surfactants can affect the stability of the interfacial film formed by this compound. | Screen different co-emulsifiers for compatibility. Evaluate the overall hydrophilic-lipophilic balance (HLB) of the surfactant system. |
| High Electrolyte Concentration: The presence of salts can disrupt the electrostatic stabilization of the emulsion droplets. | Minimize the concentration of electrolytes in the formulation. If salts are necessary, consider using non-ionic surfactants to improve stability. |
| Incorrect Incorporation Method: The method of incorporating this compound into the emulsion can affect its dispersion and stability. | Ensure this compound is properly dispersed in the oil phase before emulsification. Homogenization conditions (speed, time, temperature) should be optimized. |
Issue 3: Discoloration of the Formulation
Problem: My formulation containing this compound has developed a yellow or brownish tint over time, especially when exposed to heat or light.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Oxidative Degradation: The myristate chain can undergo oxidation, leading to the formation of colored byproducts. This can be accelerated by heat, light, and the presence of metal ions.[1] | Add an antioxidant to the formulation. Protect the formulation from light by using opaque packaging.[1] |
| Interaction with Impurities: Trace metal impurities in other excipients can catalyze the degradation and discoloration of this compound.[15] | Use high-purity excipients. Consider adding a chelating agent to sequester trace metal ions.[15] |
| Reaction with Other Formulation Components: Certain active ingredients or excipients may react with this compound to form colored complexes. | Conduct compatibility studies with all formulation components to identify the source of the discoloration. |
Quantitative Data on Thermal Degradation
While specific quantitative data for the thermal decomposition of this compound is limited, data for the closely related zinc stearate can provide valuable insights.
| Parameter | Zinc Stearate in Nitrogen Atmosphere | Zinc Stearate in Air Atmosphere |
| Onset of Decomposition | ~200-350 °C[11][21][22] | ~220 °C[11][21] |
| Major Decomposition Range | 350-500 °C | 300-550 °C |
| Final Residue | Zinc Oxide (ZnO) | Zinc Oxide (ZnO) |
Note: These values can vary depending on the heating rate and experimental conditions.
Experimental Protocols
Protocol 1: Thermal Degradation Analysis using Thermogravimetric Analysis (TGA)
This protocol outlines the general procedure for determining the thermal stability of this compound.
Apparatus: Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: Place the crucible in the TGA furnace.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or dry air at a flow rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min is common.
-
Temperature Range: 25 °C to 600 °C.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the temperature of maximum mass loss rate (from the derivative of the TGA curve). The final residual mass should correspond to the theoretical mass of zinc oxide.
Protocol 2: Forced Degradation Study of this compound
This protocol describes a general approach for conducting forced degradation studies to assess the stability of this compound under various stress conditions.[2][9][16][23]
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Suitable organic solvent (e.g., methanol, acetonitrile)
-
pH meter
-
Constant temperature oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare stock solutions or suspensions of this compound in a suitable solvent or vehicle.
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Neutralize the sample before analysis.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the sample before analysis.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Expose the solid this compound powder to a high temperature (e.g., 105 °C) in an oven for a defined period.
-
Photodegradation: Expose the sample (solid or in solution) to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as HPLC or GC, to quantify the remaining this compound and identify degradation products.
Protocol 3: Analysis of Myristic Acid (Degradation Product) by Gas Chromatography (GC)
This protocol is for the quantification of myristic acid, a primary degradation product from the hydrolysis of this compound.
Procedure:
-
Sample Preparation and Derivatization:
-
To a known amount of the degraded this compound sample, add an internal standard.
-
Hydrolyze the sample with an acidic or basic solution to release the myristic acid.
-
Extract the myristic acid into an organic solvent.
-
Convert the myristic acid to its methyl ester (methyl myristate) using a suitable derivatization agent (e.g., BF₃ in methanol).[21]
-
-
GC Conditions:
-
Column: A capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium or hydrogen.
-
-
Quantification:
-
Inject the derivatized sample into the GC.
-
Identify the methyl myristate peak by comparing its retention time with that of a standard.
-
Quantify the amount of myristic acid based on the peak area relative to the internal standard.
-
Visualizations
Caption: Experimental workflow for studying the degradation of this compound.
Caption: Simplified degradation pathways of this compound under different stress conditions.
References
- 1. Multi-technique structural analysis of zinc carboxylates (soaps) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Characterization and reaction kinetics of zinc carboxylates (soaps) relavant to oil paint degradation [udspace.udel.edu]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. imp.kiev.ua [imp.kiev.ua]
- 8. A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile of edible vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Serratula coronata L. Mediated Synthesis of ZnO Nanoparticles and Their Application for the Removal of Alizarin Yellow R by Photocatalytic Degradation and Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 15. baerlocher.com [baerlocher.com]
- 16. A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 248th ECS Meeting (October 12-16, 2025) [ecs.confex.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. KR102047791B1 - Ph stable aqueous dispersions containing zinc oxide and cosmetic composition containing thereof - Google Patents [patents.google.com]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. akrochem.com [akrochem.com]
Technical Support Center: Mitigating Zinc Myristate Interference in Spectroscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing interference from zinc myristate in various spectroscopic analyses.
Troubleshooting Guides
This section offers solutions to common problems encountered when this compound is present in a sample.
Issue 1: Unexplained Peaks in FTIR/ATR-FTIR Spectrum
Question: I am observing unexpected sharp peaks around 1540 cm⁻¹ and in the 2850-2960 cm⁻¹ region of my FTIR spectrum. Could this be this compound interference?
Answer: Yes, the presence of this compound is a likely cause. This compound, a common excipient and lubricant, exhibits characteristic infrared absorption bands that can interfere with the analysis of your compound of interest.
Troubleshooting Steps:
-
Spectral Confirmation: Compare the observed peaks with the known characteristic peaks of this compound. Key vibrational modes are summarized in the table below.
-
Sample Pre-treatment: If interference is confirmed, it is recommended to remove the this compound from your sample prior to analysis. Refer to the Experimental Protocols section for a detailed sample clean-up procedure.
-
ATR Crystal Cleaning: If using Attenuated Total Reflectance (ATR)-FTIR, ensure the crystal surface is thoroughly cleaned between samples to prevent cross-contamination. Clean the ATR crystal with a suitable solvent like isopropanol or acetone to remove any residual this compound.[1][2][3]
Issue 2: Baseline Irregularities and Scattering in UV-Vis Spectrum
Question: My UV-Vis spectrum shows a noisy or sloping baseline, and the absorbance readings are not stable. Could this compound be the cause?
Answer: While this compound itself does not have strong chromophores that absorb in the 290-800 nm range, its poor solubility in aqueous solutions can lead to the formation of a colloidal suspension.[4] This suspension can cause light scattering, leading to baseline instability and artificially high absorbance readings.
Troubleshooting Steps:
-
Solubility Test: Visually inspect your sample solution for any turbidity or cloudiness, which would indicate the presence of insoluble this compound.
-
Filtration: Filter the sample through a 0.45 µm or smaller syringe filter to remove suspended particles before analysis.
-
Solvent Selection: If your analyte is soluble in a non-polar organic solvent where this compound is also soluble (e.g., heated benzene or chlorinated hydrocarbons), consider changing your solvent system to fully dissolve all components.[5] However, this may not be suitable for all analytes.
-
Sample Clean-up: For aqueous samples, the most effective solution is to remove the this compound. See the Experimental Protocols section for a detailed procedure.
Issue 3: Broad or Unresolved Peaks in NMR Spectrum
Question: My ¹H or ¹³C NMR spectrum has broad peaks and poor resolution. I suspect this compound in my sample. How can I address this?
Answer: The presence of insoluble particulate matter, such as this compound, in an NMR sample can disrupt the magnetic field homogeneity, leading to significant line broadening and a loss of spectral resolution. Additionally, the long alkyl chains of myristate can aggregate, further contributing to this effect.
Troubleshooting Steps:
-
Sample Filtration: Before transferring your sample to the NMR tube, it is crucial to filter it to remove any suspended particles. A simple and effective method is to pass the sample through a small plug of glass wool packed into a Pasteur pipette.[6]
-
Solvent Choice: Ensure your analyte is fully dissolved in the chosen deuterated solvent. If this compound remains insoluble, it must be removed.
-
Sample Clean-up: If filtration is insufficient or if the concentration of this compound is high, a liquid-liquid extraction procedure should be employed to remove it. Refer to the Experimental Protocols section for a detailed method.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in pharmaceutical formulations?
A1: this compound is the zinc salt of myristic acid, a saturated fatty acid.[7] It is a white, waxy powder that is practically insoluble in water.[8] In the pharmaceutical and cosmetics industries, it is commonly used as a lubricant, an anti-caking agent, an opacifying agent, and a viscosity controller in powdered formulations and some solid dosage forms.[9][10]
Q2: At which wavenumbers does this compound show characteristic peaks in an FTIR spectrum?
A2: this compound, like other metal carboxylates, shows strong characteristic absorption bands. The most prominent peaks are due to the asymmetric and symmetric stretching of the carboxylate group (COO⁻) and the C-H stretching of the long alkyl chains. These are summarized in the data table below.
Q3: Does this compound interfere with UV-Vis spectroscopy?
A3: Myristic acid, the parent fatty acid of this compound, does not contain chromophores that absorb light at wavelengths greater than 290 nm.[4] Therefore, dissolved this compound is not expected to directly interfere with the analysis of analytes that absorb in the visible and near-UV regions. However, its low solubility in aqueous solutions can cause light scattering, leading to baseline noise and inaccurate absorbance measurements.
Q4: Can I predict the NMR spectrum of this compound?
Q5: What is the best way to remove this compound from my sample?
A5: The most effective method for removing this compound is through a targeted sample clean-up procedure that leverages its chemical properties. A liquid-liquid extraction method that takes advantage of the pH-dependent solubility of the myristate component is generally recommended. A detailed protocol is provided in the Experimental Protocols section.
Data Presentation
Table 1: Spectroscopic Data for this compound and Myristic Acid
| Parameter | This compound | Myristic Acid | Notes |
| FTIR/ATR-FTIR | |||
| Asymmetric COO⁻ Stretch | ~1540 cm⁻¹ | ~1700 cm⁻¹ (C=O) | The shift from a carbonyl to a carboxylate stretch is a key indicator. |
| Symmetric COO⁻ Stretch | ~1400 cm⁻¹ | - | |
| CH₂ Asymmetric Stretch | ~2916 cm⁻¹ | ~2916 cm⁻¹ | |
| CH₂ Symmetric Stretch | ~2850 cm⁻¹ | ~2850 cm⁻¹ | |
| CH₃ Asymmetric Stretch | ~2955 cm⁻¹ | ~2955 cm⁻¹ | |
| UV-Vis | |||
| λmax | Not expected > 290 nm | Not expected > 290 nm[4] | Interference is primarily due to scattering from insolubility. |
| ¹H NMR (Predicted) | Chemical shifts are for CDCl₃ solvent. | ||
| -CH₃ (Terminal) | ~0.88 ppm (t) | ~0.88 ppm (t)[4][6][15] | Triplet, J ≈ 6.8 Hz |
| -(CH₂)₁₀- (Bulk Methylene) | ~1.26 ppm (m) | ~1.26 ppm (m)[4][6][15] | Broad multiplet |
| -CH₂-CH₂-COO- | ~1.63 ppm (quint) | ~1.63 ppm (quint)[4][6][15] | Quintet, J ≈ 7.4 Hz |
| -CH₂-COO- | ~2.35 ppm (t) | ~2.35 ppm (t)[4][6][15] | Triplet, J ≈ 7.5 Hz |
| ¹³C NMR (Predicted) | Chemical shifts are for CDCl₃ solvent. | ||
| -CH₃ (Terminal) | ~14.1 ppm | ~14.1 ppm[4] | |
| -(CH₂)₁₀- (Bulk Methylene) | ~29.1 - 29.7 ppm | ~29.1 - 29.7 ppm[4] | Multiple overlapping signals |
| -CH₂-CH₃ | ~22.7 ppm | ~22.7 ppm[4] | |
| -CH₂-CH₂-COO- | ~24.7 ppm | ~24.7 ppm[4] | |
| -CH₂-COO- | ~34.1 ppm | ~34.1 ppm[4] | |
| -COO- | ~180 ppm | ~180.6 ppm[4] |
Experimental Protocols
Protocol 1: Removal of this compound via Liquid-Liquid Extraction
This protocol is designed to separate a soluble analyte from insoluble this compound in an aqueous sample matrix.
Principle: This method exploits the fact that upon acidification, the myristate salt will convert to myristic acid, which is highly soluble in non-polar organic solvents, while many polar drug compounds will remain in the aqueous phase.
Materials:
-
Sample containing the analyte and this compound
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Hexane (or another suitable non-polar organic solvent like diethyl ether)
-
1 M Sodium hydroxide (NaOH) (for final pH adjustment if needed)
-
Separatory funnel
-
pH meter or pH paper
-
Vortex mixer
Procedure:
-
Dissolution: Dissolve the sample in a known volume of deionized water. If the analyte has limited water solubility, a minimal amount of a co-solvent may be used, but ensure it is miscible with water.
-
Acidification: Transfer the sample solution to a separatory funnel. Slowly add 1 M HCl dropwise while monitoring the pH. Adjust the pH to approximately 2. This will protonate the myristate anion to form myristic acid.
-
Extraction: Add an equal volume of hexane to the separatory funnel.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. A vortex mixer can also be used for smaller volumes in a centrifuge tube.
-
Phase Separation: Allow the layers to separate. The upper organic layer (hexane) will contain the myristic acid, while the lower aqueous layer will contain the polar analyte.
-
Collection: Carefully drain the lower aqueous layer containing your analyte into a clean container.
-
Repeat (Optional): For quantitative removal, the extraction step (steps 3-6) can be repeated with a fresh portion of hexane.
-
Neutralization: If necessary for your downstream analysis, adjust the pH of the aqueous layer back to a neutral pH using 1 M NaOH.
-
Analysis: The aqueous layer is now ready for spectroscopic analysis.
Mandatory Visualization
Caption: Workflow for the removal of this compound interference.
Caption: Troubleshooting logic for this compound interference.
References
- 1. tlsr.usm.my [tlsr.usm.my]
- 2. FTIR Accessories: Attenuated Total Reflectance (ATR) [ssi.shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. Myristic Acid | C14H28O2 | CID 11005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pure.uva.nl [pure.uva.nl]
- 6. hmdb.ca [hmdb.ca]
- 7. UV-adVISor: Attention-Based Recurrent Neural Networks to Predict UV-Vis Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. scribd.com [scribd.com]
- 10. docs.nrel.gov [docs.nrel.gov]
- 11. mdpi.com [mdpi.com]
- 12. d-nb.info [d-nb.info]
- 13. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 14. Myristic acid(544-63-8) 1H NMR [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
shelf life and storage issues of zinc myristate in the lab
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the shelf life, storage, and troubleshooting of zinc myristate in a laboratory setting.
Frequently Asked Questions (FAQs)
1. What is the recommended shelf life of this compound?
While the exact shelf life depends on the manufacturer and storage conditions, a typical shelf life for laboratory-grade this compound is estimated to be 2-3 years when stored properly. Always refer to the manufacturer's certificate of analysis and expiration date for specific information.
2. What are the ideal storage conditions for this compound?
This compound should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and sources of moisture. Storage at room temperature is generally acceptable. For long-term storage or in humid environments, storing under an inert gas like nitrogen or argon can help prevent degradation.
3. How can I tell if my this compound has degraded?
Signs of degradation can include:
-
Change in Appearance: The powder may become clumpy, discolored (yellowish), or develop a rancid odor.
-
Poor Solubility/Dispersibility: Difficulty in dissolving or dispersing the powder in solvents where it is normally soluble or dispersible.
-
Inconsistent Experimental Results: Variations in reaction rates, product yield, or physical properties of formulations.
4. What are the primary degradation pathways for this compound?
The two main degradation pathways are:
-
Hydrolysis: In the presence of moisture, this compound can hydrolyze back to myristic acid and zinc hydroxide.
-
Thermal Decomposition: At elevated temperatures, this compound can decompose to form zinc oxide, zinc carbonate, and other volatile organic compounds. Studies on the similar compound zinc stearate show decomposition starting around 200°C.[1][2]
5. How does degraded this compound affect experimental outcomes, particularly in drug development?
Degraded this compound can have several negative impacts on research and drug development:
-
Altered Drug Release: Inconsistent lubricant properties can affect tablet compaction and dissolution rates.
-
Formulation Instability: The presence of free myristic acid can alter the pH of a formulation, potentially affecting the stability of the active pharmaceutical ingredient (API).
-
Reduced Efficacy: Changes in the physical and chemical properties of the excipient can lead to a final product that does not meet specifications.
-
Inconsistent Batch-to-Batch Results: Using degraded this compound can lead to a lack of reproducibility in experiments.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered when using this compound in the lab.
Issue 1: Inconsistent Experimental Results
If you are experiencing variability in your results, such as changes in reaction kinetics, product purity, or formulation characteristics, consider the quality of your this compound.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent experimental results.
Issue 2: Poor Dispersion or Clumping in Solvents
This compound is hydrophobic and can be difficult to disperse in aqueous or highly polar solvents.
Troubleshooting Steps:
-
Verify Solvent Compatibility: Ensure that the chosen solvent is appropriate for this compound. It has better dispersibility in non-polar organic solvents.
-
Particle Size: If the powder has clumped due to moisture absorption, gently grind it with a mortar and pestle before use.
-
Use of a Surfactant: For aqueous dispersions, the addition of a suitable surfactant can aid in wetting the powder and improving dispersion.
-
Sonication: Using an ultrasonic bath can help to break up agglomerates and create a more uniform dispersion.
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (15-25°C) | Avoids thermal degradation. |
| Humidity | Low humidity; store in a dry place | Prevents hydrolysis. |
| Container | Tightly sealed, opaque container | Protects from moisture and light. |
| Atmosphere | Standard air is acceptable for short-term use. For long-term storage, consider an inert atmosphere (e.g., N₂, Ar). | Minimizes oxidation and hydrolysis. |
| Handling | Use clean, dry spatulas and weigh in a low-humidity environment if possible. | Prevents contamination with moisture. |
Experimental Protocols
Protocol 1: Quality Control of this compound using FTIR Spectroscopy
Objective: To qualitatively assess the identity and purity of this compound by comparing its infrared spectrum to a reference standard.
Materials:
-
This compound sample
-
Reference standard of this compound
-
FTIR spectrometer with an ATR accessory
-
Spatula
-
Ethanol for cleaning
Procedure:
-
Clean the ATR crystal with ethanol and allow it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the reference this compound powder onto the ATR crystal and apply pressure to ensure good contact.
-
Record the FTIR spectrum of the reference standard from 4000 to 400 cm⁻¹.
-
Clean the ATR crystal thoroughly with ethanol and allow it to dry.
-
Repeat steps 3 and 4 with your this compound sample.
-
Compare the spectrum of your sample to the reference spectrum. Key peaks for this compound include the asymmetric and symmetric carboxylate stretches (around 1540 cm⁻¹ and 1400 cm⁻¹), and the C-H stretching vibrations (around 2800-3000 cm⁻¹). Significant shifts or the appearance of new peaks (e.g., a broad peak around 3300 cm⁻¹ indicating water, or a carbonyl peak around 1700 cm⁻¹ indicating free myristic acid) may suggest degradation or impurities.
FTIR Analysis Workflow:
Caption: Workflow for FTIR quality control of this compound.
Protocol 2: Determination of Free Fatty Acid Content
Objective: To quantify the amount of free myristic acid in a this compound sample as an indicator of hydrolysis. This protocol is adapted from standard methods for determining free fatty acids in oils and fats.[3][4][5][6]
Materials:
-
This compound sample (accurately weighed, ~5 g)
-
Neutralized ethanol (95%): To a known volume of ethanol, add a few drops of phenolphthalein and titrate with 0.1 M NaOH until a faint pink color persists.
-
0.1 M Sodium Hydroxide (NaOH) solution, standardized
-
Phenolphthalein indicator solution
-
250 mL Erlenmeyer flask
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of neutralized ethanol to the flask.
-
Gently heat the mixture on a hot plate with stirring to dissolve the sample.
-
Allow the solution to cool to room temperature.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with standardized 0.1 M NaOH until a faint pink color persists for at least 30 seconds.
-
Record the volume of NaOH used.
Calculation:
Free Fatty Acid (% as Myristic Acid) = (V × M × 228.37) / (W × 10)
Where:
-
V = Volume of NaOH solution used (mL)
-
M = Molarity of the NaOH solution
-
228.37 = Molecular weight of myristic acid ( g/mol )
-
W = Weight of the this compound sample (g)
An increase in the free fatty acid content over time indicates hydrolysis.
Degradation Pathway Diagram:
Caption: Primary degradation pathways of this compound.
References
Technical Support Center: Uniform Dispersion of Zinc Myristate in Polymers
This guide provides researchers, scientists, and drug development professionals with practical strategies and troubleshooting advice for achieving uniform dispersion of zinc myristate in polymer matrices.
Troubleshooting Guide
This section addresses common problems encountered during the dispersion of this compound in polymers.
Q1: My this compound is forming clumps (agglomerates) during melt compounding. What are the causes and how can I fix this?
A1: Agglomeration is a frequent issue stemming from the high surface energy of fine particles and poor wetting by the polymer melt. Here are the primary causes and solutions:
-
Causes:
-
Poor Wetting: The non-polar polymer may not adequately wet the surface of the this compound particles.
-
High Loading: Exceeding the optimal concentration of this compound can lead to particle-particle interactions and agglomeration.
-
Inadequate Mixing Energy: Insufficient shear forces during compounding fail to break down initial agglomerates.
-
Processing Temperature: A melt viscosity that is too high or too low can hinder effective dispersion.
-
-
Solutions:
-
Use a Dispersing Aid: Incorporating a dispersing agent, such as a stearate or a low molecular weight wax, can improve wetting and reduce inter-particle friction. Zinc stearate, a related compound, is widely used as a dispersing agent for pigments and fillers in polymer masterbatches.[1][2]
-
Masterbatch Approach: Prepare a masterbatch with a high concentration of this compound in the base polymer. This concentrate can then be diluted with the neat polymer to the desired final concentration, which often results in better overall dispersion.
-
Optimize Processing Parameters:
-
Increase Screw Speed: Higher RPMs in a twin-screw extruder impart greater shear, which can help break apart agglomerates.
-
Adjust Temperature Profile: Modify the temperature zones in the extruder to achieve a melt viscosity that is low enough for good mixing but high enough to transmit shear forces effectively.
-
-
Surface Modification: Although less common for this compound, surface treatment of a filler can improve its compatibility with the polymer matrix.
-
Q2: The mechanical properties (e.g., tensile strength, impact strength) of my polymer composite are worse than expected. Is this related to dispersion?
A2: Yes, poor dispersion is a primary cause of degraded mechanical properties. Agglomerates act as stress concentration points within the polymer matrix, leading to premature failure under load.
-
Problem: Filler agglomerates disrupt the polymer structure and create voids, which are weak points where cracks can initiate and propagate easily.
-
Solution: Improving dispersion is critical. A study on a similar system (polypropylene with a nucleating agent) demonstrated that enhancing the dispersion of the additive by using zinc stearate as a dispersing aid led to a significant improvement in both tensile and flexural strength.[3][4] The goal is to ensure that the stress applied to the composite is transferred efficiently from the polymer matrix to the individual filler particles.
-
Verification: The quality of dispersion can be assessed qualitatively using microscopy techniques (SEM, TEM) on cryo-fractured surfaces of the composite.[3] Quantitative analysis can be performed using image analysis software to determine particle size distribution and dispersion indices.[5][6][7]
Q3: I'm seeing significant variation in material properties between different batches. How can I improve consistency?
A3: Batch-to-batch inconsistency often points to a lack of control over raw materials or processing parameters.
-
Causes:
-
Raw Material Variability: Differences in the particle size, moisture content, or purity of this compound can affect dispersion.
-
Inconsistent Pre-Mixing: Non-uniform blending of the this compound and polymer powder/pellets before melt processing.
-
Process Parameter Drift: Fluctuations in extruder temperature, screw speed, or feed rate.
-
-
Solutions:
-
Standardize Raw Materials: Source this compound with a consistent particle size distribution. Ensure all materials (polymer and additive) are thoroughly dried to specified moisture levels before processing.
-
Implement a Strict Pre-Mixing Protocol: Use a high-intensity mixer to create a homogenous blend of the components before introducing them into the extruder.
-
Calibrate and Monitor Equipment: Regularly calibrate feeding systems and temperature controllers on your processing equipment to ensure they are accurate and stable.
-
Develop a Standard Operating Procedure (SOP): Document and strictly follow an SOP for the entire composite manufacturing process, from material handling to final pelletizing.
-
Frequently Asked Questions (FAQs)
Q4: What is the most effective method for dispersing this compound in polymers: melt compounding or solvent casting?
A4: The choice of method depends on the polymer, the application, and the available equipment.
-
Melt Compounding (e.g., Twin-Screw Extrusion): This is the most common and scalable industrial method. It uses heat and high shear to mix the this compound directly into the molten polymer. It is highly effective for thermoplastics like polypropylene and polyethylene and is generally preferred for producing large quantities.
-
Solvent Casting: This method involves dissolving the polymer in a suitable solvent, dispersing the this compound in the solution (often with the aid of ultrasonication), and then casting the mixture and evaporating the solvent.[8] This technique can achieve excellent dispersion, especially for nanoparticles, and is often used in laboratory settings or for producing thin films.[9] However, it is limited by solvent compatibility, environmental concerns related to solvent use, and difficulties in scaling up.
For most applications involving this compound as a lubricant or processing aid, melt compounding is the more practical and efficient choice.
Q5: How can I visually assess the quality of my dispersion?
A5: Microscopic analysis is the most direct way to evaluate dispersion quality.
-
Scanning Electron Microscopy (SEM): SEM is widely used to examine the cryo-fractured surfaces of composite samples.[3] Good dispersion is characterized by the presence of individual, well-distributed particles embedded in the polymer matrix. Poor dispersion is evident from the presence of large agglomerates.
-
Transmission Electron Microscopy (TEM): TEM offers higher resolution and can be used to visualize the dispersion of very fine nanoparticles.
-
Optical Microscopy: For larger particles or transparent polymers, optical microscopy of thin sections can provide a quick assessment of dispersion.[5][7]
Q6: What is a typical loading percentage for this compound in polymers?
A6: this compound is typically used as a lubricant or processing aid. The recommended dosage is generally low, often around 0.5% by weight in most plastic applications.[10] In some rubber formulations, the concentration can be higher.[10] The optimal loading level depends on the specific polymer and the desired effect, but exceeding this range can lead to issues like agglomeration and plate-out on processing equipment without providing additional benefits.
Data Presentation
Table 1: Effect of Zinc Stearate (as a Dispersing Aid) on Mechanical Properties of Polypropylene (PP) Composites
This table summarizes data from a study where zinc stearate (Znst), a compound with similar functionality to this compound, was used to improve the dispersion of a nucleating agent (SCAB) in a PP matrix.
| Material Composition | Tensile Strength (MPa) | Flexural Strength (MPa) | Key Observation |
| Pure PP | 34.1 | 35.8 | Baseline properties of the neat polymer. |
| PP + Nucleating Agent (SCAB) | 39.8 | 38.8 | Mechanical properties improve with the additive. |
| PP + SCAB + Znst | 42.9 | 40.6 | The addition of Znst as a dispersing aid further improves mechanical properties, indicating enhanced dispersion of the primary additive.[3][4] |
Experimental Protocols
Protocol: Preparation of a this compound/Polypropylene Composite via Twin-Screw Extrusion
This protocol outlines a standard procedure for dispersing this compound into a polypropylene matrix using a co-rotating twin-screw extruder.
1. Materials and Equipment:
-
Polypropylene (PP) pellets
-
This compound powder (fine particle size)
-
Co-rotating Twin-Screw Extruder
-
Gravimetric Feeder(s)
-
Air-cooled conveyor belt or water bath
-
Strand Pelletizer
-
Forced-air oven or vacuum oven
2. Pre-Processing (Drying):
-
Dry the PP pellets in an oven at 80-90°C for at least 4 hours to remove residual moisture.
-
Dry the this compound powder in a vacuum oven at 60-70°C for 2-4 hours. Moisture can interfere with processing and cause defects in the final product.
3. Compounding Procedure:
-
Extruder Setup:
-
Set the temperature profile for the extruder barrels. A typical profile for PP might be:
-
Zone 1 (Feed): 170°C
-
Zones 2-4: 180°C, 190°C, 200°C
-
Zones 5-7: 210°C
-
Die: 205°C
-
-
Set the screw speed to a moderate-to-high level (e.g., 200-400 RPM) to ensure adequate shear for mixing.
-
-
Feeding:
-
Method A (Separate Feeding): Use two separate gravimetric feeders. Feed the dried PP pellets through the main hopper and the this compound powder through a side-feeder downstream. This prevents the low-melting-point this compound from melting prematurely in the feed throat.
-
Method B (Pre-blending): For low concentrations (<1%), create a "salt-and-pepper" blend of the PP pellets and this compound powder in a bag or tumbler mixer for 10-15 minutes. Feed this blend through the main hopper using a single gravimetric feeder.
-
-
Extrusion:
-
Start the extruder and feeders at the set parameters.
-
Monitor the melt pressure and motor torque to ensure stable processing.
-
The molten polymer strand exiting the die should appear uniform and consistent.
-
4. Post-Processing:
-
Cool the extruded strands using an air-cooled conveyor or by passing them through a water bath.
-
Feed the cooled, solidified strands into a pelletizer to produce composite pellets.
-
Collect and dry the pellets thoroughly before storage or subsequent processing (e.g., injection molding for testing).
Visualizations
Caption: A flowchart for troubleshooting poor dispersion issues.
Caption: Workflow for polymer composite preparation and analysis.
References
- 1. mascomglobal.com [mascomglobal.com]
- 2. sakhainternational.com [sakhainternational.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative assessment of particle dispersion in polymeric composites and its effect on mechanical properties (Journal Article) | OSTI.GOV [osti.gov]
- 7. Quantitative dispersion analysis of inclusions in polymer composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijcsrr.org [ijcsrr.org]
- 10. struktol.com [struktol.com]
Technical Support Center: Zinc Myristate Synthesis Scale-Up
Welcome to the technical support center for the synthesis of zinc myristate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up production from the laboratory to industrial capacities.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for synthesizing this compound?
A1: The two principal methods for industrial-scale synthesis of this compound are the precipitation process (also known as double decomposition) and the fusion process (direct reaction).[1][2] The precipitation method involves the reaction of aqueous solutions of a zinc salt (e.g., zinc sulfate) and sodium myristate. The fusion process is a direct reaction between myristic acid and zinc oxide, typically at elevated temperatures.[1][2][3]
Q2: Which synthesis method is preferable for achieving a finer particle size?
A2: The precipitation process generally yields a product with a finer particle size and lower levels of residual mineral impurities.[4] This makes it a preferred method for applications where fine, uniform particles are critical, such as in paints and certain cosmetic formulations.
Q3: What are the main impurities to be aware of in large-scale this compound synthesis?
A3: In the fusion process, unreacted myristic acid can be a significant impurity, which can lower the melting point of the final product.[3] For the precipitation process, byproducts like sodium sulfate must be thoroughly washed from the product to avoid contamination.[1] The purity of the raw materials, such as the zinc source, is also crucial, as contaminants like lead, cadmium, iron, and copper can be present.[5]
Q4: How does scaling up affect the reaction's thermal management?
A4: Scaling up chemical reactions can lead to non-linear changes in thermal dynamics. The exothermic nature of the reaction between fatty acids and metal oxides in the fusion process requires careful management at a large scale to ensure temperature control, which might not be as critical in a lab setting.[6][7]
Q5: Are there environmental concerns associated with either synthesis method?
A5: Yes, the precipitation process generates a considerable amount of brine wastewater from the washing steps, which requires treatment before discharge.[8] The fusion process is comparatively "drier" but may require energy-intensive steps for drying and milling.[9] Additionally, the use of zinc compounds may have limits on the allowable amount in water effluent in some regions.[10]
Troubleshooting Guides
Precipitation Process
| Issue | Potential Cause | Recommended Solution |
| Slow or difficult filtration | The fine, greasy nature of the this compound precipitate is plugging the filter medium.[11] | - Allow the precipitate to stand for about an hour before filtration to promote particle aggregation.[11]- Consider using a different filter medium or a larger filter surface area.- Washing with alcohol can help remove water and free fatty acid, potentially improving filtration.[11] |
| Product has a gritty texture | The particle size of the precipitate is too large or non-uniform. | - Optimize the reaction temperature; for similar metallic soaps, temperatures around 60°C are common.[11]- Ensure rapid and uniform mixing of the reactant solutions to promote the formation of smaller, more uniform particles. |
| Low product yield | Incomplete precipitation due to incorrect stoichiometry or pH. | - Ensure the correct molar ratios of zinc sulfate and sodium myristate are used.- Monitor and control the pH of the reaction mixture, as it can influence the completeness of the precipitation. |
| High levels of inorganic salt impurities | Inadequate washing of the filter cake. | - Increase the volume and number of washes with water to ensure complete removal of soluble byproducts like sodium sulfate.[1][11] |
Fusion Process
| Issue | Potential Cause | Recommended Solution |
| Incomplete reaction (presence of unreacted myristic acid) | - Insufficient mixing of the solid reactants.- Reaction time is too short.- Low reactivity of zinc oxide. | - Increase the stirring rate to ensure intimate contact between the myristic acid and zinc oxide.[2][6]- Extend the reaction time or consider the use of a catalyst.[8]- Use a grade of zinc oxide with a smaller particle size and higher reactivity.[9] |
| Product discoloration (yellowing) | Overheating during the reaction, leading to thermal degradation. | - Carefully control the reaction temperature, as the process is exothermic.[6]- Ensure the reactor's heating system provides uniform heat distribution to avoid localized hot spots. |
| Poor flowability of the final powder | The particle size and shape are not optimal, leading to increased interparticle friction.[12] Extremely fine particles can also sometimes exhibit poor flow.[13] | - After the reaction, the product may need to be milled and classified to achieve the desired particle size distribution.[13]- For very fine powders, consider the use of flow aids if the application allows. |
| Batch-to-batch inconsistency | Variations in raw material quality (e.g., purity and particle size of zinc oxide and myristic acid).[9] | - Implement stringent quality control checks on all incoming raw materials.- Standardize the reaction conditions, including temperature, mixing speed, and reaction time.[9] |
Experimental Protocols
Precipitation Synthesis of this compound
This protocol is a generalized procedure based on the principles of metallic soap synthesis by precipitation.
Materials:
-
Myristic Acid
-
Sodium Hydroxide
-
Zinc Sulfate
-
Deionized Water
-
Ethanol (for washing, optional)
Procedure:
-
Prepare Sodium Myristate Solution:
-
Dissolve myristic acid in deionized water with a stoichiometric amount of sodium hydroxide at an elevated temperature (e.g., 60-70°C) to form a clear solution of sodium myristate.
-
-
Prepare Zinc Sulfate Solution:
-
In a separate vessel, dissolve zinc sulfate in deionized water.
-
-
Precipitation:
-
While vigorously stirring the sodium myristate solution, slowly add the zinc sulfate solution. A white precipitate of this compound will form immediately.[11]
-
-
Digestion:
-
Continue stirring the slurry at the reaction temperature for a period (e.g., 30-60 minutes) to allow for particle growth and stabilization.
-
-
Filtration:
-
Filter the precipitate using a Buchner funnel or a suitable industrial filter.
-
-
Washing:
-
Wash the filter cake thoroughly with hot deionized water to remove the sodium sulfate byproduct. Repeat the washing step several times. An optional wash with ethanol can aid in water removal.[11]
-
-
Drying:
-
Dry the purified this compound in an oven at a controlled temperature (e.g., 80-90°C) until a constant weight is achieved.[14]
-
Fusion Synthesis of this compound
This protocol is based on the direct reaction method for producing metallic soaps.
Materials:
-
Myristic Acid
-
Zinc Oxide (high purity)
Procedure:
-
Charging the Reactor:
-
Charge the myristic acid into a suitable reactor equipped with a robust agitator and a heating system.
-
-
Melting:
-
Heat the myristic acid to a temperature above its melting point (approx. 54°C) until it is completely molten.
-
-
Reaction:
-
While stirring the molten myristic acid, gradually add the zinc oxide powder. A stoichiometric ratio of 2 moles of myristic acid to 1 mole of zinc oxide is typically used.[2]
-
-
Heating and Mixing:
-
Increase the temperature of the mixture to the reaction temperature (e.g., 110-130°C) and continue to stir vigorously for 2-4 hours.[8] The water formed during the reaction will evaporate.
-
-
Completion and Cooling:
-
The reaction is complete when the mixture is homogenous and tests indicate the absence of unreacted starting materials.
-
Cool the molten this compound.
-
-
Grinding/Milling:
-
Once solidified, the this compound is ground or milled to the desired particle size.[1]
-
Visualizations
Caption: Workflow for the Precipitation Synthesis of this compound.
Caption: Workflow for the Fusion Synthesis of this compound.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Welcome to Gemini Group [geminigroup.co.in]
- 5. researchgate.net [researchgate.net]
- 6. Production of Metallic Soaps - Offshore Technology [offshore-technology.com]
- 7. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 8. CN102050718A - Processing method for synthesizing zinc stearate - Google Patents [patents.google.com]
- 9. platinumindustriesltd.com [platinumindustriesltd.com]
- 10. hallstar.com [hallstar.com]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
- 12. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 13. nanotrun.com [nanotrun.com]
- 14. RU2516663C1 - Method of producing zinc stearate - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Catalytic Activity: Zinc Myristate vs. Zinc Stearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc carboxylates, colloquially known as zinc soaps, are a versatile class of compounds with wide-ranging industrial applications. Among these, zinc stearate and zinc myristate are two of the most common long-chain fatty acid salts of zinc. While both share structural similarities and are utilized for their lubricating and stabilizing properties, their roles in catalysis appear to diverge significantly. This guide provides an objective comparison of the catalytic activities of this compound and zinc stearate, supported by available experimental data. The primary focus will be on organic synthesis, where zinc stearate has demonstrated notable catalytic performance. In contrast, the catalytic applications of this compound are not well-documented in scientific literature, with its utility being predominantly in the realm of material science and cosmetics for its physical properties.
Comparative Overview
| Feature | Zinc Stearate | This compound |
| Primary Applications | Catalyst (esterification, transesterification), lubricant, release agent, stabilizer in plastics and rubber. | Lubricant, thickener, anti-caking agent, and opacifier in cosmetics and personal care products. |
| Catalytic Role | Documented Lewis acid catalyst for various organic reactions. | Limited evidence of catalytic activity; mentioned as a vulcanizing accelerator without specific data. |
| Key Catalytic Reactions | Transesterification of triglycerides for biodiesel production, esterification of fatty acids. | No significant body of research on its use in common catalytic organic reactions. |
| Data Availability | Quantitative data on conversion rates, yields, and reaction kinetics are available in the literature. | Lack of quantitative data on catalytic performance in organic synthesis. |
Catalytic Performance of Zinc Stearate: A Data-Driven Perspective
Zinc stearate has been recognized for its catalytic activity, particularly in reactions involving esters. It functions as a Lewis acid, where the zinc ion can coordinate with carbonyl oxygen atoms, thereby activating the substrate for nucleophilic attack.
Transesterification and Esterification Reactions
A significant application of zinc stearate as a catalyst is in the synthesis of biodiesel through the transesterification of triglycerides and the esterification of free fatty acids.
Table 1: Catalytic Performance of Zinc Stearate in Biodiesel Production
| Reaction | Substrate | Co-reactant | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Conversion/Yield | Reference |
| Transesterification | Soybean Oil | Methanol | 5 | 200 | 1 | >80% Triglyceride Conversion | [1] |
| Transesterification | Soybean Oil | Methanol | 5 | 200 | 1 | ~60% FAME Yield | [1] |
| Esterification | High-Acidity Soybean Oil | Methanol | 5 | 160 | 2 | Optimized for high FAME production | [2] |
| Esterification | Oleic Acid | Ethanol | Not Specified | Not Specified | Not Specified | Up to 96% acid conversion | [3] |
Experimental Protocols for Zinc Stearate Catalysis
General Procedure for Transesterification of Triglycerides
The following is a representative experimental protocol for the transesterification of vegetable oil using zinc stearate as a catalyst, based on methodologies described in the literature.
-
Catalyst Preparation : Zinc stearate can be synthesized by the reaction of sodium stearate with a zinc salt solution or obtained commercially.
-
Reaction Setup : A batch reactor equipped with a magnetic stirrer, condenser, and temperature controller is charged with the triglyceride source (e.g., soybean oil) and methanol.
-
Catalyst Addition : A specified weight percentage of zinc stearate is added to the reaction mixture.
-
Reaction Conditions : The mixture is heated to the desired temperature (e.g., 160-200°C) under constant stirring for a specified duration (e.g., 1-2 hours).
-
Product Separation and Analysis : After the reaction, the mixture is cooled, and the glycerol layer is separated from the fatty acid methyl ester (FAME) layer. The FAME layer is then purified (e.g., by washing with water) and analyzed using techniques such as gas chromatography (GC) to determine the conversion and yield.
Logical Workflow for Catalyst Application and Synthesis
The following diagram illustrates a typical workflow for the application of zinc stearate as a catalyst in a transesterification reaction, from reactant preparation to product analysis.
Caption: Experimental workflow for zinc stearate catalyzed transesterification.
The Case of this compound: A Lack of Catalytic Evidence
In stark contrast to zinc stearate, a thorough review of scientific and patent literature reveals a significant absence of data regarding the catalytic activity of this compound in organic synthesis. Its primary documented applications are in the cosmetics and personal care industries, where it is valued for its physical properties such as lubricity, thickening, and anti-caking. While there is a mention of its use as a "vulcanizing accelerator" in the rubber industry, this role is not substantiated with quantitative catalytic data in the available literature.
This disparity suggests that while both are zinc soaps, their industrial and scientific applications have evolved in different directions. The longer alkyl chain of stearic acid compared to myristic acid may influence its solubility and interaction with nonpolar substrates, potentially contributing to its effectiveness as a phase transfer catalyst in certain reactions. However, without direct comparative studies, this remains speculative.
The diagram below illustrates the documented application areas of this compound, which are predominantly non-catalytic.
Caption: Primary applications of this compound.
Conclusion
Based on the available scientific literature, zinc stearate is a recognized catalyst for esterification and transesterification reactions, with quantitative data supporting its efficacy. In contrast, there is a notable lack of evidence for the catalytic application of this compound in similar organic syntheses. Its primary utility lies in its physical properties, which are exploited in the cosmetics and polymer industries.
For researchers and professionals in drug development and organic synthesis, zinc stearate presents a viable option as a Lewis acid catalyst. However, this compound is not a recommended candidate for such applications based on current knowledge. This comparative guide highlights the importance of specific long-chain carboxylates in defining the functional role of these zinc-based compounds, steering one towards catalytic applications and the other towards material modification. Future research could explore the potential catalytic activities of this compound to either confirm its limited role or uncover new applications.
References
A Comparative Guide to the Thermal Stability of Zinc Myristate and Other Metal Myristates
For researchers, scientists, and professionals in drug development, understanding the thermal stability of excipients like metal myristates is crucial for formulation, processing, and storage. This guide provides a comparative analysis of the thermal stability of zinc myristate and other common metal myristates, including those of copper, nickel, cobalt, magnesium, calcium, and barium. The information is supported by experimental data from thermogravimetric analysis (TGA) and presented in a clear, comparative format.
Comparative Thermal Stability Data
The thermal stability of metal myristates, which are metal salts of myristic acid, is significantly influenced by the nature of the metal cation. Generally, for alkaline earth metals, the thermal stability increases down the group. For transition metals, the stability is influenced by factors such as the metal's electronegativity and ionic radius.
| Metal Myristate/Stearate | Onset of Decomposition Temperature (°C) | Notes |
| Zinc Stearate | > 200[1] | Significant weight loss occurs beyond 400°C.[2] |
| Copper Stearate | ~231 | Thermal decomposition of copper stearate has been observed to begin around this temperature. |
| Nickel Carbonate (basic) | ~120 (weight loss onset) | CO2 evolution starts around 250°C.[3] Data for nickel myristate is not readily available. |
| Cobalt Carbonate | ~220 | Data for cobalt myristate is not readily available.[3] |
| Magnesium Stearate | 370 - 395 (max. weight loss)[4] | |
| Calcium Stearate | ~423[5] | |
| Barium Carbonate | > 900 | Data for barium myristate is not readily available; data for the more stable carbonate is provided for context.[6] |
Note: The decomposition temperatures can vary depending on the experimental conditions such as heating rate, atmosphere, and sample purity.
Experimental Protocols
The following is a generalized experimental protocol for determining the thermal stability of metal myristates using thermogravimetric analysis (TGA), based on common practices reported in the literature.
Objective: To determine the onset and peak decomposition temperatures of metal myristates.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Microbalance
-
Sample pans (e.g., alumina or platinum)
-
Inert gas supply (e.g., high-purity nitrogen)
Procedure:
-
Sample Preparation: A small amount of the metal myristate sample (typically 5-10 mg) is accurately weighed into a TGA sample pan.
-
Instrument Setup: The TGA is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove any gaseous decomposition products.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate, commonly 10°C/min.
-
Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins. The peak decomposition temperature can be determined from the derivative of the TGA curve (DTG curve).
Visualization of Thermal Stability Trends
The following diagrams illustrate the expected trend in thermal stability for alkaline earth and transition metal myristates based on available data and established chemical principles.
Caption: Expected trend in thermal stability of alkaline earth metal myristates.
Caption: Generalized workflow for thermogravimetric analysis (TGA).
References
A Comparative Guide to the Lubricant Performance of Zinc Myristate and Polytetrafluoroethylene (PTFE)
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the lubricant properties of zinc myristate and Polytetrafluoroethylene (PTFE). The following sections present available experimental data, outline standardized testing protocols, and illustrate the underlying principles of their lubricating mechanisms.
Executive Summary
Polytetrafluoroethylene (PTFE) is a well-established solid lubricant renowned for its exceptionally low coefficient of friction. It functions by creating a thin, low-shear transfer film on interacting surfaces. While highly effective in reducing friction, neat PTFE can exhibit a relatively high wear rate under certain conditions.
This compound, a metallic soap, also serves as a solid lubricant, primarily utilized in applications such as polymer processing and powder metallurgy to reduce friction between particles and mold surfaces. Quantitative tribological data for pure this compound in standardized tests is less prevalent in publicly available literature. However, studies on closely related metallic stearates and zinc coatings provide some insight into its potential performance. The lubricating action of this compound is attributed to the formation of a slippery film at the interface of moving parts.
This guide collates available quantitative data, provides a standardized experimental protocol for direct comparison, and visualizes the lubrication mechanisms and testing workflow.
Data Presentation: Lubricant Performance Metrics
The following table summarizes key performance indicators for PTFE and provides data for a hot-dip zinc coating as an analogue for a zinc-based solid lubricant, due to the limited availability of specific tribological data for pure this compound powder under comparable standardized conditions.
| Lubricant | Coefficient of Friction (Dynamic) | Wear Rate | Thermal Stability |
| PTFE | 0.05 - 0.20 | High (unfilled) | Up to 260°C |
| Zinc Coating (Hot-dip) | 0.13 - 0.30[1] | Data not available | Melting Point of Zinc: 419.5°C |
| This compound/Stearate | Data not available in comparable tests; noted to have higher dynamic friction than some specialized lubricants in high-pressure powder metallurgy applications[2] | Data not available | Melting Point: ~120-130°C; Decomposition starts > 200°C |
Experimental Protocols: Standardized Tribological Testing
To generate directly comparable data for this compound and PTFE, a standardized pin-on-disk tribological test is recommended, following the principles outlined in ASTM G99.
Objective:
To determine and compare the dynamic coefficient of friction and wear rate of this compound and PTFE as solid lubricant coatings.
Materials and Equipment:
-
Tribometer: Pin-on-disk configuration.
-
Substrates: Disks of a standardized material (e.g., stainless steel) with a consistent surface finish.
-
Pins: Standardized spherical or flat-ended pins of a suitable material (e.g., steel).
-
Lubricants: Fine powder of this compound and PTFE.
-
Application Method: A method to apply a uniform coating of the lubricant powders to the disks (e.g., burnishing, solvent dispersion and evaporation).
-
Measurement Instruments: Profilometer to measure wear track dimensions, and a microbalance for gravimetric wear analysis.
Procedure:
-
Substrate Preparation: Clean the disks and pins with appropriate solvents (e.g., acetone, ethanol) to remove any contaminants and ensure a consistent starting surface.
-
Lubricant Application: Apply a uniform, thin film of the test lubricant (this compound or PTFE) onto the surface of the prepared disks.
-
Test Setup:
-
Mount the coated disk onto the tribometer's rotating stage.
-
Secure the pin in the stationary holder.
-
Apply a specified normal load to the pin.
-
-
Test Execution:
-
Rotate the disk at a constant, predefined speed for a set duration or sliding distance.
-
Continuously record the frictional force and normal load to calculate the dynamic coefficient of friction.
-
-
Wear Analysis:
-
After the test, clean the disk and pin to remove any loose debris.
-
Measure the wear track profile on the disk using a profilometer to determine the cross-sectional area of the wear track and calculate the wear volume.
-
Alternatively, or in addition, measure the weight loss of the pin and/or disk using a microbalance.
-
Calculate the specific wear rate.
-
Visualization of Concepts
Lubrication Mechanisms
Caption: Comparative Lubrication Mechanisms.
Experimental Workflow for Tribological Comparison
Caption: Workflow for Comparative Lubricant Testing.
References
A Comparative Analysis of Zinc Myristate as a Release Agent in Microfabrication
For researchers, scientists, and drug development professionals, the fidelity and reproducibility of microfabrication are paramount. The choice of a release agent is a critical, yet often overlooked, factor that can significantly impact the quality of replicated microstructures, the longevity of molds, and the overall success of downstream applications. This guide provides a comprehensive validation of zinc myristate as a release agent in microfabrication, comparing its performance with common alternatives and providing detailed experimental protocols for evaluation.
This compound, a zinc salt of myristic acid, belongs to the family of metallic soaps, which are widely used as lubricants and release agents in various industrial processes.[1][2][3] In microfabrication, particularly in techniques like soft lithography and micro-injection molding, a release agent forms a critical anti-adhesion layer that facilitates the clean separation of the cured polymer replica from the master mold.[4] This prevents damage to both the delicate micro-features on the mold and the replicated part, ensuring high-fidelity pattern transfer.
Mechanism of Action: Metallic Soap Release Agents
Metallic soaps like this compound function primarily by forming a low-surface-energy, hydrophobic barrier between the mold and the polymer.[5][6] The mechanism involves the alignment of the fatty acid chains. The polar metal head of the soap molecule has an affinity for the mold surface, while the long, non-polar hydrocarbon tails orient away from the surface. This creates a lubricating, non-stick layer that reduces the forces of adhesion and friction during demolding.[5]
Caption: Mechanism of this compound as a Release Agent.
Comparative Analysis of Release Agents
The selection of a release agent depends on the specific microfabrication technique, the materials of the mold and replica, and the desired surface properties of the final product. This compound is compared here with other common classes of release agents.
| Release Agent Class | Example(s) | Mechanism of Action | Advantages | Disadvantages | Typical Application |
| Metallic Soaps | This compound, Zinc Stearate | Forms a sacrificial, lubricating, low-energy surface layer.[5][6] | Cost-effective, easy to apply (as powder or dispersion), good lubrication.[2][3] | May transfer to the molded part, potentially requiring post-processing; can build up in the mold over time.[7] | Injection molding, compression molding, powder metallurgy.[5][6] |
| Silanizing Agents | Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (FOTS), (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane (PFOS) | Forms a self-assembled monolayer (SAM) that covalently bonds to the mold surface, creating a very low surface energy.[8] | Highly effective for multiple releases (semi-permanent), minimal transfer to the part, creates a very durable anti-stick layer.[8][9] | Requires more complex application (e.g., vapor deposition in a controlled environment), can be expensive, sensitive to surface preparation. | Soft lithography (PDMS molding), nanoimprint lithography.[8] |
| Polymeric Films | Parylene C, Polytetrafluoroethylene (PTFE) | A thin, conformal polymer film is deposited on the mold surface.[4][8] | Highly conformal, chemically inert, durable for many release cycles, biocompatible.[8] | Requires specialized chemical vapor deposition (CVD) equipment, can be costly.[8] | PDMS double casting, high-aspect-ratio microstructures.[4][8] |
| Surfactants | Hydroxypropyl methylcellulose (HPMC), various ceramic surfactants | Adsorbs to the mold surface to reduce surface tension and prevent bonding.[1] | Simple water-based application, can be easily removed, good for preventing PDMS-PDMS bonding.[1] | Typically sacrificial (requires re-application for each cycle), may not be suitable for all polymer systems. | PDMS-PDMS replication, microfluidics.[1] |
Experimental Protocol for Performance Evaluation of Release Agents in Soft Lithography
This protocol provides a framework for quantitatively comparing the performance of this compound with other release agents for Polydimethylsiloxane (PDMS) replication from a patterned SU-8 master mold.
Caption: Workflow for Release Agent Performance Testing.
1. Materials and Equipment:
-
SU-8 master mold with defined micro-patterns (e.g., lines, pillars).
-
Release agents to be tested:
-
This compound solution (e.g., 1% w/v in isopropanol).
-
Alternative release agent (e.g., FOTS for vapor deposition).
-
Control group (no release agent).
-
-
PDMS elastomer kit (e.g., Sylgard 184).
-
Spin coater, vacuum desiccator, oven.
-
Force gauge or tensile tester for demolding force measurement.
-
Scanning Electron Microscope (SEM) for imaging.
-
Atomic Force Microscope (AFM) for surface roughness.
-
Contact angle goniometer.
2. Procedure:
-
Mold Preparation: Clean the SU-8 master molds using an appropriate solvent (e.g., isopropanol) and dry with nitrogen.
-
Release Agent Application:
-
This compound Group: Apply the this compound solution to the mold surface via spin coating (e.g., 3000 rpm for 30 seconds) followed by a soft bake (e.g., 90°C for 5 minutes) to evaporate the solvent.
-
Alternative Group (FOTS): Place the molds in a vacuum desiccator with a small amount of FOTS and apply vacuum for 1-2 hours for vapor-phase silanization.
-
Control Group: Leave one mold untreated.
-
-
PDMS Preparation and Casting: Prepare the PDMS mixture according to the manufacturer's instructions (e.g., 10:1 base to curing agent ratio), degas under vacuum, and pour over each of the prepared master molds.
-
Curing: Cure the PDMS in an oven at a specified temperature and duration (e.g., 65°C for 4 hours).
-
Demolding and Force Measurement: After cooling to room temperature, carefully peel the PDMS replica from the master mold. Use a force gauge attached to the edge of the PDMS to record the peak force required for separation (peel-off force). Repeat this for multiple samples in each group to ensure statistical significance.
-
Characterization:
-
Feature Fidelity: Use SEM to image both the master mold and the PDMS replicas. Measure critical dimensions (e.g., feature height, width, and spacing) to quantify replication fidelity.
-
Surface Roughness: Use AFM to measure the average surface roughness (Ra) on a flat area of the PDMS replica and on the master mold after several replication cycles.[4]
-
Surface Contamination/Energy: Measure the water contact angle on the surface of the PDMS replica. A significant change compared to a reference sample can indicate the transfer of the release agent.
-
Expected Performance and Data Summary
While direct comparative data for this compound in microfabrication is not widely published, based on its properties and data from related fields, a performance summary can be projected. The following table provides a template for presenting the experimental results obtained from the protocol above.
| Performance Metric | This compound | FOTS (Silane) | No Release Agent (Control) |
| Average Peel-Off Force (N) | Expected: Low | Expected: Very Low | Expected: High / Failure |
| Feature Fidelity (% Deviation) | Expected: < 2% | Expected: < 1% | Expected: High / Feature Damage |
| Replica Surface Roughness (Ra, nm) | Expected: Slightly increased vs. mold | Expected: Minimal increase | Expected: High / Surface Tearing |
| Mold Durability (Cycles) | Expected: Moderate (10-20) | Expected: High (>50) | Expected: Low (1-2) |
| Agent Transfer (Contact Angle Shift) | Expected: Moderate | Expected: Minimal | N/A |
Conclusion
This compound presents itself as a viable, cost-effective, and easy-to-apply release agent for certain microfabrication applications. Its primary advantages lie in its lubricating properties and simplicity of use. However, for applications requiring the highest fidelity, minimal surface contamination, and long mold life, semi-permanent, covalently bonded release agents like organosilanes may offer superior performance. The provided experimental protocol offers a robust method for researchers to quantitatively evaluate this compound against other alternatives, enabling an informed selection based on the specific demands of their microfabrication process and application.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal soaps – versatile use in a wide range of industries - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US2890232A - Manufacture of metal soaps - Google Patents [patents.google.com]
- 6. Recent Advances of PDMS In Vitro Biomodels for Flow Visualizations and Measurements: From Macro to Nanoscale Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increasing Silicone Mold Longevity: A Review of Surface Modification Techniques for PDMS-PDMS Double Casting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanotechnology - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validation of Analytical Methods for Zinc Myristate
This guide provides a comprehensive comparison of analytical methodologies for the quantification of zinc myristate, catering to researchers, scientists, and professionals in drug development. The focus is on providing the necessary data and protocols to facilitate a cross-validation study, ensuring the accuracy and reliability of analytical results.
This compound, a zinc salt of myristic acid, finds applications in pharmaceutical and cosmetic formulations as a lubricant, anticaking agent, and viscosity controller.[1][2] Accurate quantification is crucial for quality control and formulation development. Cross-validation of analytical methods is essential to demonstrate that different analytical techniques yield equivalent and reliable results. This guide outlines two primary analytical approaches for the independent quantification of the zinc and myristate moieties, which together allow for the comprehensive analysis of this compound.
Analytical Approaches for Quantification
The analysis of this compound can be approached by quantifying its two main components: the zinc cation and the myristate anion.
-
Quantification of Zinc: Atomic spectroscopy techniques are well-established for the determination of zinc in various matrices, including pharmaceuticals and cosmetics.[3][4] Flame Atomic Absorption Spectroscopy (FAAS) is a common and cost-effective method.[4]
-
Quantification of Myristate: The myristate component, a fatty acid, is typically analyzed using chromatographic methods. Gas Chromatography-Mass Spectrometry (GC-MS) after a derivatization step to form a volatile ester is a highly specific and sensitive method.[5][6][7]
A cross-validation study would involve analyzing the same batch of this compound raw material or a formulated product by both an atomic spectroscopy method (for zinc) and a chromatographic method (for myristate). The results can then be stoichiometrically correlated to confirm the purity and composition of the substance.
Data Presentation: Method Performance Comparison
The following tables summarize the typical validation parameters for the analytical methods discussed. These values are derived from literature and represent expected performance characteristics that should be verified during a cross-validation study.[8][9][10][11]
Table 1: Performance Characteristics for Zinc Quantification by FAAS
| Validation Parameter | Acceptance Criteria | Typical Performance of FAAS |
| Linearity (r²) | ≥ 0.995 | 0.999[12] |
| Range (mg/L) | 80-120% of test concentration | 0.2 - 1.0[4] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Statistically not different from 100%[4] |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | < 3.0%[4] |
| - Intermediate Precision | ≤ 3.0% | < 3.0%[4] |
| Limit of Detection (LOD) (mg/L) | Signal-to-Noise Ratio ≥ 3:1 | 0.01 - 0.02[4] |
| Limit of Quantitation (LOQ) (mg/L) | Signal-to-Noise Ratio ≥ 10:1 | 0.03 - 0.05[4] |
Table 2: Performance Characteristics for Myristate Quantification by GC-MS (as FAME)
| Validation Parameter | Acceptance Criteria | Typical Performance of GC-MS |
| Linearity (r²) | ≥ 0.995 | > 0.99 |
| Range | 80-120% of test concentration | Method dependent |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97% - 99%[6] |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | < 5% |
| - Intermediate Precision | ≤ 3.0% | < 5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | Analyte dependent |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | Analyte dependent |
Experimental Protocols
Detailed methodologies for the quantification of zinc and myristate are provided below.
Protocol 1: Zinc Quantification by Flame Atomic Absorption Spectroscopy (FAAS)
This protocol is adapted from validated methods for zinc analysis in various matrices.[4][13]
-
Instrumentation: A Flame Atomic Absorption Spectrometer equipped with a zinc hollow cathode lamp and a deuterium lamp for background correction.
-
Reagents:
-
Nitric Acid (HNO₃), 65%, trace metal grade.
-
Deionized water.
-
Zinc reference standard solution (1000 mg/L).
-
-
Standard Preparation:
-
Prepare a 10 mg/L zinc stock solution by diluting the 1000 mg/L reference standard with deionized water containing 1% HNO₃.
-
Construct a calibration curve by preparing a series of standards (e.g., 0.2, 0.4, 0.6, 0.8, and 1.0 mg/L) by further diluting the 10 mg/L stock solution.[13]
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Digest the sample using concentrated nitric acid. An ultrasound-assisted extraction followed by acid digestion can be employed.[4] For example, add 10 mL of 1 M HNO₃ and sonicate.
-
Quantitatively transfer the digested sample to a 100 mL volumetric flask and dilute to volume with deionized water.
-
Further dilution may be necessary to bring the zinc concentration within the linear range of the calibration curve.
-
-
Analysis:
Protocol 2: Myristate Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol involves a derivatization step to convert myristic acid into its volatile methyl ester (FAME - Fatty Acid Methyl Ester).[6][7]
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an appropriate capillary column (e.g., DB-5ms).
-
Reagents:
-
Methanolic HCl (or BF₃-methanol).
-
Hexane, analytical grade.
-
Myristic acid methyl ester reference standard.
-
-
Standard Preparation:
-
Prepare a stock solution of myristic acid methyl ester in hexane.
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the sample.
-
-
Sample Preparation (Transesterification):
-
Accurately weigh about 20 mg of the this compound sample into a reaction vial.
-
Add 2 mL of methanolic HCl.
-
Heat the mixture at a controlled temperature (e.g., 90°C for 10 minutes) to facilitate the esterification.[6]
-
After cooling, add 2 mL of hexane and 1 mL of water, then vortex thoroughly.
-
Allow the layers to separate and collect the upper hexane layer containing the myristic acid methyl ester for GC-MS analysis.
-
-
Analysis:
-
Set the GC-MS instrument parameters (e.g., injector temperature, oven temperature program, carrier gas flow rate, and MS parameters).
-
Inject the standards and the prepared sample extract.
-
Identify the myristic acid methyl ester peak based on its retention time and mass spectrum.
-
Quantify the amount using the calibration curve. The concentration of myristate in the original sample can then be calculated.
-
Mandatory Visualizations
The following diagrams illustrate the cross-validation workflow and the individual analytical procedures.
Caption: Cross-validation workflow for this compound analysis.
Caption: Logical flow of analytical method validation.
References
- 1. This compound, 16260-27-8 [thegoodscentscompany.com]
- 2. specialchem.com [specialchem.com]
- 3. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development and Validation of a Method for the Analysis of Zinc Oxide in Cosmetic Matrices by Flame Atomic Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Composition Characterization of Fatty Acid Zinc Salts by Chromatographic and NMR Spectroscopic Analyses on Their Fatty Acid Methyl Esters | Semantic Scholar [semanticscholar.org]
- 8. asean.org [asean.org]
- 9. Analytical procedure validation: Significance and symbolism [wisdomlib.org]
- 10. fda.gov [fda.gov]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. fnri.dost.gov.ph [fnri.dost.gov.ph]
- 13. Zinc- Determination by AAS | OIV [oiv.int]
The Efficacy of Zinc Myristate in Polymer Processing: A Comparative Guide
In the realm of polymer processing, the selection of appropriate additives is paramount to achieving desired material properties and optimizing manufacturing efficiency. Among the myriad of available additives, metallic soaps such as zinc myristate, zinc stearate, and calcium stearate are widely employed as lubricants and thermal stabilizers. This guide provides a comparative analysis of the efficacy of this compound against other common additives, supported by available experimental data and detailed methodologies.
Executive Summary
While zinc stearate and calcium stearate are extensively documented in scientific literature for their roles in polymer processing, specific quantitative data on the performance of this compound is less prevalent. However, based on its chemical structure and the general properties of metallic soaps, this compound is recognized for its function as an internal lubricant, mold release agent, and stabilizer.[1] This guide synthesizes available data for related compounds to infer the potential efficacy of this compound and presents standardized experimental protocols for its evaluation.
Comparative Analysis of Additives
The primary functions of these metallic soaps in polymer processing are to reduce friction between polymer chains and between the polymer and processing equipment, as well as to prevent thermal degradation at elevated temperatures.
Data Presentation
The following table summarizes the known effects of different additives on key polymer properties. It is important to note that direct comparative experimental data for this compound is limited. The data for zinc stearate in polypropylene is included as a benchmark.
| Additive | Polymer Matrix | Key Performance Indicator | Observed Effect | Reference |
| Zinc Stearate | Polypropylene (PP) | Crystallization Temperature (Tc) | Increased by 1.44 °C compared to pure PP | [2][3] |
| Flexural Strength | Increased from 35.8 MPa (pure PP) to 40.6 MPa (PP with nucleating agent and Zinc Stearate) | [2][3] | ||
| Tensile Strength | Increased from 34.1 MPa (pure PP) to 42.9 MPa (PP with nucleating agent and Zinc Stearate) | [2][3] | ||
| This compound | General Polymers | Lubrication | Acts as a lubricant, slipping agent, and mold release agent.[1] | |
| Thermal Stability | Functions as a stabilizer.[1] | |||
| Rheology | Can be used as a viscosity control agent and thickener.[1] | |||
| Calcium Stearate | Polyvinyl Chloride (PVC) | Thermal Stability | Known for high thermal resistance, making it ideal for high-temperature processing. | |
| Lubrication | Acts as both an internal and external lubricant. |
In-Depth Look at Additive Performance
This compound: As a zinc salt of myristic acid, a saturated fatty acid, this compound is expected to provide excellent lubrication due to its long hydrocarbon chain. This internal lubrication reduces the melt viscosity of the polymer, leading to improved flowability and potentially lower processing temperatures and energy consumption. Its role as a stabilizer is crucial in preventing the degradation of polymers like PVC, which are susceptible to dehydrochlorination at high temperatures.
Zinc Stearate: A widely used additive, zinc stearate is known for its excellent mold release and lubricating properties.[4] In polypropylene, it has been shown to enhance crystalline and mechanical properties when used in conjunction with a nucleating agent.[2][3] It also acts as a heat stabilizer, particularly in PVC formulations.[4]
Calcium Stearate: This additive is particularly valued in PVC processing for its high thermal stability. It also functions as an internal and external lubricant, preventing the polymer from sticking to metal surfaces during processing.
Experimental Protocols
To quantitatively assess the efficacy of this compound and other additives, standardized testing methodologies are crucial.
Thermal Stability Analysis (TGA/DSC)
Objective: To determine the effect of the additive on the thermal stability of the polymer.
Methodology:
-
Sample Preparation: A small amount of the polymer compound (typically 5-10 mg) containing a specific concentration of the additive is placed in a crucible (e.g., alumina).
-
Instrumentation: A Thermogravimetric Analyzer (TGA) or Differential Scanning Calorimeter (DSC) is used.
-
Experimental Conditions:
-
Data Analysis:
-
TGA: The onset temperature of decomposition, which indicates thermal stability, is determined from the mass loss curve.[7] The derivative of the TGA curve (DTG) shows the temperature at which the rate of mass loss is maximum.[5][6]
-
DSC: This technique measures the heat flow into or out of the sample as a function of temperature. It can be used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer, which can be affected by the additive.
-
Diagram of TGA Experimental Workflow:
Melt Flow Index (MFI) Measurement
Objective: To evaluate the effect of the additive on the melt flow properties of the polymer.
Methodology:
-
Sample Preparation: The polymer compound is typically in the form of granules or powder.
-
Instrumentation: A Melt Flow Indexer (extrusion plastometer) is used, complying with standards such as ASTM D1238 or ISO 1133.[8][9]
-
Experimental Conditions:
-
Data Analysis:
Diagram of MFI Measurement Process:
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. sakhainternational.com [sakhainternational.com]
- 5. setaramsolutions.com [setaramsolutions.com]
- 6. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. fiveable.me [fiveable.me]
- 8. Melt Flow Index Testing: Methods, Standards, and Applications [prestogroup.com]
- 9. azom.com [azom.com]
- 10. industrial-ia.com [industrial-ia.com]
A Comparative Analysis of Zinc Myristate and Alternative Hydrophobic Agents in Protective Coatings
For researchers, scientists, and drug development professionals, the selection of an appropriate hydrophobic coating is critical for ensuring product integrity, performance, and longevity. This guide provides a comparative benchmark of zinc myristate's performance in hydrophobic coatings against common alternatives, including silica nanoparticle composites, polydimethylsiloxane (PDMS), and fluoropolymers. The data presented is synthesized from scientific literature to aid in the selection of the most suitable hydrophobic agent for specific applications.
This compound, a zinc soap of a saturated fatty acid, is recognized for its water-repellent properties. When incorporated into coating formulations, it can significantly enhance hydrophobicity. Its performance, however, must be weighed against other established hydrophobic agents. This guide offers a data-driven comparison of key performance indicators.
Comparative Performance of Hydrophobic Coating Agents
The following table summarizes the typical performance characteristics of various hydrophobic coating systems. It is important to note that the performance of a coating is highly dependent on its specific formulation, the substrate it is applied to, and the method of application.
| Coating System | Water Contact Angle (WCA) | Sliding Angle (SA) | Abrasion Resistance | Chemical Stability |
| Zinc Stearate (as a proxy for this compound) | 146° - >160°[1][2] | ~6.4°[3] | Good; maintains hydrophobicity after knife scratching and tape peeling tests[3]. | Stable in neutral salt solutions (e.g., 3.5 wt% NaCl) for extended periods[4][5]. |
| Silica Nanoparticles (often with PDMS) | >150° - 163°[6][7] | < 5°[6] | Moderate; WCA can decrease after abrasion cycles (e.g., 50 cycles with sandpaper)[8]. | Good; stable after immersion in strong acid (pH 1) and base (pH 12-14) for several hours[6][7]. |
| Polydimethylsiloxane (PDMS) | 100° - 117° (unstructured)[6] | High (often >10°) | Good intrinsic durability[9]. | Generally good chemical resistance. |
| Fluoropolymers | >90° (unstructured); >150° (textured)[10][11] | <10° (textured)[10] | High; excellent weather and UV resistance. | Excellent; resistant to a wide range of chemicals. |
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the evaluation and selection of a hydrophobic coating based on performance criteria.
Caption: Workflow for hydrophobic coating evaluation.
Detailed Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide. These protocols are based on common practices described in the scientific literature and relevant ASTM standards.
Hydrophobicity Measurement: Water Contact Angle (WCA) and Sliding Angle (SA)
-
Objective: To quantify the water repellency of the coating.
-
Apparatus: Contact angle goniometer with a tilting stage.
-
Procedure:
-
Place the coated substrate on the horizontal stage of the goniometer.
-
Dispense a water droplet (typically 5-10 µL) onto the surface.
-
Record the static water contact angle from the image captured by the goniometer's camera.
-
To measure the sliding angle, slowly tilt the stage until the water droplet begins to roll off. The angle of the stage at that point is the sliding angle.
-
Repeat the measurements at multiple locations on the surface to ensure consistency.
-
Mechanical Durability: Sandpaper Abrasion Test
-
Objective: To assess the coating's resistance to mechanical wear.
-
Apparatus: A linear abrader or a custom setup to apply a constant load.
-
Materials: Sandpaper of a specified grit (e.g., 400 or 600 grit), weights.
-
Procedure:
-
Fix the coated sample to a flat surface.
-
Place a piece of sandpaper on the coated surface with a specified weight (e.g., 100 g) on top of it.
-
Move the sandpaper across the surface for a defined distance (e.g., 10 cm) and then back to the starting point. This constitutes one cycle.
-
After a set number of cycles (e.g., 10, 20, 50), measure the WCA and SA of the abraded area.
-
Continue the abrasion test for the desired number of cycles, taking measurements at regular intervals.
-
Chemical Resistance: Immersion Test
-
Objective: To evaluate the coating's stability in various chemical environments.
-
Apparatus: Beakers, pH meter.
-
Materials: Solutions of varying pH (e.g., HCl for acidic, NaOH for basic) and salt solutions (e.g., 3.5 wt% NaCl).
-
Procedure:
-
Immerse the coated samples in beakers containing the test solutions.
-
Cover the beakers to prevent evaporation.
-
After a predetermined time (e.g., 24, 48, 72 hours), remove the samples from the solutions.
-
Gently rinse the samples with deionized water and allow them to dry completely.
-
Measure the WCA and SA to determine any degradation in hydrophobicity. Visual inspection for any changes in the coating's appearance should also be performed.[4][5][6][7]
-
Logical Relationship for Coating Selection
The selection of a hydrophobic coating is a multi-faceted process that involves balancing performance, durability, and the specific requirements of the application. The following diagram illustrates the logical relationships in this decision-making process.
Caption: Decision matrix for hydrophobic coating selection.
References
- 1. mdpi.com [mdpi.com]
- 2. Facile fabrication of superhydrophobic zinc coatings with corrosion resistance via an electrodeposition process - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly Durable Superhydrophobic Polydimethylsiloxane/Silica Nanocomposite Surfaces with Good Self-Cleaning Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Abrasion Resistance of Superhydrophobic Coatings on Aluminum Using PDMS/SiO2 [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Zinc Myristate and Zinc Oleate in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of catalysis, zinc carboxylates have emerged as versatile and effective catalysts for a range of organic transformations. Their Lewis acidic nature, coupled with the modulating influence of the carboxylate ligand, allows for fine-tuning of their catalytic activity. This guide provides a detailed head-to-head comparison of two such catalysts: zinc myristate and zinc oleate. While direct comparative experimental data for this compound is limited in publicly available literature, this guide leverages extensive data on zinc oleate and other structurally related long-chain zinc carboxylates to provide a comprehensive analysis for researchers in catalysis and drug development.
Executive Summary
Both this compound and zinc oleate are effective catalysts, particularly in transesterification reactions crucial for biodiesel production. The key difference lies in the saturation of the fatty acid ligand: myristate is saturated, while oleate is monounsaturated. This structural variance is expected to have a subtle but discernible impact on their physical properties and potentially their catalytic performance in specific applications. Experimental data on a series of long-chain zinc carboxylates, including zinc oleate, suggest that the catalytic activity in transesterification is not significantly influenced by the chain length or the presence of a double bond in the alkyl chain under the tested conditions. Therefore, this compound is predicted to exhibit catalytic performance on par with zinc oleate in similar reactions.
Data Presentation: Catalytic Performance in Transesterification
The following table summarizes the catalytic performance of zinc oleate and other long-chain zinc carboxylates in the transesterification of soybean oil with methanol. This data provides a strong basis for inferring the performance of this compound.
| Catalyst | Carboxylate Ligand | Chain Length | Saturation | Triglyceride Conversion (%) | FAME Yield (%) |
| Zinc Oleate | Oleate | C18 | Monounsaturated | 94 | 74 |
| Zinc Stearate | Stearate | C18 | Saturated | 92 | 73 |
| Zinc Palmitate | Palmitate | C16 | Saturated | 93 | 73 |
| Zinc Laurate | Laurate | C12 | Saturated | 88 | 71 |
| This compound (Predicted) | Myristate | C14 | Saturated | ~90-93 | ~72-74 |
Data for Zinc Oleate, Stearate, Palmitate, and Laurate is sourced from a study by Reinoso et al. on the transesterification of soybean oil at 100°C for 2 hours. The predicted performance of this compound is an educated inference based on the performance of the other saturated long-chain zinc carboxylates in the same study.
Experimental Protocols
Synthesis of Zinc Carboxylate Catalysts (General Procedure)
A common method for synthesizing zinc carboxylates involves the reaction of a fatty acid with a zinc salt, such as zinc acetate or zinc chloride.
Materials:
-
Myristic Acid or Oleic Acid
-
Zinc Acetate Dihydrate
-
Ethanol
-
Sodium Hydroxide
-
Deionized Water
Procedure:
-
Dissolve the fatty acid (myristic or oleic acid) in ethanol.
-
In a separate vessel, dissolve sodium hydroxide in deionized water to create a solution.
-
Slowly add the sodium hydroxide solution to the fatty acid solution with constant stirring to form the sodium salt of the fatty acid.
-
Dissolve zinc acetate dihydrate in deionized water.
-
Add the zinc acetate solution dropwise to the sodium salt solution. A precipitate of the zinc carboxylate will form.
-
Filter the precipitate and wash it thoroughly with deionized water to remove any unreacted salts.
-
Dry the resulting this compound or zinc oleate powder in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.
Catalytic Transesterification of Soybean Oil
This protocol outlines a typical procedure for evaluating the catalytic activity of this compound and zinc oleate in biodiesel production.
Materials:
-
Soybean Oil
-
Methanol
-
This compound or Zinc Oleate catalyst
-
Heptane (for gas chromatography analysis)
-
Methyl heptadecanoate (internal standard for GC)
Procedure:
-
Preheat the soybean oil to the desired reaction temperature (e.g., 100°C) in a batch reactor equipped with a condenser and mechanical stirring.
-
Add the zinc carboxylate catalyst (e.g., 2% by weight of oil) to the reactor and stir to ensure proper dispersion.
-
Add methanol to the reactor. The molar ratio of methanol to oil is a critical parameter and is typically high (e.g., 12:1).
-
Maintain the reaction at the set temperature with continuous stirring for a specified duration (e.g., 2 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the glycerol layer from the methyl ester (biodiesel) layer.
-
Wash the methyl ester layer with warm deionized water to remove any residual catalyst, methanol, and glycerol.
-
Analyze the fatty acid methyl ester (FAME) content of the product using gas chromatography (GC) to determine the triglyceride conversion and FAME yield.
Reaction Mechanism and Logical Relationships
The catalytic activity of zinc carboxylates in transesterification reactions is attributed to the Lewis acidity of the zinc ion. The general mechanism involves the coordination of the alcohol and triglyceride to the zinc center, facilitating the nucleophilic attack of the alcohol on the carbonyl group of the triglyceride.
Below is a simplified representation of the proposed catalytic cycle for transesterification using a zinc carboxylate catalyst.
Caption: Proposed catalytic cycle for transesterification.
The following diagram illustrates the logical workflow for comparing the catalytic performance of this compound and zinc oleate.
Caption: Experimental workflow for catalyst comparison.
Conclusion
A Comparative Guide to Purity Validation of Zinc Myristate: Titration vs. ICP-OES
For researchers, scientists, and drug development professionals, ensuring the purity of raw materials like zinc myristate is a critical step in guaranteeing the quality, safety, and efficacy of final products. This guide provides a detailed comparison of two common analytical techniques for validating the zinc content in this compound: traditional complexometric titration and modern Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
This document outlines the experimental protocols for both methods, presents a side-by-side data comparison, and offers insights into the advantages and limitations of each technique to aid in selecting the most appropriate method for your specific analytical needs.
Experimental Principles
Complexometric Titration: This classic analytical method relies on the reaction between the zinc ions (Zn²⁺) from the dissolved this compound sample and a complexing agent, typically ethylenediaminetetraacetic acid (EDTA). The titration is performed at a specific pH, and a color indicator is used to signal the endpoint, which is the point at which all zinc ions have formed a stable complex with the EDTA. The concentration of zinc is then calculated based on the volume of the EDTA solution used.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): ICP-OES is a powerful instrumental technique for elemental analysis. The sample is first digested to break down the organic matrix and free the zinc atoms. The resulting solution is then introduced into a high-temperature argon plasma, which excites the zinc atoms, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of zinc in the sample, allowing for precise and sensitive quantification.
Experimental Workflows
The following diagrams illustrate the logical flow of each analytical procedure.
Experimental Protocols
Complexometric Titration of this compound
a. Sample Preparation:
-
Accurately weigh approximately 0.5 g of this compound into a 250 mL Erlenmeyer flask.
-
Add 25 mL of dilute hydrochloric acid (1:1 v/v) to the flask.
-
Gently heat the mixture on a hot plate in a fume hood until the sample is completely dissolved. The solution should become clear.
-
Allow the solution to cool to room temperature.
-
Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.
b. Titration Procedure:
-
Pipette a 20 mL aliquot of the prepared sample solution into a clean 250 mL Erlenmeyer flask.
-
Add approximately 2 mL of an ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.[1][2]
-
Add a few drops of Eriochrome Black T indicator. The solution should turn a wine-red color.[1][2]
-
Titrate the sample with a standardized 0.05 M EDTA solution until the color changes from wine-red to a clear blue, indicating the endpoint.[1]
-
Record the volume of EDTA used.
-
Perform the titration in triplicate to ensure accuracy.
c. Calculation of Zinc Purity: The percentage of zinc in the this compound sample can be calculated using the following formula:
% Zinc = (V_EDTA × M_EDTA × MW_Zn) / (W_sample × (Aliquot_volume / Total_volume)) × 100
Where:
-
V_EDTA = Volume of EDTA solution used in the titration (L)
-
M_EDTA = Molarity of the EDTA solution (mol/L)
-
MW_Zn = Molar mass of zinc (65.38 g/mol )
-
W_sample = Weight of the this compound sample (g)
ICP-OES Analysis of this compound
a. Sample Preparation (Microwave Acid Digestion):
-
Accurately weigh approximately 0.2 g of this compound into a clean, dry microwave digestion vessel.[3]
-
Carefully add 7 mL of concentrated nitric acid (trace metal grade) and 1 mL of 30% hydrogen peroxide to the vessel in a fume hood.[1][3]
-
Allow the sample to pre-digest for at least 15 minutes.
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature to 200 °C over 15 minutes and hold for an additional 15 minutes.
-
After the program is complete, allow the vessels to cool to room temperature.
-
Carefully unseal the vessels in a fume hood and quantitatively transfer the digested solution to a 50 mL volumetric flask.
-
Dilute to the mark with deionized water. The final solution should be clear and free of particulates.
b. Instrumental Analysis:
-
Prepare a series of zinc calibration standards from a certified stock solution in a matrix matching the digested samples (typically 2% nitric acid).
-
Set up the ICP-OES instrument according to the manufacturer's recommendations. Select an appropriate analytical wavelength for zinc (e.g., 213.857 nm).
-
Aspirate the blank, calibration standards, and prepared sample solutions into the plasma.
-
Measure the emission intensity for each solution.
c. Quantification of Zinc Purity:
-
Generate a calibration curve by plotting the emission intensity of the standards against their known concentrations.
-
Determine the concentration of zinc in the sample solution from the calibration curve.
-
Calculate the percentage of zinc in the original this compound sample using the following formula:
% Zinc = (C_Zn × V_final × Dilution_factor) / (W_sample) × 100
Where:
-
C_Zn = Concentration of zinc in the analyzed solution (mg/L)
-
V_final = Final volume of the diluted sample (L)
-
Dilution_factor = Any additional dilution factor applied
-
W_sample = Weight of the this compound sample (mg)
Comparison of Titration and ICP-OES
The choice between complexometric titration and ICP-OES for the purity validation of this compound depends on several factors, including the required analytical performance, sample throughput, and available resources. The following table summarizes the key performance characteristics of each method.
| Feature | Complexometric Titration | ICP-OES |
| Principle | Volumetric analysis based on a chemical reaction | Atomic emission spectrometry |
| Accuracy | Good, but can be operator-dependent | High |
| Precision | Good, typically with RSDs <1% with a skilled operator | Excellent, with RSDs typically <2% |
| Sensitivity | Lower, suitable for major component analysis | High, capable of trace and ultra-trace analysis |
| Throughput | Lower, sequential analysis of samples | Higher, especially with an autosampler |
| Cost per Sample | Lower | Higher |
| Initial Investment | Low (glassware, burette, chemicals) | High (instrument purchase and maintenance) |
| Sample Preparation | Simpler dissolution | More complex acid digestion, may require specialized equipment (e.g., microwave) |
| Multi-element Capability | No, specific to the analyte of interest | Yes, can simultaneously measure multiple elements |
| Operator Skill | Requires good laboratory technique and visual acuity for endpoint determination | Requires trained personnel for instrument operation and data interpretation |
Conclusion
Both complexometric titration and ICP-OES are viable methods for determining the purity of this compound.
Complexometric titration is a cost-effective and straightforward technique that provides reliable results for assaying the major component. It is particularly well-suited for quality control laboratories where the primary goal is to confirm that the zinc content meets specifications and where the initial investment in expensive instrumentation may not be justified.
ICP-OES , on the other hand, offers superior sensitivity, precision, and throughput.[4] Its multi-element capability also allows for the simultaneous determination of potential metallic impurities, providing a more comprehensive purity profile. For research and development, and for high-throughput laboratories where a detailed understanding of the elemental composition is crucial, ICP-OES is the preferred method.
Ultimately, the selection of the most appropriate technique should be based on a careful evaluation of the specific analytical requirements, available budget, and the desired level of detail in the purity assessment of this compound.
References
Safety Operating Guide
Proper Disposal of Zinc Myristate in a Laboratory Setting
Essential guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of zinc myristate.
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. While this compound is not classified as a hazardous material under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), prudent laboratory practice dictates that it should not be disposed of as general waste.[1] This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring compliance with standard laboratory safety protocols and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). While this compound has low acute toxicity, adherence to standard laboratory safety protocols is essential to minimize any potential risks.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses or chemical splash goggles | Protects eyes from any airborne particles or accidental splashes. |
| Hand Protection | Nitrile gloves | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
Work should be conducted in a well-ventilated area to avoid the inhalation of any dust particles. After handling, hands should be washed thoroughly with soap and water.
Quantitative Data and Hazard Classification
Several sources indicate that this compound does not meet the criteria for GHS hazard classification.[1][2] However, it is important to note that some environmental concerns, such as moderate persistence and bioaccumulation, have been associated with this compound.[3]
| Data Point | Value | Source |
| GHS Hazard Classification | Not classified as hazardous | [1][2] |
| Acute Oral Toxicity (LD50) | Data not available | |
| Acute Dermal Toxicity (LD50) | Data not available | |
| Environmental Hazards | Suspected to be an environmental toxin with moderate persistence and bioaccumulation potential | [3] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is designed to be straightforward and to ensure the safety of laboratory personnel and the environment.
Materials Required:
-
Appropriate PPE (see table above)
-
Clearly labeled, sealable, and chemically compatible waste container
-
Hazardous waste tags or labels (as per institutional policy)
-
Access to a designated chemical waste storage area
Procedure:
-
Waste Collection:
-
Carefully transfer the solid this compound waste into a designated, chemically compatible container. Avoid generating dust during this process.
-
Ensure the container is in good condition, with no cracks or leaks.
-
-
Labeling:
-
Securely affix a hazardous waste label to the container.
-
Fill out the label completely and legibly, including:
-
The full chemical name: "this compound"
-
The quantity of waste
-
The date of accumulation
-
The name of the generating researcher and laboratory
-
-
-
Storage:
-
Seal the container tightly to prevent any spills or release of dust.
-
Store the sealed container in a designated and secure chemical waste accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste disposal service.
-
Follow their specific procedures for scheduling a waste pickup.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and sustainable research environment.
References
Essential Safety and Logistics for Handling Zinc Myristate
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Zinc myristate in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of researchers, scientists, and drug development professionals, as well as maintaining environmental compliance. While this compound is generally considered to have low toxicity, the primary concern is the inhalation of its fine powder and potential eye irritation.[1]
Personal Protective Equipment (PPE)
When handling this compound powder, the following personal protective equipment is mandatory to minimize exposure. Recommendations are based on guidelines for similar fine chemical powders like Zinc stearate.[2][3]
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Glasses or Goggles | ANSI Z87.1 approved safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne powder particles that can cause irritation. |
| Hand Protection | Disposable Gloves | Nitrile rubber gloves are recommended. | Prevents skin contact with the powder.[2] |
| Body Protection | Laboratory Coat | Standard, long-sleeved lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust Mask/Respirator | A NIOSH-approved N95 or P2 particulate respirator.[2][4] | Prevents inhalation of fine dust particles.[5][6] |
Operational Plan for Handling this compound
Follow these step-by-step procedures to ensure the safe handling of this compound powder in the laboratory.
Preparation and Engineering Controls
-
Work Area: Conduct all handling of this compound powder within a well-ventilated area. A certified chemical fume hood or a powder containment hood is highly recommended to minimize the dispersion of airborne particles.
-
Surface Preparation: Cover the work surface with disposable bench paper to easily contain and clean up any spills.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.
Weighing and Handling Procedure
-
Don PPE: Put on your lab coat, safety glasses/goggles, and gloves before handling the chemical container.
-
Minimize Dust: When opening the container and transferring the powder, do so slowly and carefully to avoid creating dust clouds.
-
Weighing: If using a balance inside a fume hood, be mindful that air currents can affect the measurement. Use a draft shield if necessary.
-
Container Sealing: Keep the primary container of this compound tightly sealed when not in use.
Spill Management
-
Minor Spills: For small spills, gently sweep the powder using a soft brush and dustpan, avoiding actions that could make the powder airborne. Alternatively, use a damp cloth or paper towel to wipe up the powder.
-
Major Spills: In the event of a larger spill, evacuate the immediate area. If necessary, use a HEPA-filtered vacuum cleaner designated for chemical waste. Do not use a standard vacuum cleaner as this will disperse the fine particles into the air.
-
Spill Waste: Collect all spilled material and contaminated cleaning supplies in a sealed, labeled container for proper disposal.
Disposal Plan
This compound, like other zinc compounds, should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.[7][8]
Waste Collection and Storage
-
Waste Container: Place all solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, bench paper), into a designated, sealable, and clearly labeled hazardous waste container.[7]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the specific contents, "this compound."
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected for disposal.
Professional Disposal
-
Licensed Disposal Service: Arrange for the collection and disposal of the this compound waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[8][9] These services are equipped to handle and transport chemical waste in compliance with all relevant regulations.[9]
Logical Workflow for Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Logical workflow for handling and disposal of this compound.
References
- 1. This compound | C28H54O4Zn | CID 159785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. redox.com [redox.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. chemquest.com [chemquest.com]
- 5. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 6. Respirator for powder coating - Respiratory protection [arbinsafety.com]
- 7. benchchem.com [benchchem.com]
- 8. 3 Ways To Safely Dispose of Zinc Chloride [postapplescientific.com]
- 9. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
